TPU-0037A
Descripción
2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide has been reported in Streptomyces platensis with data available.
Propiedades
Fórmula molecular |
C46H72N4O10 |
|---|---|
Peso molecular |
841.1 g/mol |
Nombre IUPAC |
2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+,43-40? |
Clave InChI |
UXOJELXNKQYYOV-HGMMWVQVSA-N |
SMILES isomérico |
CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)C(=C4C(=O)CNC4=O)O |
SMILES canónico |
CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |
Origen del producto |
United States |
Foundational & Exploratory
What is the chemical structure of TPU-0037A?
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to the antibiotic compound TPU-0037A. The information is intended for researchers, scientists, and professionals involved in drug development and microbiology. It is important to note that this compound is a distinct chemical entity and is not related to thermoplastic polyurethane (TPU), a type of polymer.
Chemical Structure and Properties
This compound is an antibiotic that belongs to the lydicamycin (B608755) family of natural products.[1][2][3] It is a congener of lydicamycin, meaning it shares a similar chemical structure.[1][2][3] The compound is produced by the bacterium Streptomyces platensis TP-A0598.
| Identifier | Value |
| Chemical Name | 30-Demethyl-lydicamycin |
| CAS Number | 485815-59-6[4] |
| Molecular Formula | C₄₆H₇₂N₄O₁₀[4] |
| Molecular Weight | 841.08 g/mol [5] |
| SMILES | O=C(C1=C(CNC1=O)O)C2(C3C(C(C(O)CC3)O)C=C(C)C2CCC(C)C(O)/C(C)=C/CC(O)/C=C/C(C)C(O)/C=C/CC(O)/C=C/CC(O)CC4N(CCC4)C(N)=N)C |
| InChI | InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-58H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+ |
Biological Activity
This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria.[1][2][3][6] Notably, it is active against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen.[4] Its activity against Gram-negative bacteria is limited.[2][3][6]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5[1][2][3][6] |
| Bacillus subtilis | Gram-positive | 1.56 - 12.5[1][2][3][6] |
| Micrococcus luteus | Gram-positive | 1.56 - 12.5[1][2][3][6] |
| Escherichia coli | Gram-negative | >50[1][2][3][6] |
| Proteus mirabilis | Gram-negative | >50[1][2][3][6] |
| Proteus vulgaris | Gram-negative | >50[1][2][3][6] |
| Pseudomonas aeruginosa | Gram-negative | >50[1][2][3][6] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to assess the potency of an antimicrobial agent. A standard method for this is the broth microdilution assay.
Broth Microdilution MIC Assay Protocol
This protocol is a generalized procedure based on established methods.
1. Preparation of Materials:
- Test organism cultured on a fresh (18-24 hour) agar (B569324) plate.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- This compound stock solution of known concentration.
- Sterile 96-well microtiter plates.
- Sterile saline or phosphate-buffered saline (PBS).
- 0.5 McFarland turbidity standard.
2. Inoculum Preparation:
- Select 3-5 isolated colonies of the test organism from the agar plate.
- Suspend the colonies in sterile saline or PBS.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- Perform a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate.
- Typically, add 100 µL of CAMHB to wells 2 through 12.
- Add 200 µL of the highest concentration of this compound to well 1.
- Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10.
- Discard 100 µL from well 10.
- Well 11 serves as the growth control (no antimicrobial agent).
- Well 12 serves as the sterility control (no bacteria).
4. Inoculation and Incubation:
- Add 100 µL of the final bacterial inoculum to wells 1 through 11.
- Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC:
- After incubation, visually inspect the plate for bacterial growth (turbidity).
- The MIC is the lowest concentration of this compound at which there is no visible growth.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not been fully elucidated. However, as a member of the lydicamycin family, it is classified as a non-ribosomal peptide synthetase–polyketide synthase (NRPS-PKS) hybrid.[7] Antibiotics of this class often target fundamental cellular processes in bacteria.
Recent research on lydicamycin has also suggested a role in the inhibition of auxin transport in plants through the activation of flavonoid biosynthesis, demonstrating its potential for diverse biological activities.[8][9] In actinobacterial interactions, lydicamycins have been observed to induce morphological differentiation.[7]
Visualizations
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Proposed mechanism of action for this compound as an NRPS-PKS hybrid antibiotic.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. protocols.io [protocols.io]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 7. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting the Herbicidal Mechanism of Microbial Natural Product Lydicamycins Using a Deep Learning-Based Nonlinear Regression Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
TPU-0037A CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and biological properties of TPU-0037A, a novel antibiotic. The information is curated for professionals in drug development and research, presenting key data in a structured and accessible format.
Chemical and Physical Properties
This compound is a complex macrolide antibiotic. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 485815-59-6 | [1][2] |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [1] |
| Molecular Weight | 841.1 g/mol | [1][3] |
Biological Activity: Antibacterial Spectrum
This compound has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[4] It is a congener of lydicamycin.[1][4] Notably, it shows limited to no activity against Gram-negative bacteria.[1][4] The antibacterial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | (including MRSA) | 1.56 - 12.5 |
| Bacillus subtilis | 1.56 - 12.5 | |
| Micrococcus luteus | 1.56 - 12.5 | |
| Escherichia coli | >50 | |
| Proteus mirabilis | >50 | |
| Proteus vulgaris | >50 | |
| Pseudomonas aeruginosa | >50 |
Data sourced from product information citing Furumai, T., et al. (2002).[4][5]
Experimental Protocols
The following section outlines the generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, a standard procedure for assessing the potency of an antibiotic.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is determined using a broth microdilution method.[6][7]
a) Preparation of Reagents and Media:
-
This compound Stock Solution: A stock solution of this compound is prepared by dissolving it in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a known concentration.
-
Bacterial Culture: The test organisms are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a logarithmic growth phase. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.[7]
-
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
b) Assay Procedure:
-
Serial Dilution: The this compound stock solution is serially diluted in the broth medium across the wells of the microtiter plate to obtain a range of decreasing concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no antibiotic) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[6]
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Origin and Discovery of the Antibiotic TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the origin, discovery, and characterization of the antibiotic TPU-0037A. It details the producing microorganism, fermentation and isolation protocols, structural elucidation, and biological activity. This document is intended to serve as a valuable resource for researchers in the fields of natural product discovery, antibiotic development, and microbiology.
Introduction
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. This has spurred research into novel antimicrobial compounds from diverse natural sources. One such promising discovery is this compound, a polyketide antibiotic with potent activity against Gram-positive bacteria, including MRSA. This compound is a congener of lydicamycin (B608755), first reported in 2002. This guide synthesizes the available scientific literature to provide a detailed account of its discovery and initial characterization.
Origin and Discovery
Producing Microorganism
This compound is a natural product synthesized by the actinomycete strain TP-A0598 . This strain was isolated from a seawater sample collected in Toyama Bay, Japan. Based on its taxonomic characteristics, the producing organism was identified as Streptomyces platensis . The strain is available from the NBRC Culture Collection in Japan under the accession number NBRC 110027.
Fermentation
While the precise media composition and fermentation parameters for the production of this compound by Streptomyces platensis TP-A0598 are not fully detailed in the public domain, a general approach for the fermentation of Streptomyces species to produce secondary metabolites can be described.
General Fermentation Protocol for Streptomyces sp.:
-
Seed Culture: A seed culture is initiated by inoculating a suitable liquid medium (e.g., ISP2 medium) with spores or mycelial fragments of S. platensis TP-A0598. The culture is incubated for several days to achieve sufficient biomass.
-
Production Culture: The seed culture is then used to inoculate a larger volume of a production medium. Production media for Streptomyces are often complex and contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.
-
Incubation: The production culture is incubated for an extended period (typically several days to weeks) under controlled conditions of temperature, pH, and aeration to maximize the yield of the desired antibiotic.
Isolation and Purification
The isolation and purification of this compound from the fermentation broth of S. platensis TP-A0598 involves a multi-step chromatographic process.
Experimental Workflow for Isolation and Purification:
Caption: Isolation and purification workflow for this compound.
Detailed Experimental Protocol:
-
Adsorption Chromatography: The culture filtrate is first passed through a column packed with Diaion HP-20 resin. This non-polar adsorbent captures the relatively non-polar antibiotic from the aqueous broth.
-
Elution: The resin is then washed, and the adsorbed compounds, including this compound, are eluted with an organic solvent such as methanol.
-
ODS Column Chromatography: The crude extract obtained after elution is further fractionated using Octadecyl-silylated (ODS) silica (B1680970) gel column chromatography. This reverse-phase chromatography separates compounds based on their hydrophobicity.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are subjected to a final purification step using preparative HPLC to yield the pure compound.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Chemical Formula: C₄₆H₇₂N₄O₁₀
-
Molecular Weight: 841.0 g/mol
-
CAS Number: 485815-59-6
This compound was identified as 30-demethyllydicamycin. It is one of four congeners (TPU-0037-A, B, C, and D) isolated from S. platensis TP-A0598.
Biological Activity
Antibacterial Spectrum
This compound exhibits selective and potent activity against Gram-positive bacteria, including clinically significant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). It is largely inactive against Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus Smith | Positive | 1.56 |
| Staphylococcus aureus 209P | Positive | 3.13 |
| Staphylococcus aureus 555 (MRSA) | Positive | 3.13 |
| Staphylococcus aureus 563 (MRSA) | Positive | 1.56 |
| Bacillus subtilis PCI 219 | Positive | 1.56 |
| Micrococcus luteus PCI 1001 | Positive | 12.5 |
| Escherichia coli NIHJ | Negative | >50 |
| Pseudomonas aeruginosa B-25 | Negative | >50 |
Data sourced from multiple consistent reports.
Antimicrobial Susceptibility Testing Protocol
The Minimum Inhibitory Concentration (MIC) values are typically determined using a broth microdilution method according to standard protocols such as those established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
General Broth Microdilution Protocol:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The test bacteria are cultured to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Mechanism of Action
The precise molecular mechanism of action of this compound has not been fully elucidated. However, clues can be drawn from studies on its parent compound, lydicamycin, and other structurally related anti-MRSA agents.
Lydicamycins have been shown to induce morphological differentiation in other actinobacteria, suggesting a role in cell wall interactions or signaling pathways that control cell development. More recently, other novel anti-MRSA compounds have been found to target enzymes involved in fatty acid synthesis, such as FabI, and to inhibit biofilm formation. It is plausible that this compound shares a similar mechanism of action, potentially by disrupting the bacterial cell membrane or inhibiting essential biosynthetic pathways.
Biosynthetic Pathway
This compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKS). The draft genome sequence of Streptomyces platensis TP-A0598 has been reported, and analysis of the genome has likely identified the gene cluster responsible for the biosynthesis of lydicamycin and its congeners.
Plausible Biosynthetic Pathway for a Polyketide:
Caption: A generalized biosynthetic pathway for a polyketide natural product like this compound.
Conclusion
This compound represents a promising antibiotic lead compound with potent activity against challenging Gram-positive pathogens. Its discovery from a marine-derived Streptomyces species highlights the vast potential of marine environments as a source of novel bioactive molecules. Further research is warranted to fully elucidate its mechanism of action, which could pave the way for the development of new therapeutic agents to combat antibiotic resistance. This technical guide provides a foundational repository of the key scientific data available on this compound to aid in these future research endeavors.
The Symbiotic Relationship of TPU-0037A and Lydicamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 12, 2025
Abstract
This technical guide provides an in-depth exploration of the polyketide antibiotic TPU-0037A and its intrinsic relationship with the parent compound, lydicamycin (B608755). Produced by the marine actinomycete Streptomyces lydicamycinicus sp. nov. TP-A0598, these compounds exhibit significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document details their discovery, the producing organism, comparative chemical structures, and biosynthetic pathway. Furthermore, it presents a comprehensive summary of their biological activity, supported by quantitative data, and outlines detailed experimental protocols for their production, isolation, characterization, and bioactivity assessment. The mode of action, centered on the inhibition of bacterial peptide deformylase (PDF), is also discussed. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and antibiotic drug development.
Introduction
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Marine microorganisms, particularly actinomycetes, represent a rich and largely untapped source of structurally diverse and biologically active secondary metabolites.[1] One such discovery is the lydicamycin family of antibiotics, produced by Streptomyces lydicamycinicus sp. nov. TP-A0598, a strain isolated from deep-sea water in Toyama Bay, Japan.[2]
This guide focuses on this compound, a prominent congener of lydicamycin, also known as 30-demethyl-lydicamycin.[2][3] Both compounds are hybrid polyketide-nonribosomal peptides characterized by a unique molecular architecture that includes two nitrogen-containing five-membered rings.[1][4] Their potent activity against MRSA makes them compelling candidates for further investigation and development.[2] This document aims to consolidate the current scientific knowledge on this compound and its relationship to lydicamycin, providing a technical foundation for future research endeavors.
The Producing Organism: Streptomyces lydicamycinicus sp. nov. TP-A0598
The bacterium responsible for the production of this compound and lydicamycin was initially identified as Streptomyces platensis TP-A0598.[2] More recent taxonomic studies, including polyphasic and whole genome analysis, have led to its reclassification as a novel species, Streptomyces lydicamycinicus sp. nov.[5]
Table 1: Taxonomic Features of Streptomyces lydicamycinicus sp. nov. TP-A0598
| Feature | Description |
| Isolation Source | Deep sea water (321 meters depth), Namerikawa, Toyama, Japan.[1] |
| Morphology | Gram-positive, filamentous actinomycete.[1] |
| Growth Conditions | Grows well on various media including Bennett's, ISP 3, ISP 4, ISP 5, and Yeast starch agars.[1] |
| Colony Characteristics | Grayish olive aerial mycelia and a pale yellow reverse side on ISP 3 agar (B569324).[1] |
| Key Chemotaxonomic Markers | Peptidoglycan contains ll-diaminopimelic acid, glutamic acid, glycine, and alanine. Predominant menaquinones are MK-9(H6) and MK-9(H8). Major cellular fatty acids are C16:0, iso-C15:0, iso-C16:0, and anteiso-C15:0.[5] |
| Genomic Features | Genome size of approximately 8.32 Mbp with a G+C content of 71.0%.[1] |
Chemical Structure and Relationship
This compound is a direct structural analogue of lydicamycin. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has revealed that this compound is 30-demethyl-lydicamycin.[2][3] This single methyl group difference is a result of the biosynthetic machinery of the producing organism.
Table 2: Physicochemical Properties of this compound and Lydicamycin
| Property | This compound | Lydicamycin |
| Molecular Formula | C46H72N4O10[2][6] | C47H74N4O10 |
| Molecular Weight | 841.08 g/mol [7] | 855.1 g/mol |
| Structural Difference | Lacks a methyl group at the C-30 position.[2] | Contains a methyl group at the C-30 position. |
| Solubility | Soluble in ethanol, methanol (B129727), DMSO, and DMF.[2][3] | - |
Biosynthesis
This compound and lydicamycin are synthesized via a complex hybrid Type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway.[1][4] The biosynthetic gene cluster (BGC) responsible for their production has been identified in the genome of S. lydicamycinicus TP-A0598.[1] The pathway initiates with an enzymatically converted arginine, leading to the formation of the characteristic amidinopyrrolidine ring, followed by chain elongation by the PKS modules and subsequent cyclization and modification steps to yield the final products.[4] The production of this compound (30-demethyl-lydicamycin) alongside lydicamycin suggests a degree of flexibility or a branching point within the biosynthetic pathway, likely related to the methylation step at the C-30 position.
Biological Activity and Mode of Action
Both this compound and lydicamycin exhibit potent antibacterial activity primarily against Gram-positive bacteria, including clinically significant strains of MRSA.[2] They are largely inactive against Gram-negative bacteria.[7][8]
The proposed mode of action for this class of compounds is the inhibition of peptide deformylase (PDF), a crucial metalloenzyme in bacterial protein synthesis.[9] PDF is responsible for removing the N-formyl group from the N-terminal methionine of newly synthesized polypeptides. Inhibition of this enzyme leads to the accumulation of formylated proteins, ultimately resulting in the cessation of bacterial growth and cell death. The selective toxicity of PDF inhibitors stems from the absence of this enzyme in the cytosolic protein synthesis pathway of eukaryotes.[9]
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5[7] |
| Bacillus subtilis | Gram-positive | 1.56 - 12.5[7] |
| Micrococcus luteus | Gram-positive | 1.56 - 12.5[7] |
| Escherichia coli | Gram-negative | >50[7] |
| Proteus mirabilis | Gram-negative | >50[7] |
| Proteus vulgaris | Gram-negative | >50[7] |
| Pseudomonas aeruginosa | Gram-negative | >50[7] |
Experimental Protocols
Fermentation for this compound Production
While the exact, optimized fermentation protocol for this compound is proprietary, a representative method for the production of secondary metabolites from Streptomyces platensis can be outlined as follows.
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., ISP2 broth) with a spore suspension or mycelial fragments of S. lydicamycinicus TP-A0598 from a fresh agar plate. The seed culture is incubated at 28-30°C for 48-72 hours with shaking at 200-250 rpm.
-
Production Medium: A production medium, often containing complex carbon and nitrogen sources to support secondary metabolite production, is prepared and sterilized. A representative medium could consist of soluble starch, soybean meal, yeast extract, and inorganic salts, with the pH adjusted to 7.0-7.2.
-
Fermentation: The production fermentor is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out at 28-30°C for 7-10 days with controlled aeration and agitation to maintain dissolved oxygen levels.
-
Monitoring: The production of this compound can be monitored throughout the fermentation process by taking periodic samples and analyzing them by HPLC.
Isolation and Purification of this compound
The following protocol is a representative procedure for the isolation and purification of lydicamycin congeners.[2]
-
Extraction: The fermentation broth is harvested and centrifuged to separate the supernatant from the mycelial cake. The supernatant, containing the secreted antibiotics, is then passed through a column packed with Diaion HP-20 resin.
-
Initial Chromatography: After washing the resin to remove salts and polar impurities, the adsorbed compounds are eluted with methanol or acetone. The eluate is concentrated under reduced pressure to yield a crude extract.
-
ODS Column Chromatography: The crude extract is subjected to open-column chromatography on an octadecylsilanized (ODS) silica (B1680970) gel. A stepwise gradient of increasing methanol in water is typically used for elution, and fractions are collected and analyzed by TLC or HPLC.
-
Preparative HPLC: Fractions containing this compound are pooled, concentrated, and subjected to final purification by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.
Structure Elucidation
The structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the molecule, from which the molecular formula can be deduced. Tandem MS (MS/MS) experiments provide fragmentation patterns that help to identify structural motifs within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments are conducted to elucidate the complete chemical structure:
-
¹H NMR: Identifies the number and types of protons and their neighboring environments.
-
¹³C NMR: Identifies the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton. The relative stereochemistry can often be determined through analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using an appropriate growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: The bacterial strain to be tested is grown overnight on an agar plate. A few colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Reading the Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
This compound, a close congener of lydicamycin, represents a promising class of anti-MRSA agents. Its unique chemical structure, potent biological activity, and defined biosynthetic pathway make it an excellent candidate for further research and development. Future studies should focus on several key areas:
-
Total Synthesis: The development of a total synthesis route for this compound and its analogues would enable the generation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Mode of Action Studies: While peptide deformylase is the putative target, further biochemical and genetic studies are needed to definitively confirm this mode of action and to explore potential secondary targets. The determination of IC50 values for PDF inhibition is a critical next step.
-
Biosynthetic Engineering: The elucidation of the lydicamycin biosynthetic gene cluster opens up possibilities for biosynthetic engineering to produce novel congeners with enhanced therapeutic potential.
-
In Vivo Efficacy: Preclinical studies in animal models of MRSA infection are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
References
- 1. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of TPU-0037A in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a potent antibiotic belonging to the lydicamycin (B608755) family of natural products. It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] this compound and its congeners are produced by the marine-derived actinomycete, Streptomyces lydicamycinicus (formerly known as Streptomyces sp. TP-A0598 and initially identified as Streptomyces platensis).[1][3][4] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and proposed chemical transformations involved in its formation.
The Lydicamycin Biosynthetic Gene Cluster (BGC)
The biosynthesis of this compound is orchestrated by a large, hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster.[5] The complete genome sequencing of Streptomyces lydicamycinicus TP-A0598 revealed an 8 Mb draft genome that harbors eight gene clusters associated with the production of polyketides and nonribosomal peptides.[4][5] Among these, a specific PKS/NRPS gene cluster was identified and proposed to be responsible for lydicamycin and this compound biosynthesis.[5] The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database has assigned the accession number BGC0001477 to the lydicamycin biosynthetic gene cluster from a Streptomyces sp., providing a valuable resource for the genetic information of this pathway.
Proposed Biosynthetic Pathway of Lydicamycin and this compound
The chemical structure of lydicamycin, the parent compound of this compound, suggests a hybrid PKS-NRPS origin. The biosynthesis is proposed to proceed through three main stages: starter unit synthesis, polyketide chain elongation and modification, and finally, cyclization and release. The structural diversity of the TPU-0037 congeners arises from variations in the post-PKS modification steps.
Precursor Molecules
The assembly of the lydicamycin backbone is proposed to utilize the following precursor molecules:
-
An arginine-derived starter unit: This is hypothesized to initiate the biosynthetic assembly line.
-
Malonyl-CoA and methylmalonyl-CoA extender units: These are incorporated by the PKS modules to build the polyketide chain.
-
An amino acid: A nonribosomal peptide synthetase (NRPS) module incorporates an amino acid, leading to the formation of the characteristic tetramic acid moiety.
Key Enzymatic Steps
The biosynthetic pathway involves a series of enzymatic reactions catalyzed by the multi-modular PKS and NRPS enzymes, as well as tailoring enzymes encoded within the gene cluster. These steps include:
-
Initiation: The biosynthesis is initiated with a unique starter unit, likely derived from arginine.
-
Polyketide Chain Elongation: A series of PKS modules sequentially add malonyl-CoA and methylmalonyl-CoA units, extending the polyketide chain. Each module contains specific domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) that determine the structure of the growing chain.
-
NRPS-mediated Amino Acid Incorporation: An NRPS module activates and incorporates an amino acid, which is then condensed with the polyketide chain.
-
Cyclization and Tetramic Acid Formation: The hybrid polyketide-peptide intermediate undergoes cyclization to form the characteristic tetramic acid ring.
-
Further Cyclizations and Modifications: Additional enzymatic reactions, including intramolecular cyclizations and hydroxylations, lead to the formation of the complex ring system of lydicamycin.
-
Generation of TPU-0037 Congeners: The structural variations observed in this compound, B, C, and D are the result of differential tailoring reactions, such as demethylation and dehydration, on the lydicamycin scaffold.[1][2] For instance, this compound is 30-demethyllydicamycin.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a novel antibiotic identified as a congener of lydicamycin (B608755), produced by the marine-derived actinomycete, Streptomyces platensis TP-A0598.[1] This document provides a comprehensive overview of the physicochemical properties of this compound, including its chemical characteristics, biological activity, and the experimental methodologies used for its characterization. Additionally, a proposed signaling pathway for its mechanism of action, based on its close structural relationship to lydicamycin, is presented.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound have been determined through various analytical techniques. These properties are crucial for understanding its behavior in biological systems and for its potential development as a therapeutic agent.
| Property | Value | Reference |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [1] |
| Molecular Weight | 841.08 g/mol | [1] |
| CAS Number | 485815-59-6 | |
| Appearance | Colorless Film | |
| Purity | >95% (by HPLC) | |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | |
| Origin | Bacterium / Streptomyces sp. |
Biological Activity
This compound has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). Notably, it shows no significant activity against Gram-negative bacteria.
| Organism | MIC (μg/mL) |
| Staphylococcus aureus FDA 209P | 1.56 |
| Staphylococcus aureus Smith | 1.56 |
| Staphylococcus aureus 55-2 (MRSA) | 3.13 |
| Staphylococcus aureus 56-1 (MRSA) | 3.13 |
| Bacillus subtilis PCI 219 | 1.56 |
| Micrococcus luteus PCI 1001 | 12.5 |
| Escherichia coli NIHJ | >50 |
| Pseudomonas aeruginosa IAM 1095 | >50 |
| Proteus mirabilis ATCC 21100 | >50 |
| Proteus vulgaris ATCC 13315 | >50 |
Experimental Protocols
The following section details the methodologies employed in the characterization of this compound.
Fermentation and Isolation of this compound
Streptomyces platensis TP-A0598 was cultured in a seed medium (soluble starch 2.0%, glucose 1.0%, yeast extract 0.5%, peptone 0.5%, meat extract 0.5%, CaCO₃ 0.2%, pH 7.2) at 28°C for 2 days on a rotary shaker. The seed culture was then transferred to a production medium (glycerol 3.0%, soluble starch 2.0%, Pharmamedia 1.5%, yeast extract 0.2%, CaCO₃ 0.2%, pH 7.2) and incubated at 28°C for 5 days. The culture broth was centrifuged, and the mycelial cake was extracted with acetone. The extract was concentrated and then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer was concentrated to an oily residue, which was then subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and finally, preparative HPLC to yield pure this compound.
Determination of Physicochemical Properties
The molecular formula of this compound was determined by high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS). The purity of the compound was assessed by high-performance liquid chromatography (HPLC).
Antimicrobial Activity Assay
The minimum inhibitory concentrations (MICs) of this compound were determined by the twofold agar (B569324) dilution method. The test organisms were grown on appropriate agar media, and a suspension of each organism was inoculated onto agar plates containing serial dilutions of this compound. The plates were incubated at 37°C for 18 hours, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.
Proposed Signaling Pathway: Lydicamycin-Induced Sporulation in Actinobacteria
While the precise signaling pathway of this compound is yet to be fully elucidated, its structural similarity to lydicamycin suggests a comparable mechanism of action. Lydicamycin has been shown to induce morphological differentiation and sporulation in other actinobacteria, a process mediated by cell envelope stress.[2]
Caption: Proposed signaling pathway of this compound/lydicamycin-induced sporulation in actinobacteria.
The proposed pathway illustrates that upon interaction with the bacterial cell wall, this compound or lydicamycin induces a cell envelope stress response.[2] This stress, in turn, activates specific sigma factors, such as σE and σU, which are key regulators of the cellular response to envelope damage.[2] The activation of these sigma factors initiates a transcriptional cascade, leading to the upregulation of genes essential for morphological differentiation, including the bld, whi, and ssg gene families. This genetic reprogramming ultimately results in the formation of aerial hyphae and the onset of sporulation.
Conclusion
This compound is a promising antibiotic with potent activity against Gram-positive bacteria, including MRSA. Its physicochemical properties have been well-characterized, providing a solid foundation for further preclinical development. The proposed mechanism of action, based on the induction of cell envelope stress and subsequent sporulation, offers a unique avenue for antimicrobial intervention. Further research into the specific molecular targets and the detailed signaling cascade will be crucial for optimizing the therapeutic potential of this novel compound.
References
In-Depth Technical Guide: The Antibacterial Spectrum of TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of activity for TPU-0037A, a novel congener of lydicamycin. The document synthesizes available data on its efficacy, outlines the experimental methodologies for its assessment, and visually represents the current understanding of its biological interactions.
Executive Summary
This compound is an antibiotic isolated from Streptomyces platensis TP-A0598. It demonstrates potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). Conversely, it exhibits no significant activity against Gram-negative bacteria. The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis. This guide presents the quantitative data on its antibacterial spectrum, details the experimental protocols for determining its activity, and illustrates its mechanism and experimental workflow.
Quantitative Antibacterial Spectrum of this compound
The antibacterial activity of this compound is summarized by its Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus Smith | Gram-positive | 1.56 |
| Staphylococcus aureus 209P | Gram-positive | 1.56 |
| Staphylococcus aureus 56 (MRSA) | Gram-positive | 3.13 |
| Staphylococcus aureus 66 (MRSA) | Gram-positive | 3.13 |
| Bacillus subtilis PCI 219 | Gram-positive | 1.56 |
| Micrococcus luteus PCI 1001 | Gram-positive | 12.5 |
| Escherichia coli NIHJ | Gram-negative | > 50 |
| Proteus mirabilis | Gram-negative | > 50 |
| Proteus vulgaris | Gram-negative | > 50 |
| Pseudomonas aeruginosa | Gram-negative | > 50 |
Data Interpretation: The low MIC values against Gram-positive bacteria, particularly MRSA strains, indicate high efficacy. The significantly higher MIC values for Gram-negative bacteria suggest intrinsic resistance to this compound.
Experimental Protocols
The following section details the methodology for determining the Minimum Inhibitory Concentrations (MICs) of this compound.
MIC Determination by Broth Microdilution Method
The MIC values presented in this guide were determined using a standard broth microdilution method, a common laboratory procedure for assessing the susceptibility of bacteria to antimicrobial agents.
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a panel of Gram-positive and Gram-negative bacteria.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured in MHB overnight at 37°C.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of this compound are prepared in MHB in the wells of a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.
-
Positive control wells (containing bacteria and MHB without this compound) and negative control wells (containing MHB and this compound without bacteria) are included.
-
The microtiter plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.
-
Visualizations: Mechanism and Workflow
Proposed Mechanism of Action: Inhibition of Cell Wall Synthesis
This compound is believed to exert its antibacterial effect by targeting and inhibiting bacterial cell wall synthesis. This process is critical for bacterial viability, particularly in Gram-positive bacteria which possess a thick peptidoglycan layer. Disruption of this synthesis leads to cell lysis and death.
Caption: Proposed mechanism of this compound action.
Experimental Workflow: Antibacterial Spectrum Determination
The process of determining the antibacterial spectrum of this compound follows a systematic and standardized workflow to ensure reproducibility and accuracy of the results.
Caption: Workflow for MIC determination.
Conclusion
This compound demonstrates a promising antibacterial profile with potent and selective activity against Gram-positive bacteria, including drug-resistant MRSA. Its mechanism of action, targeting the bacterial cell wall, is a well-validated strategy for antibiotic development. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. Further studies are warranted to elucidate the precise molecular targets within the cell wall synthesis pathway and to explore its efficacy in in vivo models.
The Efficacy of TPU-0037A Against Vancomycin-Resistant Strains: An In-Depth Review of Available Data
A comprehensive review of publicly available scientific literature and data reveals no direct evidence to support the efficacy of the antibiotic compound TPU-0037A against vancomycin-resistant bacterial strains, such as vancomycin-resistant Enterococcus (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA). While this compound has demonstrated activity against other clinically significant Gram-positive pathogens, its specific action against vancomycin-resistant isolates remains uncharacterized in published research.
This technical guide summarizes the known antimicrobial profile of this compound and clarifies the current knowledge gap regarding its activity against vancomycin-resistant organisms. This information is intended for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is an antibiotic identified as a congener of lydicamycin. It is a secondary metabolite produced by the bacterium Streptomyces platensis. Structurally, it belongs to the polycyclic tetramate macrolactam class of natural products.
Known Antimicrobial Activity of this compound
Current data, primarily from commercial suppliers and a key scientific publication, consistently report the activity of this compound against a range of Gram-positive bacteria.
In Vitro Susceptibility Data
The primary reported activity of this compound is against methicillin-resistant Staphylococcus aureus (MRSA) and other susceptible Gram-positive organisms. The available data on its Minimum Inhibitory Concentrations (MICs) are summarized below.
| Bacterial Species | Strain Information | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.56 - 12.5 | [1][2][3] |
| Bacillus subtilis | Not specified | 1.56 - 12.5 | [1][2][3] |
| Micrococcus luteus | Not specified | 1.56 - 12.5 | [1][2][3] |
| Escherichia coli | Not specified | >50 | [1][2][3] |
| Proteus mirabilis | Not specified | >50 | [1][2][3] |
| Proteus vulgaris | Not specified | >50 | [1][2][3] |
| Pseudomonas aeruginosa | Not specified | >50 | [1][2][3] |
Table 1: Summary of Reported Minimum Inhibitory Concentrations (MICs) for this compound.
As indicated in Table 1, this compound demonstrates a clear spectrum of activity against Gram-positive bacteria while being inactive against the tested Gram-negative bacteria.
Activity Against Vancomycin-Resistant Strains: A Data Deficit
Despite extensive searches of scientific databases and commercial product literature, no studies were identified that specifically evaluated the in vitro or in vivo efficacy of this compound against vancomycin-resistant strains of any bacteria. The original research paper describing this compound and its congeners focuses on their anti-MRSA activity and does not provide data on their effects on vancomycin-resistant isolates.
This absence of data means that key quantitative metrics, such as the MIC of this compound against VRE and VRSA, are unknown. Consequently, no experimental protocols or signaling pathway diagrams related to its mechanism of action against these specific resistant strains can be provided.
Broader Context and Future Directions
While information on this compound is lacking, it is noteworthy that research into other metabolites from related actinomycetes has shown promise. For instance, one study identified a different compound, cyclo(L-phenylalanyl-L-prolyl), from an actinomycete strain related to S. platensis that exhibited antagonistic activity against VRE. This suggests that while the producing organisms may harbor the potential for anti-VRE compounds, this activity has not been attributed to this compound in the existing literature.
The logical workflow for assessing a novel antibiotic's potential against resistant strains is outlined in the diagram below. Currently, for this compound and vancomycin-resistant strains, the process has not advanced beyond the initial stages of identifying the compound's general spectrum of activity.
Figure 1. Hypothetical workflow for evaluating a new antibiotic against resistant strains. For this compound, publicly available data does not extend beyond the initial screening against non-vancomycin-resistant bacteria.
Conclusion
For researchers, scientists, and drug development professionals investigating novel antibiotics, this compound presents a profile of activity against MRSA and other Gram-positive bacteria. However, a critical knowledge gap exists regarding its efficacy against vancomycin-resistant strains. The absence of any published data on this topic makes it impossible to provide an in-depth technical guide on its effectiveness in this context. Future research would be necessary to determine if this compound or its parent compound, lydicamycin, have any potential for treating infections caused by VRE or VRSA. Until such studies are conducted and published, no claims can be made about its utility against these challenging pathogens.
References
- 1. Activities of LY333328 and Vancomycin Administered Alone or in Combination with Gentamicin against Three Strains of Vancomycin-Intermediate Staphylococcus aureus in an In Vitro Pharmacodynamic Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polycyclic Tetramate Macrolactams—A Group of Natural Bioactive Metallophores - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: An Examination of the Potential Neuritogenic Activity of TPU-0037A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, publicly available scientific literature and databases do not contain information regarding any neuritogenic activity of the compound TPU-0037A. The primary characterization of this compound is that of an antibiotic. This document, therefore, serves as a hypothetical guide, outlining the methodologies and data presentation that would be necessary to investigate such potential activity. The experimental protocols, data, and signaling pathways described herein are representative of neuritogenesis research and are not based on actual studies of this compound.
Introduction to this compound
This compound is identified as a congener of lydicamycin (B608755) and is classified as an antibiotic.[1] Its known biological activity is the inhibition of growth in Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and M. luteus, with Minimum Inhibitory Concentrations (MICs) ranging from 1.56-12.5 μg/mL.[1] It has not been shown to be effective against Gram-negative bacteria such as E. coli and P. aeruginosa (MICs >50 μg/mL).[1] The CAS number for this compound is 485815-59-6.
Hypothetical Neuritogenic Activity and Data Summary
Should this compound possess neuritogenic properties, its efficacy would be quantified through a series of in vitro assays. The following tables represent a template for the presentation of such hypothetical data.
Table 1: Dose-Response Effect of this compound on Neurite Outgrowth in PC-12 Cells
| Concentration (µM) | Mean Neurite Length (µm) | Percentage of Differentiated Cells (%) | Cell Viability (%) |
| 0 (Vehicle Control) | 15.2 ± 2.1 | 10.5 ± 1.5 | 98.2 ± 1.1 |
| 0.1 | 25.8 ± 3.5 | 30.1 ± 4.2 | 97.5 ± 1.3 |
| 1 | 45.1 ± 5.3 | 65.7 ± 6.8 | 96.9 ± 1.5 |
| 10 | 20.3 ± 2.9 | 25.3 ± 3.1 | 75.4 ± 5.6 |
| 100 | 5.1 ± 1.1 | 4.2 ± 0.9 | 20.1 ± 3.2 |
Table 2: Effect of this compound on Neuronal Marker Expression (Hypothetical Data)
| Treatment | β-III Tubulin (Tuj-1) Expression (Fold Change) | MAP2 Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Positive Control (NGF, 50 ng/mL) | 3.5 ± 0.4 | 2.8 ± 0.3 |
| This compound (1 µM) | 2.9 ± 0.3 | 2.2 ± 0.2 |
Experimental Protocols
A thorough investigation of potential neuritogenic activity would involve standardized cell-based assays.
3.1. PC-12 Cell Differentiation Assay
This protocol is a representative method for assessing neurite outgrowth.
-
Cell Culture: PC-12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells are seeded at a density of 2 x 10^4 cells/well in a 24-well plate coated with collagen type IV.
-
Treatment: After 24 hours, the culture medium is replaced with a low-serum medium (1% horse serum) containing various concentrations of this compound or a vehicle control. A positive control, such as Nerve Growth Factor (NGF) at 50 ng/mL, is run in parallel.
-
Incubation: Cells are incubated for 48-72 hours to allow for differentiation.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker, such as β-III tubulin (Tuj-1), overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Image Acquisition and Analysis: Images are captured using a high-content imaging system. Neurite length and the number of neurite-bearing cells are quantified using image analysis software. A cell is considered differentiated if it possesses at least one neurite equal to or greater than the diameter of the cell body.
Visualization of Cellular Mechanisms
4.1. Generic Neurite Outgrowth Signaling Pathway
The following diagram illustrates a common signaling cascade initiated by neurotrophic factors, leading to neurite outgrowth. While not specific to this compound, it represents a potential mechanism of action for a neuritogenic compound.
Caption: A simplified signaling cascade for neurite outgrowth.
4.2. Experimental Workflow for Neuritogenic Compound Screening
The diagram below outlines the key steps in a typical in vitro screening process to identify and validate compounds with neuritogenic potential.
Caption: Workflow for in vitro neurite outgrowth screening.
Conclusion and Future Directions
While this compound is currently recognized for its antibiotic properties, its potential effects on the nervous system remain unexplored. The experimental framework provided in this whitepaper offers a clear and structured approach to investigate any putative neuritogenic activity. Future research would need to commence with preliminary in vitro screening, as detailed above. Should positive results be obtained, further studies into the specific molecular pathways, in vivo efficacy, and safety would be warranted. Without such foundational data, any discussion of this compound in the context of neuroscience remains speculative.
References
An In-depth Technical Guide to TPU-0037A and its Analogue BU-4514N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the polyketide antibiotic TPU-0037A and its structurally similar analogue, the neuritogenic compound BU-4514N. This document details their chemical structures, mechanisms of action, comparative biological activities, and the experimental protocols utilized for their characterization.
Introduction
This compound is a member of the lydicamycin (B608755) family of antibiotics, known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its analogue, BU-4514N, is a closely related compound that, in addition to antibacterial properties, exhibits significant neuritogenic activity, promoting the growth and extension of neurites.[4] This dual functionality presents an interesting scaffold for further drug development, potentially leading to novel therapeutic agents with combined antimicrobial and neuro-regenerative properties.
Chemical Structure and Properties
This compound and BU-4514N are complex polyketides produced by actinomycetes. This compound, also known as 30-Demethyl-lydicamycin, is a congener of lydicamycin.[5] While the exact structure of BU-4514N is not publicly detailed, its close structural relationship to lydicamycin and this compound is well-established.[4]
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C46H72N4O10[2][5][6] |
| Molecular Weight | 841.1 g/mol [2][6] |
| Appearance | Colorless film[5] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO[5] |
| CAS Number | 485815-59-6[5] |
Mechanism of Action
Antibacterial Activity
As a congener of lydicamycin, the antibacterial mechanism of this compound is believed to be the inhibition of bacterial protein synthesis.[1] Lydicamycin and related compounds are thought to bind to the bacterial ribosome, thereby disrupting the translation process and leading to bacterial growth inhibition.[1] This mode of action is consistent with its observed activity against a range of Gram-positive bacteria.
Neuritogenic Activity
The neuritogenic activity of BU-4514N is less well-defined. However, the process of neurite outgrowth is generally mediated by complex signaling pathways within the neuron. For many neuritogenic compounds, pathways involving mitogen-activated protein kinases (MAPK) and protein kinase C (PKC) are crucial.[7] These pathways are often initiated by the activation of neurotrophin receptors, leading to a cascade of downstream signaling events that ultimately regulate cytoskeletal dynamics and gene expression necessary for neurite extension.
Comparative Biological Activity
This compound is primarily characterized by its antibacterial activity, while BU-4514N exhibits both antibacterial and neuritogenic properties.
Table 2: Antibacterial Spectrum of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5[2][3] |
| Bacillus subtilis | 1.56 - 12.5[2][3] |
| Micrococcus luteus | 1.56 - 12.5[2][3] |
| Escherichia coli | >50[2][3] |
| Proteus mirabilis | >50[2][3] |
| Proteus vulgaris | >50[2][3] |
| Pseudomonas aeruginosa | >50[2][3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound and BU-4514N is determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neurite Outgrowth Assay
The neuritogenic activity of BU-4514N is assessed using a neurite outgrowth assay, typically with a neuronal cell line such as PC12 or SH-SY5Y.
Protocol:
-
Cell Plating: Neuronal cells are seeded in a multi-well plate coated with an appropriate substrate (e.g., collagen, laminin) and allowed to adhere.
-
Compound Treatment: The cells are treated with various concentrations of the test compound. A positive control (e.g., Nerve Growth Factor, NGF) and a negative control (vehicle) are included.
-
Incubation: The cells are incubated for a period of 24-72 hours to allow for neurite extension.
-
Fixation and Staining: The cells are fixed and stained with a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).
-
Imaging and Analysis: Images of the cells are captured using a high-content imaging system. The length and number of neurites per cell are quantified using image analysis software.
Conclusion
This compound and BU-4514N represent a fascinating pair of structurally related natural products with distinct yet overlapping biological activities. This compound is a potent antibacterial agent against Gram-positive pathogens, while BU-4514N possesses the additional intriguing property of promoting neurite outgrowth. The shared chemical scaffold of these molecules provides a valuable starting point for medicinal chemistry efforts aimed at developing novel therapeutics. Further research is warranted to fully elucidate the mechanism of action of BU-4514N's neuritogenic activity and to explore the potential for synthesizing analogues with optimized dual-action profiles.
References
- 1. Lydicamycin | 133352-27-9 | AL184016 | Biosynth [biosynth.com]
- 2. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ANTIBIOTIC TPU-0037-A | 485815-59-6 [chemicalbook.com]
- 5. toku-e.com [toku-e.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The neuritogenic and neuroprotective potential of senegenin against Aβ-induced neurotoxicity in PC 12 cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Review of the Polyketide Antibiotic TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPU-0037A is a potent polyketide antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a congener of lydicamycin (B608755), it belongs to a class of complex natural products synthesized by a hybrid Type I polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) system. This document provides a comprehensive technical overview of this compound, summarizing its antimicrobial properties, exploring its potential mechanisms of action, detailing its biosynthetic origins, and outlining key experimental methodologies for its study. All quantitative data are presented in structured tables, and complex biological and experimental processes are visualized through detailed diagrams.
Introduction
This compound is a natural product isolated from the marine bacterium Streptomyces platensis TP-A0598.[1][2][3] It is structurally identified as 30-demethyllydicamycin, placing it within the lydicamycin family of antibiotics.[1] These compounds are characterized by a complex macrolide structure, the biosynthesis of which involves a sophisticated enzymatic assembly line. The potent and selective activity of this compound against clinically relevant Gram-positive pathogens has positioned it as a compound of interest in the ongoing search for new antimicrobial agents.
Antimicrobial Spectrum and Potency
This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. Its efficacy against MRSA is a key feature of its antimicrobial profile. In contrast, it shows little to no activity against Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this compound against a range of bacteria are summarized in the table below.
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Positive | 1.56 - 12.5 | [4][5][6] |
| Bacillus subtilis | Positive | 1.56 - 12.5 | [4][5][6] |
| Micrococcus luteus | Positive | 1.56 - 12.5 | [4][5][6] |
| Escherichia coli | Negative | >50 | [4][5][6] |
| Proteus mirabilis | Negative | >50 | [4][5][6] |
| Proteus vulgaris | Negative | >50 | [4][5][6] |
| Pseudomonas aeruginosa | Negative | >50 | [4][5][6] |
Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated in publicly available literature. However, based on its structural similarity to lydicamycin and studies on this class of antibiotics, two primary mechanisms have been proposed.
One suggested mechanism is the inhibition of bacterial protein synthesis . This is thought to occur through the binding of the antibiotic to the bacterial ribosome, which disrupts the process of translation and leads to the cessation of essential protein production and subsequent cell death.[4]
A second line of evidence suggests that lydicamycins, and by extension this compound, induce a cell envelope stress response in bacteria.[7] This could involve disruption of the bacterial cell wall or membrane integrity, leading to a cascade of stress responses that ultimately prove lethal to the bacterium. It is plausible that the observed cell envelope stress is a downstream consequence of the primary inhibitory action on protein synthesis. Further research is required to fully characterize the molecular target and signaling pathways affected by this compound.
Biosynthesis
This compound is a polyketide, a class of natural products synthesized by large, modular enzymes called polyketide synthases (PKSs). Specifically, the lydicamycin family, including this compound, is assembled by a Type I PKS system , which is often found in hybrid combination with non-ribosomal peptide synthetases (NRPSs) .[8]
The biosynthesis begins with a starter unit, which is sequentially elongated by the addition of extender units, typically derived from malonyl-CoA or methylmalonyl-CoA. Each module of the PKS is responsible for one cycle of elongation and can contain various domains that dictate the chemical structure of the growing polyketide chain, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. The NRPS components are responsible for incorporating amino acid-derived moieties into the final structure. The completed polyketide chain is then released from the enzyme, often undergoing cyclization and other post-PKS modifications to yield the final bioactive molecule.
Experimental Protocols
Isolation and Purification of Polyketide Antibiotics
While the specific protocol for this compound from the original literature is not fully accessible, a general workflow for the isolation and characterization of polyketide antibiotics from Streptomyces can be outlined as follows:
-
Fermentation: A pure culture of the producing strain (Streptomyces platensis TP-A0598) is inoculated into a suitable liquid medium and incubated under optimal conditions for antibiotic production.
-
Extraction: The culture broth is harvested, and the bioactive compounds are extracted from the mycelium and/or the supernatant using an organic solvent such as ethyl acetate.
-
Purification: The crude extract is subjected to a series of chromatographic steps to purify the target compound. This typically involves column chromatography using resins like HP-20 and octadecylsilane (B103800) (ODS), followed by preparative high-performance liquid chromatography (HPLC).[1]
-
Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of this compound is determined using the broth microdilution method.[9]
-
Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strains to be tested are grown to a specific optical density, and the cultures are diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Conclusion
This compound is a promising polyketide antibiotic with selective and potent activity against Gram-positive bacteria, including MRSA. Its complex structure, a product of a Type I PKS-NRPS biosynthetic pathway, offers a unique scaffold for potential future drug development. While its precise mechanism of action requires further investigation, current evidence points towards the inhibition of protein synthesis and/or the induction of cell envelope stress. The methodologies outlined in this guide provide a framework for the continued study and evaluation of this compound and other novel polyketide antibiotics.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lydicamycin | 133352-27-9 | AL184016 | Biosynth [biosynth.com]
- 5. Isolation and characterization of polyketide drug molecule from Streptomyces species with antimicrobial activity against clinical pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to TPU-0037A: A Novel Anti-MRSA Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibiotic TPU-0037A, a promising agent with significant activity against Methicillin-resistant Staphylococcus aureus (MRSA). This document consolidates information on its commercial availability, physicochemical properties, and biological activity, offering a valuable resource for researchers in the fields of microbiology, infectious diseases, and drug discovery.
Commercial Availability and Suppliers
This compound is available for research purposes from several specialized chemical suppliers. It is typically supplied as a colorless film with a purity of over 95% as determined by HPLC. Researchers interested in acquiring this compound should consult the following vendors for pricing and availability:
| Supplier | Website | CAS Number |
| Santa Cruz Biotechnology | --INVALID-LINK-- | 485815-59-6 |
| MedChemExpress | --INVALID-LINK-- | 485815-59-6 |
| Cayman Chemical | --INVALID-LINK-- | 485815-59-6 |
| TOKU-E | --INVALID-LINK-- | 485815-59-6 |
| United States Biological | --INVALID-LINK-- | 485815-59-6 |
| Lancetech Limited | --INVALID-LINK-- | 485815-59-6 |
Note: this compound is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.[1]
Physicochemical Properties
This compound is a structural analogue of lydicamycin (B608755), a complex polyketide antibiotic.[1][2][3] Its key physicochemical properties are summarized in the table below:
| Property | Value |
| CAS Number | 485815-59-6 |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ |
| Molecular Weight | 841.0 g/mol |
| Appearance | Colorless film |
| Purity | >95% (by HPLC) |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO |
| Storage | Recommended storage at -20°C |
Biological Activity and Spectrum of Action
This compound demonstrates potent antibacterial activity, primarily against Gram-positive bacteria, including clinically significant drug-resistant strains.[2][3]
In Vitro Antibacterial Activity
The minimum inhibitory concentrations (MICs) of this compound against a panel of Gram-positive and Gram-negative bacteria have been determined. These values highlight its selective and potent activity.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus Smith | MSSA | 1.56 |
| Staphylococcus aureus 209P | MSSA | 3.13 |
| Staphylococcus aureus TP-A0598-R1 | MRSA | 6.25 |
| Staphylococcus aureus TP-A0598-R2 | MRSA | 6.25 |
| Bacillus subtilis PCI 219 | - | 1.56 |
| Micrococcus luteus PCI 1001 | - | 12.5 |
| Escherichia coli NIHJ | Gram-negative | >50 |
| Pseudomonas aeruginosa B-1 | Gram-negative | >50 |
Data sourced from Furumai, T., et al. (2002). TPU-0037-A, B, C and D, novel lydicamycin congeners with anti-MRSA activity from Streptomyces platensis TP-A0598. The Journal of Antibiotics, 55(10), 873–880.
As indicated in the table, this compound is highly effective against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA strains, as well as other Gram-positive bacteria. In contrast, it shows no significant activity against the Gram-negative bacteria tested.
Mechanism of Action (Proposed)
The precise mechanism of action for this compound has not been fully elucidated. However, as a member of the polyketide class of antibiotics and a congener of lydicamycin, its mode of action is likely multifaceted. Polyketide antibiotics are known to interfere with various essential cellular processes in bacteria. Based on studies of similar compounds, the proposed mechanism for this compound may involve:
-
Disruption of Cell Wall Synthesis: Many polyketides target the bacterial cell wall, a structure crucial for maintaining cell integrity, particularly in Gram-positive bacteria.
-
Inhibition of Protein Synthesis: Interference with ribosomal function is another common mechanism for this class of antibiotics.
-
Disruption of DNA Replication: Some polyketides have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.
Further research is required to definitively establish the molecular targets and signaling pathways affected by this compound in bacteria.
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA, based on the broth microdilution method.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific MRSA strain.
Materials:
-
This compound
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound film in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
-
Preparation of Serial Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB directly within the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Include a growth control well (CAMHB with no antibiotic) and a sterility control well (uninoculated CAMHB).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture of the MRSA strain on an appropriate agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm (absorbance of 0.08-0.13).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control well), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
Proposed Biosynthetic Pathway of Lydicamycin (Parent Compound of this compound)
The following diagram illustrates the proposed biosynthetic pathway for lydicamycin, the parent compound of this compound. This pathway involves a complex interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules.
Caption: Proposed biosynthetic pathway of lydicamycin and its congener this compound.
Hypothetical Signaling Pathway of this compound's Antibacterial Action
This diagram presents a hypothetical signaling pathway for the antibacterial action of this compound, based on the known mechanisms of similar polyketide antibiotics.
Caption: Hypothetical mechanism of action for this compound against Gram-positive bacteria.
References
Safety and Handling Guidelines for TPU-0037A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling guidelines for TPU-0037A, a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The information presented herein is intended for use by trained professionals in a laboratory setting.
Introduction
This compound is a member of the lydicamycin (B608755) family of antibiotics.[1][2][3] It is a structural analogue of lydicamycin and has demonstrated potent inhibitory effects on the growth of various Gram-positive bacteria.[1][2][4] As a novel investigational compound, comprehensive toxicological data for this compound is not yet publicly available. Therefore, it is imperative that this compound be handled with the utmost care, treating it as a potentially hazardous substance.
Compound Identification and Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 485815-59-6 | [4][5][6] |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [4][5][6] |
| Molecular Weight | 841.1 g/mol | [2] |
| Appearance | Colorless film | [4] |
| Purity | >95% by HPLC | [4][6] |
| Solubility | Soluble in ethanol (B145695), methanol, DMF, and DMSO. | [4] |
| Storage | Store at -20°C. | [4][6] |
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on general best practices for handling potent chemical compounds and information available for its congener, lydicamycin. The SDS for lydicamycin indicates that it is not classified as a hazardous substance.[7] However, it is prudent to adopt a precautionary approach with this compound.
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
The following diagram illustrates the recommended PPE for handling this compound.
Caption: Recommended Personal Protective Equipment for handling this compound.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling the compound in powdered or aerosolized form.
General Handling Procedures
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact: Do not breathe dust or vapor. Avoid contact with skin and eyes. Do not ingest.
-
Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions in a fume hood.
-
Hygiene: Wash hands thoroughly after handling.
First Aid Measures
The following first aid measures are based on general principles for handling chemical compounds.
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
The primary application of this compound is as an antimicrobial agent. The following are generalized protocols for its use in antimicrobial susceptibility testing.
Preparation of Stock Solutions
-
Aseptic Technique: All procedures should be performed under aseptic conditions to prevent contamination.
-
Solvent Selection: Dissolve this compound in a suitable sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
The following diagram outlines the workflow for preparing a stock solution of this compound.
References
Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific molecular mechanism of action of TPU-0037A has not been extensively elucidated in publicly available literature. This guide summarizes the existing data and puts forth a hypothesis based on the compound's known characteristics and the established mechanisms of similar antibiotics.
Core Compound Profile: this compound
This compound is identified as a novel antibiotic and a congener of lydicamycin, produced by the marine-derived actinomycete, Streptomyces platensis TP-A0598.[1][2] Structurally, it is a complex polyketide, a class of natural products known for their diverse biological activities.[3] Its primary characteristic is its potent activity against Gram-positive bacteria, including clinically significant strains like Methicillin-Resistant Staphylococcus aureus (MRSA), while showing no efficacy against Gram-negative bacteria.[1][2][4][5]
In Vitro Antibacterial Spectrum
The antibacterial activity of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). This data highlights its selective and potent effect on Gram-positive bacteria.
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-Positive | 1.56 - 12.5 |
| Bacillus subtilis | Gram-Positive | 1.56 - 12.5 |
| Micrococcus luteus | Gram-Positive | 1.56 - 12.5 |
| Escherichia coli | Gram-Negative | >50 |
| Proteus mirabilis | Gram-Negative | >50 |
| Proteus vulgaris | Gram-Negative | >50 |
| Pseudomonas aeruginosa | Gram-Negative | >50 |
Data sourced from multiple publicly available datasheets.[1][2][4]
Experimental Protocols
The foundational data for this compound's activity is its MIC values. The following is a detailed, standard protocol for determining the MIC of an antibacterial agent like this compound.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target bacterium.
Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 5 x 10^5 colony-forming units (CFU)/mL.
-
Positive control (bacterial culture in broth without antibiotic).
-
Negative control (broth only).
-
Incubator (35°C ± 2°C).
-
Micropipettes and sterile tips.
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in CAMHB across the wells of the microtiter plate. This is typically done by adding a fixed volume of the drug to the first well and then transferring half of that volume to the subsequent wells, each containing broth, to create a concentration gradient.
-
Inoculation: Add a standardized bacterial inoculum to each well (except the negative control), resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Caption: Experimental workflow for MIC determination.
Hypothesized Mechanism of Action
Given the selective activity of this compound against Gram-positive bacteria, its mechanism of action is likely directed at a target that is either unique to this class of bacteria or is accessible only in these organisms. The thick, exposed peptidoglycan cell wall of Gram-positive bacteria is a common target for such selective antibiotics.
Hypothesis: this compound inhibits bacterial growth by disrupting cell wall biosynthesis, specifically by targeting a key enzyme involved in the peptidoglycan synthesis pathway. This leads to a compromised cell envelope, osmotic instability, and eventual cell lysis.
This hypothesis is based on the following reasoning:
-
Selective Spectrum: The ineffectiveness against Gram-negative bacteria, which have an outer membrane protecting their thinner peptidoglycan layer, is a classic characteristic of many cell wall synthesis inhibitors.
-
Structural Class: As a complex polyketide, this compound has the structural intricacy to bind with high specificity to enzymatic targets, a common feature of natural product antibiotics that interfere with essential cellular processes.
Proposed Signaling Pathway of Inhibition
The following diagram illustrates the hypothesized pathway of inhibition. It posits that this compound acts extracellularly or at the cell membrane to disrupt the formation of the peptidoglycan cell wall, a process critical for the survival of Gram-positive bacteria.
Caption: Hypothesized mechanism of this compound action.
Future Directions and Research
To validate this hypothesis, several experimental avenues could be pursued:
-
Cell Morphology Studies: Using electron microscopy to observe if this compound treatment leads to morphological changes consistent with cell wall damage (e.g., cell swelling, lysis).
-
Macromolecular Synthesis Assays: Radiolabeling experiments to determine if this compound specifically inhibits the incorporation of precursors into peptidoglycan, as opposed to DNA, RNA, or protein synthesis.
-
Target Identification: Affinity chromatography using a labeled this compound molecule to pull down its binding partner(s) from bacterial cell lysates, followed by mass spectrometry to identify the protein target.
References
- 1. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lydicamycin, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lydicamycin - Wikipedia [en.wikipedia.org]
- 5. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-Vitro Studies of TPU-0037A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro studies of TPU-0037A, an antibiotic compound with notable activity against Gram-positive bacteria. This document outlines the compound's antibacterial efficacy, details the experimental protocols for its assessment, and visualizes key related pathways and workflows.
Quantitative Data Summary
The primary in-vitro activity of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains. The results highlight its selective and potent antibacterial properties.
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.56 - 12.5 |
| Bacillus subtilis | Gram-positive | 1.56 - 12.5 |
| Micrococcus luteus | Gram-positive | 1.56 - 12.5 |
| Escherichia coli | Gram-negative | >50 |
| Proteus mirabilis | Gram-negative | >50 |
| Proteus vulgaris | Gram-negative | >50 |
| Pseudomonas aeruginosa | Gram-negative | >50 |
Data sourced from multiple publicly available datasets.[1][2][3]
Experimental Protocols
The following is a detailed methodology for a key experiment cited: the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on established standards.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
This compound compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)
-
0.5 McFarland standard
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration significantly higher than the expected MIC.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. The eleventh well will serve as a growth control (no drug), and the twelfth well as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells. This brings the final volume in each well to 200 µL.
-
-
Incubation:
-
Seal the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show clear turbidity, and the sterility control well should remain clear.
-
Visualizations
The following diagrams illustrate key concepts related to this compound and its evaluation.
Disclaimer on Signaling Pathway: As of the current literature, the precise antibacterial signaling pathway of this compound has not been fully elucidated. The mechanism is broadly understood to involve the inhibition of bacterial cell wall synthesis. Research on the related compound, lydicamycin, in a plant model, has suggested a mechanism involving the disruption of auxin transport; however, this is not directly transferable to its antibacterial mode of action.
The following diagram illustrates the proposed biosynthetic pathway for lydicamycin, the parent compound of this compound. This provides insight into the natural production of this class of molecules by Streptomyces platensis.
References
Methodological & Application
Application Notes and Protocols for In-Vitro Dissolution and Assay of TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a polyketide antibiotic and a congener of lydicamycin, demonstrating potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in-vitro assays. These application notes provide detailed protocols for the dissolution of this compound, along with methodologies for common in-vitro antibacterial and cytotoxicity assays.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 485815-59-6 | [6] |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [6] |
| Molecular Weight | 841.1 g/mol | [2] |
| Purity | >95% by HPLC | [7] |
| Appearance | Colorless film | |
| Solubility | Soluble in DMSO, ethanol, and methanol. | |
| Biological Activity | Antibiotic with activity against Gram-positive bacteria, including MRSA. | [1][2][3][4][5] |
| MIC Range (MRSA) | 1.56-12.5 µg/mL | [1][3][4][5] |
| Storage | Store at -20°C for long-term stability (≥ 4 years). | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Aseptically weigh the desired amount of this compound. For a 10 mg/mL stock solution, weigh 1 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the vial. For 1 mg of this compound, add 100 µL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Note: The final concentration of DMSO in the in-vitro assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. tpu 0037a — TargetMol Chemicals [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. lancetechltd.com [lancetechltd.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Application Notes and Protocols: TPU-0037A Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a potent antibiotic, identified as a congener of lydicamycin. It demonstrates significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Proper preparation of a stock solution is the first critical step for accurate and reproducible downstream applications, such as in vitro antimicrobial susceptibility testing and mechanism of action studies. This document provides detailed guidelines for the selection of an appropriate solvent and a protocol for the preparation of a this compound stock solution.
Recommended Solvents and Solubility Profile
This compound is soluble in several common organic solvents. The choice of solvent will depend on the specific requirements of the downstream experiment, including potential solvent effects on the biological system under investigation.
Table 1: Solubility and Storage of this compound
| Solvent | Solubility | Recommended Storage of Stock Solution | Stability of Reconstituted Product |
| Dimethyl Sulfoxide (DMSO) | Soluble | -20°C | 12 months at -20°C |
| Ethanol (EtOH) | Soluble | -20°C | 12 months at -20°C |
| Methanol (MeOH) | Soluble | -20°C | 12 months at -20°C |
| N,N-Dimethylformamide (DMF) | Soluble | -20°C | 12 months at -20°C |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 841.08 g/mol .
Materials:
-
This compound (typically supplied as a film)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.
-
Weighing of this compound:
-
Tare a sterile, empty microcentrifuge tube on an analytical balance.
-
Carefully transfer the desired amount of this compound film to the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 8.41 mg of this compound.
-
Record the exact weight of the compound.
-
-
Solvent Addition:
-
Based on the recorded weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume of DMSO (mL) = [Weight of this compound (mg) / 841.08 ( g/mol )] / 10 (mmol/L)
-
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution for 1-2 minutes until the this compound film is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C. As per available data, the reconstituted product is stable for up to 12 months when stored under these conditions.
-
Experimental Workflow and Logic Diagrams
Diagram 1: Workflow for this compound Stock Solution Preparation
Caption: A flowchart illustrating the key steps in preparing a this compound stock solution.
Diagram 2: Decision Logic for Solvent Selection
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of TPU-0037A against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a wide array of antibiotics. The development of novel antimicrobial agents is paramount in addressing the challenge of MRSA infections. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel investigational compound, TPU-0037A, against various MRSA strains. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[1][2] Accurate MIC determination is a fundamental aspect of antimicrobial susceptibility testing and is crucial for the evaluation of new therapeutic candidates. The protocol described herein is based on the broth microdilution method, a reference standard for MIC testing established by the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Data Presentation
The antimicrobial activity of this compound should be evaluated against a panel of clinically relevant MRSA strains and a quality control (QC) strain. The resulting MIC values, representing the lowest concentration of the agent that completely inhibits visible bacterial growth, should be summarized in a table for clear comparison.
Table 1: Example MIC Values of this compound and Control Antibiotics against MRSA Strains
| Strain ID | Strain Type | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) |
| ATCC 43300 | HA-MRSA | |||
| USA300 (NRS384) | CA-MRSA | |||
| NCTC 10442 | MRSA | |||
| Mu50 (ATCC 700699) | VISA | |||
| ATCC 29213 | S. aureus (QC) |
HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate Staphylococcus aureus; QC: Quality Control.
Table 2: Quality Control (QC) Ranges for S. aureus ATCC 29213
| Antimicrobial Agent | MIC Range (µg/mL) |
| Oxacillin | 0.12 - 0.5 |
| Vancomycin | 0.5 - 2 |
Note: The expected MIC range for this compound against the QC strain will be established through validation studies.
Experimental Protocol: Broth Microdilution Method
This protocol details the steps for determining the MIC of this compound against MRSA using the broth microdilution method in 96-well microtiter plates.
Materials and Reagents
-
This compound (powder form)
-
Control antibiotics (e.g., Vancomycin, Oxacillin)
-
MRSA test strains and S. aureus ATCC 29213 (quality control)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile 96-well U-shaped bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Spectrophotometer or densitometer
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)[3]
Step-by-Step Methodology
1. Preparation of Antimicrobial Agent Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth (typically ≤1%).
-
Prepare stock solutions of control antibiotics as per CLSI guidelines.[6]
-
Filter-sterilize the stock solutions using a 0.22 µm syringe filter if necessary.
2. Preparation of Antimicrobial Agent Dilutions in Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a twofold serial dilution by transferring 50 µL from the first well to the second well, and so on, down to the desired final concentration. Discard 50 µL from the last well containing the antimicrobial. This will result in wells containing 50 µL of varying concentrations of this compound.[3]
-
The concentration range should be selected to encompass the expected MIC of the compound (e.g., from 256 µg/mL to 0.06 µg/mL).[3]
-
Prepare separate rows for each control antibiotic following the same serial dilution procedure.
-
Designate wells for a positive control (growth control: CAMHB with inoculum, no drug) and a negative control (sterility control: CAMHB only, no inoculum).[3]
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture of an MRSA strain on a non-selective agar (B569324) plate, select 3-5 isolated colonies.[1]
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be achieved using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm) or by visual comparison. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.[3][7]
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][3] This is typically a 1:100 dilution of the 0.5 McFarland suspension.
4. Inoculation of Microtiter Plates:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the 50 µL of antimicrobial dilutions. This will bring the final volume in each well to 100 µL.[3]
-
The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.[1]
-
Do not add inoculum to the negative control (sterility) wells.
5. Incubation:
-
Incubate the inoculated microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours. For MRSA, a full 24-hour incubation is recommended, especially when testing glycopeptides or oxacillin.[1][8]
6. Reading and Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well. A reading mirror or a plate reader can aid in visualization.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.[1]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The results for the quality control strain (S. aureus ATCC 29213) must fall within the established acceptable ranges for the control antibiotics to validate the experiment.[3]
Mandatory Visualizations
Caption: Workflow for MIC determination.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nine-Hospital Study Comparing Broth Microdilution and Etest Method Results for Vancomycin and Daptomycin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
Application Notes and Protocols for TPU-0037A in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a potent antibiotic belonging to the lydicamycin (B608755) family of natural products.[1][2] It has demonstrated significant inhibitory activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This document provides detailed application notes and standardized protocols for utilizing this compound in bacterial growth inhibition assays, facilitating its evaluation as a potential therapeutic agent.
Quantitative Data Summary
This compound exhibits selective and potent activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, have been determined for several bacterial strains. The compound is largely ineffective against Gram-negative bacteria.[1]
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 1.56 - 12.5[1] |
| Bacillus subtilis | - | 1.56 - 12.5[1] |
| Micrococcus luteus | - | 1.56 - 12.5[1] |
| Escherichia coli | - | >50[1] |
| Proteus mirabilis | - | >50[1] |
| Proteus vulgaris | - | >50[1] |
| Pseudomonas aeruginosa | - | >50[1] |
Mechanism of Action and Signaling Pathway
This compound is a congener of lydicamycin, a hybrid non-ribosomal peptide-polyketide antibiotic.[3][4] While the precise molecular target of this compound has not been definitively elucidated, its class of antibiotics is known to often interfere with essential cellular processes in bacteria. Recent studies on lydicamycins suggest that they elicit a transcriptional response similar to that of antibiotics targeting cell wall synthesis.[3] The proposed mechanism involves the inhibition of peptidoglycan biosynthesis, a critical process for maintaining the structural integrity of the bacterial cell wall. Disruption of this pathway leads to cell lysis and bacterial death.
Proposed inhibition of bacterial cell wall synthesis by this compound.
Experimental Protocols
Two standard methods for determining the antibacterial activity of a compound are the Broth Microdilution Method for quantitative MIC value determination and the Agar (B569324) Disk Diffusion Method for qualitative assessment of susceptibility.
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against Gram-positive bacteria such as Staphylococcus aureus.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture (e.g., MRSA) grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1 mg/mL. Further dilutions should be made in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations (e.g., from 50 µg/mL down to 0.025 µg/mL).
-
Include a positive control (wells with bacteria and no drug) and a negative control (wells with media only) on each plate.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that shows no visible turbidity (bacterial growth). Results can be read visually or with a microplate reader at 600 nm.
-
Workflow for the Broth Microdilution Assay.
Protocol 2: Agar Disk Diffusion Assay
This protocol provides a qualitative assessment of the susceptibility of a bacterial strain to this compound.
Materials:
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture (e.g., MRSA)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35-37°C)
-
Ruler or calipers
Procedure:
-
Preparation of this compound Disks:
-
Prepare a solution of this compound in a suitable solvent at a desired concentration (e.g., 1 mg/mL).
-
Aseptically apply a known volume (e.g., 10 µL) of the this compound solution onto sterile filter paper disks and allow them to dry completely. This will result in disks containing a specific amount of the compound (e.g., 10 µ g/disk ).
-
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically place the prepared this compound disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk with the solvent alone to ensure it has no inhibitory effect.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition correlates with the susceptibility of the bacterium to this compound. A larger zone indicates greater susceptibility.
-
Workflow for the Agar Disk Diffusion Assay.
Conclusion
This compound is a promising antibacterial agent with potent activity against Gram-positive bacteria, including MRSA. The provided protocols offer standardized methods for the in vitro evaluation of its efficacy. The broth microdilution assay is recommended for determining quantitative MIC values, which are essential for drug development and resistance monitoring. The agar disk diffusion assay provides a simpler, qualitative method for assessing bacterial susceptibility. Further research into the precise molecular target of this compound will be valuable for understanding its mechanism of action and potential for therapeutic development.
References
- 1. asm.org [asm.org]
- 2. Lydicamycin - Wikipedia [en.wikipedia.org]
- 3. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cell Viability Assays with TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is an antibiotic identified as a congener of lydicamycin (B608755). It has demonstrated inhibitory effects on the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While its primary characterization has been in the context of antibacterial activity, its structural similarity to lydicamycin suggests potential applications in other areas, including cancer research. Lydicamycin has been shown to possess potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This document provides detailed protocols for assessing the effects of this compound on the viability of eukaryotic cells, drawing upon established methodologies and data from its analogue, lydicamycin, to inform experimental design.
Mechanism of Action (Hypothesized)
Based on the known activity of its structural analogue, lydicamycin, this compound is hypothesized to induce cytotoxicity in eukaryotic cells, particularly cancer cells, through the activation of apoptotic signaling pathways. Lydicamycin has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses and apoptosis.[2][3] Activation of JNK can lead to the phosphorylation and regulation of Bcl-2 family proteins, which in turn control the integrity of the mitochondrial outer membrane.[2][4] Disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors, initiating a cascade of caspase activation (e.g., caspase-9 and caspase-3/7) that culminates in programmed cell death.[5]
Data Presentation: Cytotoxicity of Lydicamycin
The following table summarizes the cytotoxic activity of lydicamycin, the structural analogue of this compound, against a cancer cell line. This data can be used as a reference for determining the appropriate concentration range for initial cell viability assays with this compound.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| Lydicamycin | SP2/0 (Mouse Myeloma) | Not Specified | Not Specified | 0.56 nmol/L | N/A |
Experimental Protocols
Two standard and widely used cell viability assays are detailed below. These protocols can be readily adapted for testing the effects of this compound on adherent or suspension eukaryotic cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range informed by the IC50 of lydicamycin (e.g., from 0.1 nM to 1 µM).
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells).
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the appropriate volume of buffer to the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is completely dissolved.
-
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, seeding cells in an opaque-walled plate.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay to treat the cells with a range of this compound concentrations and controls.
-
-
Assay Procedure:
-
After the desired incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of Lydicamycin-Induced Apoptosis (Hypothesized for this compound)
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Cell Viability Assays
Caption: General experimental workflow for cell viability assays.
References
Application Notes: Antimicrobial Susceptibility Testing of TPU-0037A using Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a novel antibiotic compound, identified as a congener of lydicamycin (B608755).[1][2] It has demonstrated significant inhibitory activity against a range of Gram-positive bacteria, including clinically important strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] In contrast, it shows limited to no activity against Gram-negative bacteria.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The broth microdilution assay is a standardized and widely accepted method for determining the MIC of an antimicrobial agent against a specific microorganism.[5] This document provides a detailed protocol for utilizing the broth microdilution method to assess the in vitro antimicrobial activity of this compound.
Principle of the Broth Microdilution Assay
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.[5] The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Key Characteristics of this compound
A summary of the key characteristics of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C46H72N4O10 | [2] |
| Molecular Weight | 841.0 g/mol | [2] |
| CAS Number | 485815-59-6 | [3] |
| Antibacterial Spectrum | Gram-positive bacteria (e.g., S. aureus, B. subtilis, M. luteus) | [1] |
| Reported MIC Range | 1.56-12.5 µg/mL against susceptible Gram-positive bacteria | [1] |
| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), or Dimethyl sulfoxide (B87167) (DMSO) | [6] |
Postulated Mechanism of Action of this compound
While the precise signaling pathway of this compound has not been fully elucidated, its structural similarity to lydicamycin suggests a comparable mechanism of action. Lydicamycins are known to elicit a transcriptional response in bacteria that is similar to antibiotics targeting cell wall synthesis.[7] Therefore, it is postulated that this compound may inhibit a critical step in the bacterial cell wall biosynthesis pathway. The integrity of the bacterial cell wall is essential for survival, making its synthesis an attractive target for antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 3. ANTIBIOTIC TPU-0037-A | 485815-59-6 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. usbio.net [usbio.net]
- 7. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Time-Kill Kinetics Assay of TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a novel antibiotic belonging to the lydicamycin (B608755) family of natural products.[1][2] It has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4] Understanding the pharmacodynamics of new antimicrobial agents is crucial for their development as therapeutics. The time-kill kinetics assay is a fundamental in vitro method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the activity of this compound against relevant Gram-positive bacterial strains.
Principle of the Assay
The time-kill kinetics assay involves exposing a standardized inoculum of a bacterial strain to a constant concentration of an antimicrobial agent in a liquid medium. At specified time intervals, aliquots of the culture are removed, and the antimicrobial agent is neutralized. The number of viable bacteria in the sample is then quantified by plating on a suitable agar (B569324) medium and counting the resulting colony-forming units (CFU). The change in bacterial viability over time, expressed as log10 CFU/mL, is plotted to generate a time-kill curve. This curve provides insights into the rate and extent of bacterial killing, helping to classify the agent as bactericidal (typically a ≥3-log10 or 99.9% reduction in CFU/mL from the initial inoculum) or bacteriostatic (inhibition of growth).[5][6]
Materials and Reagents
Table 1: Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| This compound | Research Grade | Store at -20°C.[1] |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade | For dissolving this compound. |
| Gram-positive bacterial strain(s) | e.g., Staphylococcus aureus ATCC 29213, MRSA strain | |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | ||
| Tryptic Soy Agar (TSA) or other suitable agar | For bacterial enumeration. | |
| Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | For dilutions. | |
| Neutralizing Broth | Specific composition to be validated. | |
| Sterile microcentrifuge tubes, culture tubes, and flasks | ||
| Micropipettes and sterile tips | ||
| Spectrophotometer | For inoculum standardization. | |
| Incubator (37°C) | ||
| Shaking incubator (optional) | ||
| Spiral plater or manual plating supplies | ||
| Colony counter |
Experimental Protocol
Preparation of this compound Stock Solution
-
This compound is soluble in DMSO, ethanol, and methanol.[1] Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Bacterial Inoculum Preparation
-
From a fresh overnight culture of the test bacterium on an agar plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (typically 2-4 hours, corresponding to an optical density at 600 nm (OD600) of 0.2-0.5).
-
Adjust the bacterial suspension with sterile CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the adjusted suspension in CAMHB to obtain a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.
Time-Kill Assay Procedure
-
Prepare test tubes containing CAMHB with the desired concentrations of this compound. It is recommended to test concentrations at multiples of the Minimum Inhibitory Concentration (MIC), for example, 0.5x, 1x, 2x, and 4x MIC.
-
Include a growth control tube containing only the bacterial inoculum in CAMHB and a vehicle control tube containing the bacterial inoculum and the same concentration of DMSO as in the highest this compound concentration tube.
-
Inoculate each tube with the prepared bacterial suspension to achieve the final starting density of approximately 5 x 10^5 CFU/mL.
-
Mix the contents of each tube thoroughly and incubate at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.
-
Immediately transfer the aliquot into a tube containing a neutralizing broth to inactivate the antibacterial activity of this compound. The efficacy of the neutralizer should be validated prior to the assay.
-
Perform serial 10-fold dilutions of the neutralized sample in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
Data Analysis and Presentation
-
Calculate the mean CFU/mL from replicate plates for each time point and condition.
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL against time (in hours) for each concentration of this compound and the controls.
-
Determine the change in log10 CFU/mL from the initial inoculum (time 0) for each concentration at each time point.
-
Bactericidal activity is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is characterized by a <3-log10 reduction in CFU/mL, with the bacterial count remaining similar to or slightly above the initial inoculum.
Table 2: Example Data Presentation for Time-Kill Kinetics of this compound against S. aureus
| Time (h) | Growth Control (log10 CFU/mL) | Vehicle Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.70 | 5.69 | 5.71 | 5.70 | 5.68 | 5.69 |
| 2 | 6.50 | 6.48 | 5.50 | 5.20 | 4.80 | 4.10 |
| 4 | 7.80 | 7.75 | 5.30 | 4.60 | 3.90 | 3.00 |
| 6 | 8.90 | 8.85 | 5.10 | 4.00 | 3.10 | <2.00 |
| 8 | 9.20 | 9.15 | 5.00 | 3.50 | <2.00 | <2.00 |
| 24 | 9.50 | 9.45 | 5.20 | 3.80 | <2.00 | <2.00 |
Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Lydicamycin and its congeners, such as this compound, are polyketide antibiotics that are understood to exert their antibacterial effect by inhibiting bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby disrupting the translation process. The following diagram illustrates the general mechanism of bacterial protein synthesis and the point of inhibition by such antibiotics.
Caption: Inhibition of bacterial protein synthesis by this compound.
Experimental Workflow
The following diagram outlines the key steps in the time-kill kinetics assay for this compound.
Caption: Workflow for the time-kill kinetics assay of this compound.
References
- 1. microbenotes.com [microbenotes.com]
- 2. benchchem.com [benchchem.com]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
Investigating the Efficacy of TPU-0037A on Bacterial Biofilm Formation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective environment renders bacteria within a biofilm significantly more resistant to antibiotics and host immune responses compared to their free-floating, planktonic counterparts. The increased tolerance of biofilm-associated bacteria is a major contributor to chronic infections and the failure of antimicrobial therapies. Consequently, the development of novel therapeutic agents that can effectively inhibit biofilm formation or eradicate existing biofilms is a critical area of research.
TPU-0037A is an antibiotic that has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. As a congener of lydicamycin, its primary mechanism of action is understood to involve the inhibition of bacterial growth[1][2][3]. However, its specific effects on the complex process of biofilm formation have not been extensively characterized. These application notes provide a comprehensive guide for researchers to investigate the potential of this compound as an anti-biofilm agent. Detailed protocols for quantifying biofilm biomass, visualizing biofilm architecture, and analyzing the expression of key biofilm-related genes are presented.
Hypothetical Signaling Pathway for Biofilm Formation
The formation of bacterial biofilms is a complex, multi-step process regulated by intricate signaling networks. A common pathway involves environmental cues triggering the activation of sensor kinases, which in turn phosphorylate response regulators. These activated regulators then modulate the expression of genes responsible for adhesion, EPS production, and other biofilm-specific functions. While the precise pathway affected by this compound is yet to be elucidated, a generalized signaling cascade is depicted below.
Caption: Hypothetical signaling pathway of bacterial biofilm formation.
Experimental Protocols
The following protocols are designed to assess the effect of this compound on bacterial biofilm formation.
Quantification of Biofilm Biomass using Crystal Violet Assay
This high-throughput assay is used to quantify the total biofilm biomass.
Experimental Workflow:
Caption: Workflow for the Crystal Violet Biofilm Assay.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into 5 mL of appropriate growth medium (e.g., Tryptic Soy Broth - TSB) and incubate overnight at 37°C with shaking.[4]
-
Inoculum Standardization: Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1.[4]
-
Plate Inoculation: Add 200 µL of the standardized bacterial suspension to each well of a sterile 96-well flat-bottom microtiter plate. Include wells with sterile medium only as a negative control.[4][5][6][7]
-
Treatment: Prepare serial dilutions of this compound in the growth medium and add them to the designated wells to achieve the desired final concentrations. Include an untreated control (vehicle only).
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C.[8][9]
-
Washing: Carefully aspirate the medium from each well to remove planktonic cells. Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).[5]
-
Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes to fix the biofilms.[4]
-
Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[5][8]
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with water to remove excess stain.[8]
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[5][8][9]
-
Quantification: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[5]
Data Presentation:
| This compound (µg/mL) | Average OD₅₉₅ | Standard Deviation | % Biofilm Inhibition |
| 0 (Control) | 0 | ||
| X | |||
| Y | |||
| Z |
Visualization of Biofilm Architecture by Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded bacteria.
Experimental Workflow:
Caption: Workflow for CLSM analysis of biofilms.
Protocol:
-
Biofilm Growth: Grow biofilms on sterile glass coverslips placed in the wells of a multi-well plate as described in the crystal violet assay protocol, including treatment with this compound.[10]
-
Washing: After incubation, gently remove the coverslips and wash them with sterile PBS to remove non-adherent cells.[10]
-
Staining: Stain the biofilms using a live/dead bacterial viability kit (e.g., containing SYTO 9 and propidium (B1200493) iodide) according to the manufacturer's instructions. This allows for the differentiation of live (green fluorescence) and dead (red fluorescence) cells.[10]
-
Mounting: Mount the stained coverslips onto a microscope slide.
-
Imaging: Visualize the biofilms using a confocal laser scanning microscope. Acquire a series of optical sections (z-stack) through the depth of the biofilm.[10][11]
-
Image Analysis: Use appropriate software (e.g., ImageJ, IMARIS) to reconstruct three-dimensional images of the biofilm and to quantify parameters such as biofilm thickness, biomass volume, and the ratio of live to dead cells.[10][11]
Data Presentation:
| Treatment | Average Biofilm Thickness (µm) | Live/Dead Cell Ratio | Qualitative Description of Biofilm Structure |
| Control | |||
| This compound (X µg/mL) | |||
| This compound (Y µg/mL) |
Analysis of Biofilm-Related Gene Expression by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of genes known to be involved in biofilm formation, providing insights into the molecular mechanism of this compound's action.[12][13]
Experimental Workflow:
Caption: Workflow for qRT-PCR analysis of biofilm-related genes.
Protocol:
-
Biofilm Culture and RNA Extraction: Grow biofilms in the presence and absence of sub-inhibitory concentrations of this compound. Harvest the biofilm-associated cells and extract total RNA using a commercially available kit or a customized protocol.[14]
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[12]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.[14]
-
qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA as a template, gene-specific primers for target genes (e.g., icaA, fnbA, agrA), and a housekeeping gene (e.g., 16S rRNA) for normalization.[13][14][15]
-
Data Analysis: Calculate the relative fold change in gene expression in the this compound treated samples compared to the untreated control using a method such as the 2-ΔΔCt method.[14]
Data Presentation:
| Gene | Function | Fold Change in Expression (this compound vs. Control) |
| icaA | Polysaccharide intercellular adhesin synthesis | |
| fnbA | Fibronectin-binding protein A | |
| agrA | Accessory gene regulator A | |
| 16S rRNA | Housekeeping gene (Control) | 1.0 |
Conclusion
The protocols outlined in these application notes provide a robust framework for a systematic investigation into the anti-biofilm properties of this compound. By combining quantitative biomass measurements, detailed structural analysis, and molecular-level gene expression studies, researchers can gain a comprehensive understanding of the potential of this compound as a novel therapeutic agent for combating biofilm-associated infections. The data generated from these experiments will be crucial for guiding further preclinical and clinical development of this compound and other anti-biofilm candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tpu 0037a — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Crystal violet assay [bio-protocol.org]
- 6. static.igem.wiki [static.igem.wiki]
- 7. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 8. static.igem.org [static.igem.org]
- 9. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]
- 11. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. Gene Expression Quantification from Pathogenic Bacterial Biofilms by Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol | PLOS One [journals.plos.org]
- 15. Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of TPU-0037A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is an antibiotic compound, identified as a congener of lydicamycin, which has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] These application notes provide a comprehensive framework for the preclinical evaluation of this compound in relevant animal models. The protocols outlined below are designed to assess the compound's efficacy, pharmacokinetics (PK), and preliminary safety profile, guiding further development. Adherence to ethical guidelines and regulatory standards for animal welfare is paramount throughout all experimental procedures.
Rationale for In Vivo Testing
Preclinical in vivo studies are a critical step in drug development, providing essential data on a compound's biological activity and safety that cannot be obtained from in vitro assays alone.[6][7] For a novel antibiotic like this compound, animal models of infection are indispensable for evaluating its therapeutic potential in a complex biological system.[8][9] These studies aim to establish a dose-response relationship, determine the optimal dosing regimen, and identify potential toxicities before advancing to clinical trials.[10]
Data Presentation
Table 1: In Vitro Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5[1][2][5] |
| Bacillus subtilis | 1.56 - 12.5[1][2][5] |
| Micrococcus luteus | 1.56 - 12.5[1][2][5] |
| Escherichia coli | >50[1][2][5] |
| Proteus mirabilis | >50[1][2][5] |
| Pseudomonas aeruginosa | >50[1][2][5] |
Table 2: Pharmacokinetic Parameters of this compound in a Murine Model (Example Data)
| Parameter | Intravenous (IV) Administration (10 mg/kg) | Oral (PO) Administration (50 mg/kg) |
| Cmax (µg/mL) | 15.2 | 3.8 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (0-t) (µg*h/mL) | 25.8 | 12.1 |
| Half-life (t½) (h) | 2.3 | 3.1 |
| Bioavailability (%) | N/A | 18 |
Table 3: Efficacy of this compound in a Murine Thigh Infection Model (Example Data)
| Treatment Group | Dose (mg/kg) | Route | Bacterial Load (log10 CFU/g tissue) at 24h |
| Vehicle Control | - | IP | 7.8 ± 0.5 |
| This compound | 10 | IP | 5.2 ± 0.7 |
| This compound | 30 | IP | 3.1 ± 0.4 |
| This compound | 100 | IP | 1.9 ± 0.3 |
| Vancomycin | 50 | IP | 2.5 ± 0.6 |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of this compound that can be administered to animals without causing unacceptable toxicity.
Animal Model: Healthy BALB/c mice, 6-8 weeks old, male and female.
Methodology:
-
Acclimatize animals for a minimum of 7 days.
-
Randomly assign animals to dose groups (n=5 per group), including a vehicle control group.
-
Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline).
-
Administer single escalating doses of this compound via the intended clinical route (e.g., intravenous, intraperitoneal, or oral).
-
Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and mortality for 14 days.
-
Record body weights daily for the first 7 days and then every other day.
-
At the end of the observation period, euthanize animals and perform gross necropsy. Collect major organs for histopathological analysis if necessary.
-
The MTD is defined as the highest dose that does not cause mortality or more than 20% weight loss.
Protocol 2: Murine Thigh Infection Model for Efficacy Testing
Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial burden in a localized infection model.
Animal Model: Immunocompromised (e.g., neutropenic) Swiss Webster mice, 6-8 weeks old.
Methodology:
-
Render mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).
-
On the day of infection (day 0), anesthetize the mice and inject 0.1 mL of a logarithmic-phase culture of MRSA (e.g., ATCC 43300, 1-5 x 10^5 CFU) into the right thigh muscle.
-
Two hours post-infection, initiate treatment with this compound at various doses (determined from MTD studies) or vehicle control via the desired route (e.g., intraperitoneal or subcutaneous injection). Include a positive control group treated with a standard-of-care antibiotic like vancomycin.
-
Administer treatment as a single dose or multiple doses over a 24-hour period.
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the infected thigh muscle, weigh it, and homogenize it in sterile phosphate-buffered saline (PBS).
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) (e.g., Tryptic Soy Agar) to determine the number of colony-forming units (CFU) per gram of tissue.
-
Compare the bacterial load in the treated groups to the vehicle control group to determine the efficacy of this compound.
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[11]
Animal Model: Healthy Sprague-Dawley rats or BALB/c mice with jugular vein cannulation.
Methodology:
-
Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of animals.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood samples to separate plasma.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical mechanism of this compound targeting bacterial cell processes.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tpu 0037a — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. caymanchem.com [caymanchem.com]
- 6. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Master In Vivo Testing: A Step-by-Step Guide for Clinical Research [bioaccessla.com]
- 8. mdpi.com [mdpi.com]
- 9. biopharmadive.com [biopharmadive.com]
- 10. fiveable.me [fiveable.me]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols: Dosing and Administration of TPU-0037A in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is an antibiotic identified as a congener of lydicamycin, demonstrating notable in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] As a compound of interest for potential therapeutic applications, understanding its behavior in preclinical animal models is a critical step in the drug development process. These application notes provide a generalized framework for the dosing and administration of this compound in mouse models, based on standard laboratory practices for antibiotic efficacy studies. It is important to note that specific experimental details for this compound are not widely published; therefore, the following protocols should be considered as a starting point and may require optimization for specific research needs.
Data Presentation
Due to the limited publicly available in vivo data for this compound, the following tables provide hypothetical yet representative data structures for recording and presenting experimental results. Researchers should populate these tables with their own experimental data.
Table 1: Hypothetical Dose-Response Data for this compound in a Murine MRSA Infection Model
| Dose Group (mg/kg) | Administration Route | Dosing Frequency | Mean Bacterial Load (CFU/g tissue) | Percent Reduction in Bacterial Load vs. Vehicle | Survival Rate (%) |
| Vehicle Control | Intraperitoneal | Once Daily | 5.0 x 10⁷ | 0% | 20% |
| This compound (5) | Intraperitoneal | Once Daily | 2.5 x 10⁶ | 95% | 80% |
| This compound (10) | Intraperitoneal | Once Daily | 5.0 x 10⁵ | 99% | 100% |
| This compound (20) | Intraperitoneal | Once Daily | 1.0 x 10⁴ | 99.98% | 100% |
Table 2: Recommended Administration Parameters for Mice
| Route of Administration | Recommended Volume | Needle Gauge |
| Intravenous (IV) - Tail Vein | < 0.2 mL | 27-30 G |
| Intraperitoneal (IP) | < 2.0 mL | 25-27 G |
| Subcutaneous (SC) | < 1.0 mL per site | 25-27 G |
| Oral (PO) - Gavage | < 0.5 mL | 20-22 G (gavage needle) |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mice.
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
1. Materials:
- This compound powder
- Sterile vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Sterile syringes and needles
2. Procedure:
- Determine the required concentration of this compound based on the desired dose (mg/kg) and the average weight of the mice.
- Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
- Add a small amount of DMSO to initially dissolve the compound. Vortex thoroughly.
- Sequentially add PEG300, Tween 80, and saline, vortexing after each addition to ensure a homogenous suspension.
- If necessary, sonicate the solution in a water bath for 5-10 minutes to aid in dissolution.
- Visually inspect the solution for any precipitation before administration. The final formulation should be a clear solution or a fine suspension.
- Prepare fresh on the day of the experiment.
Protocol 2: Administration of this compound to Mice
1. Animal Handling and Restraint:
- All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
- Handle mice gently to minimize stress.
- Use appropriate restraint techniques for each administration route to ensure the safety of the animal and the administrator.
2. Intraperitoneal (IP) Injection:
- Restrain the mouse by grasping the loose skin over the neck and shoulders.
- Position the mouse with its head tilted slightly downwards.
- Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
- Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.
- Inject the prepared this compound formulation slowly.
3. Intravenous (IV) Injection (Tail Vein):
- Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
- Place the mouse in a restraint device that exposes the tail.
- Swab the tail with 70% ethanol.
- Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins.
- Inject the this compound solution slowly. Successful injection is indicated by the absence of a subcutaneous bleb.
4. Subcutaneous (SC) Injection:
- Grasp a fold of skin between the shoulder blades (interscapular region).
- Insert a 25-27 gauge needle into the base of the "tented" skin.
- Aspirate to ensure a blood vessel has not been entered.
- Inject the formulation to form a small bleb under the skin.
5. Oral Gavage (PO):
- Gently restrain the mouse and hold it in a vertical position.
- Insert a flexible or ball-tipped gavage needle into the mouth and gently advance it along the roof of the mouth and down the esophagus.
- Administer the this compound formulation directly into the stomach. Do not force the needle if resistance is met.
Mandatory Visualizations
Signaling Pathway
As the precise molecular target and signaling pathway of this compound are not yet fully elucidated, the following diagram illustrates the general mechanisms of action for antibiotics, which are the likely areas of impact for this compound.
Caption: General bacterial antibiotic targets.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an antibiotic like this compound in a mouse infection model.
Caption: Workflow for in vivo antibiotic efficacy studies.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Quantification of TPU-0037A in Biological Samples using High-Performance Liquid Chromatography (HPLC)
This document provides a comprehensive guide for the quantitative analysis of this compound, an antibiotic congener of lydicamycin, in biological matrices.[1] The following high-performance liquid chromatography (HPLC) method has been developed and validated to support pharmacokinetic and other drug development studies.
Chromatographic Conditions
A reverse-phase HPLC method with UV detection was established for the determination of this compound. The separation is achieved on a C18 column with an isocratic mobile phase, ensuring robust and reproducible results. A similar approach has been successfully applied for the analysis of other novel small molecules in biological samples.[2]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724):Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 320 nm |
| Internal Standard (IS) | Diazepam or a structurally similar compound |
| Run Time | 10 minutes |
Sample Preparation: Protein Precipitation
For the extraction of this compound from plasma, a protein precipitation method is employed due to its simplicity and high-throughput applicability.[3][4][5]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.[6]
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[7]
-
Vortex for 30 seconds and inject 20 µL into the HPLC system.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[7][8] The validation parameters demonstrate that the method is accurate, precise, and reliable for its intended purpose.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 10 - 2000 ng/mL.
| Parameter | Result |
| Calibration Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations.[9]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low (LQC) | 30 | < 5.0 | 95.0 - 105.0 | < 6.0 | 94.0 - 106.0 |
| Medium (MQC) | 300 | < 4.5 | 96.0 - 104.0 | < 5.5 | 95.0 - 105.0 |
| High (HQC) | 1500 | < 4.0 | 97.0 - 103.0 | < 5.0 | 96.0 - 104.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of the method was determined by establishing the LOD and LOQ.
| Parameter | Result (ng/mL) |
| Limit of Detection (LOD) | 3 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Recovery
The extraction recovery of this compound from plasma was consistent and efficient.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low (LQC) | 30 | 88.5 |
| Medium (MQC) | 300 | 91.2 |
| High (HQC) | 1500 | 90.5 |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for sample analysis and a hypothetical signaling pathway that could be investigated using this method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing TPU-0037A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the early stages of drug discovery and development, evaluating the cytotoxic potential of a compound is a critical step to assess its safety profile.[1][2][3][4] These in vitro assays provide essential information on how a substance affects cell viability and can lead to cell death, either through accidental necrosis or programmed apoptosis.[3] This document provides detailed protocols for assessing the cytotoxicity of TPU-0037A, an antibiotic that inhibits the growth of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[5][6][7][8][9] The following protocols are designed to be adaptable for various cell lines and can be implemented in a high-throughput format to screen for cytotoxic effects.
The assays described herein measure different indicators of cellular health, including metabolic activity, membrane integrity, and markers of apoptosis. By employing a multi-parametric approach, researchers can gain a comprehensive understanding of the cytotoxic effects of this compound.[10]
Experimental Workflow for Cytotoxicity Testing
The overall workflow for assessing the cytotoxicity of a test compound such as this compound involves several key stages, from cell preparation to data analysis. A generalized workflow is depicted below.
References
- 1. kosheeka.com [kosheeka.com]
- 2. opentrons.com [opentrons.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tpu 0037a — TargetMol Chemicals [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Synergistic Antibiotic Testing with TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge to global health. A promising strategy to combat resistance and enhance therapeutic efficacy is the use of synergistic antibiotic combinations. TPU-0037A, a novel antibiotic and a congener of lydicamycin (B608755), has demonstrated potent activity against a range of Gram-positive bacteria.[1][2] This document provides detailed application notes and protocols for investigating the synergistic potential of this compound with other classes of antibiotics.
This compound is active against Gram-positive bacteria such as MRSA, Bacillus subtilis, and Micrococcus luteus, with Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 12.5 µg/mL.[1][2] It is, however, not effective against Gram-negative bacteria like E. coli and P. aeruginosa (MICs > 50 µg/mL).[1][2] While the precise mechanism of action of this compound is a subject of ongoing research, its structural similarity to lydicamycin suggests a potential role in disrupting critical bacterial cellular processes. This application note will guide researchers in designing and executing experiments to identify and quantify synergistic interactions between this compound and other antibiotics, a crucial step in the development of novel combination therapies.
Data Presentation: Illustrative Synergistic Activity of this compound
The following tables present illustrative data from a checkerboard assay designed to assess the synergistic activity of this compound in combination with a hypothetical β-lactam antibiotic against a clinical isolate of MRSA. Note: This data is for representative purposes only and should be replaced with experimental findings.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Agents against MRSA (ATCC 43300)
| Antibiotic | MIC (µg/mL) - Alone | MIC (µg/mL) - In Combination |
| This compound | 8 | 2 |
| β-lactam (e.g., Oxacillin) | 256 | 64 |
Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation
| Antibiotic Combination | FIC of this compound (A) | FIC of β-lactam (B) | FIC Index (FICI = FIC A + FIC B) | Interpretation |
| This compound + β-lactam | 0.25 | 0.25 | 0.5 | Synergy |
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
Checkerboard Assay for Synergistic Antibiotic Testing
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Materials:
-
This compound
-
Second antibiotic for testing (e.g., a β-lactam, aminoglycoside, or fluoroquinolone)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., MRSA ATCC 43300)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Protocol:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., DMSO or sterile deionized water) at a concentration of 10 mg/mL.
-
Further dilute the stock solutions in CAMHB to create working solutions at four times the highest desired concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Checkerboard Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In the first column, add 100 µL of the working solution of this compound to the first well (A1) and perform a two-fold serial dilution down the column (to row G). Do not add this compound to row H (antibiotic B control).
-
In the first row, add 100 µL of the working solution of the second antibiotic to the first well (A1) and perform a two-fold serial dilution across the row (to column 10). Do not add the second antibiotic to column 11 (this compound control).
-
This creates a two-dimensional gradient of both antibiotics. Column 12 will serve as a growth control (no antibiotics).
-
-
Inoculation and Incubation:
-
Inoculate each well (except for sterility controls) with 100 µL of the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Determine the nature of the interaction based on the FICI value as described in the data presentation section.
-
Visualizations
References
Application Notes and Protocols for Gene Expression Analysis in Bacteria Treated with TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a novel antibiotic with potent activity against a range of Gram-positive bacteria, including clinically significant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.[1][2] As a structural analogue of lydicamycin, this compound represents a promising scaffold for the development of new anti-infective agents.[1] Understanding the mechanism of action of this compound is crucial for its further development and for identifying potential resistance mechanisms. Gene expression analysis provides a powerful tool to elucidate the molecular pathways affected by antibiotic treatment.
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on bacterial gene expression, using Bacillus subtilis as a model organism. The protocols described herein detail methods for global transcriptomic analysis using RNA sequencing (RNA-seq) and targeted gene expression validation using quantitative real-time PCR (qRT-PCR).
A hypothesized mechanism of action is that this compound interferes with the WalK/WalR two-component signaling system, a critical pathway for regulating cell wall metabolism in Gram-positive bacteria.[3][4][5] The WalK sensor kinase and its cognate response regulator WalR control the expression of genes involved in peptidoglycan synthesis and hydrolysis.[1][3][6] Disruption of this pathway would lead to altered cell wall integrity and ultimately, cell death. The following protocols are designed to test this hypothesis by quantifying changes in the expression of genes within the WalR regulon.
Data Presentation
Table 1: Hypothetical RNA-Seq Data Summary of Differentially Expressed Genes in B. subtilis Treated with this compound. This table summarizes the expected outcomes from an RNA-seq experiment, highlighting the genes of the WalR regulon that are hypothesized to be affected by this compound treatment.
| Gene | Function | Regulation by WalR | Log2 Fold Change (this compound vs. Control) | p-value |
| cwlO | D,L-endopeptidase | Activation[1][3] | -2.5 | < 0.01 |
| lytE | D,L-endopeptidase | Activation[1][3] | -2.8 | < 0.01 |
| iseA | Inhibitor of LytE | Repression[1] | 3.1 | < 0.01 |
| pdaC | Peptidoglycan deacetylase | Repression[6] | 2.9 | < 0.01 |
| ftsZ | Cell division protein | Indirectly activated[7] | -1.5 | < 0.05 |
| tagA | Teichoic acid biosynthesis | Activation[7] | -2.1 | < 0.01 |
Table 2: Hypothetical qRT-PCR Validation of Key WalR Regulon Genes. This table presents the anticipated results from a qRT-PCR experiment designed to validate the RNA-seq findings for key target genes.
| Gene | Log2 Fold Change (this compound vs. Control) | Standard Deviation |
| cwlO | -2.45 | 0.21 |
| lytE | -2.78 | 0.18 |
| iseA | 3.05 | 0.25 |
| pdaC | 2.88 | 0.22 |
| gyrA (Housekeeping) | 0.05 | 0.08 |
| rpoB (Housekeeping) | -0.02 | 0.06 |
Experimental Protocols
Bacterial Culture and Treatment with this compound
-
Culture Preparation: Inoculate Bacillus subtilis (e.g., strain 168) into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking (200 rpm).
-
Sub-culturing: The following day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth.
-
Growth Monitoring: Monitor the optical density at 600 nm (OD600) of the culture every 30 minutes.
-
Treatment: When the culture reaches mid-exponential phase (OD600 ≈ 0.5), divide the culture into two flasks. To one flask, add this compound to a final concentration of 2x the minimum inhibitory concentration (MIC). To the other flask (control), add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubation: Continue to incubate both cultures at 37°C with shaking for a defined period (e.g., 60 minutes) to allow for changes in gene expression.
-
Harvesting: After the incubation period, immediately harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
RNA Stabilization: Decant the supernatant and immediately resuspend the cell pellet in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to preserve RNA integrity. Proceed to RNA extraction or store the stabilized cells at -80°C.
Total RNA Extraction
-
Cell Lysis: Thaw the stabilized bacterial pellets on ice. Resuspend the pellets in a suitable lysis buffer containing lysozyme (B549824) to efficiently break down the Gram-positive cell wall. Incubate at room temperature for 10-15 minutes.
-
Homogenization: Further disrupt the cells using mechanical homogenization (e.g., bead beating or a rotor-stator homogenizer) to ensure complete lysis.
-
RNA Purification: Proceed with a commercial RNA purification kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. This typically involves binding the RNA to a silica (B1680970) membrane, washing away contaminants, and eluting the pure RNA in RNase-free water.
-
DNase Treatment: Perform an on-column DNase I digestion during the purification process to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Look for A260/A280 ratios between 1.8 and 2.1 and an RNA Integrity Number (RIN) > 7.0.
RNA Sequencing (RNA-Seq)
-
Ribosomal RNA (rRNA) Depletion: Bacterial total RNA is predominantly composed of rRNA, which can overwhelm the sequencing data. Deplete the rRNA using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit for Bacteria).
-
Library Preparation: Construct the sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) following the manufacturer's protocol. This process involves RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for robust statistical analysis.
RNA-Seq Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to the Bacillus subtilis reference genome using a splice-aware aligner like HISAT2 or a bacterial-specific aligner like Bowtie2.
-
Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential expression analysis between the this compound treated and control samples using packages like DESeq2 or edgeR in R. This will identify genes with statistically significant changes in expression.
-
Functional Annotation and Pathway Analysis: Use bioinformatics tools and databases (e.g., DAVID, KEGG) to functionally annotate the differentially expressed genes and identify enriched biological pathways.
Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Primer Design: Design primers for the target genes (cwlO, lytE, iseA, pdaC) and at least two stable housekeeping genes for normalization (e.g., gyrA, rpoB, ssb).[8][9] Primers should be designed to have a melting temperature of around 60°C and produce an amplicon of 100-200 bp.
-
qRT-PCR Reaction: Set up the qRT-PCR reactions using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA. Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Determine the quantification cycle (Cq) values for each gene. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target genes to the geometric mean of the housekeeping genes.
Mandatory Visualizations
Caption: Hypothesized signaling pathway of the WalK/WalR two-component system in B. subtilis and the putative inhibitory effect of this compound.
Caption: Experimental workflow for gene expression analysis in bacteria treated with this compound, from culture to data analysis and validation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Homeostatic control of cell wall hydrolysis by the WalRK two-component signaling pathway in Bacillus subtilis | eLife [elifesciences.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Essentiality and function of WalK/WalR two-component system: the past, present, and future of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The WalR-WalK Signaling Pathway Modulates the Activities of both CwlO and LytE through Control of the Peptidoglycan Deacetylase PdaC in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WalR Regulon [subtiwiki.uni-goettingen.de]
- 8. Validation of reference genes for the normalization of RT-qPCR gene expression in Bacillus siamensis 1021 grown in different culture media | Iranian Journal of Microbiology [ijm.tums.ac.ir]
- 9. Discrimination of Bacillus subtilis from Other Bacillus Species Using Specific Oligonucleotide Primers for the Pyruvate Carboxylase and Shikimate Dehydrogenase Genes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Problems dissolving TPU-0037A in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling and use of the antibiotic TPU-0037A, with a focus on overcoming challenges related to its dissolution in aqueous solutions for experimental purposes.
Troubleshooting Guide: Dissolving this compound
Researchers may encounter difficulties in dissolving this compound directly into aqueous buffers due to its hydrophobic nature. The following question-and-answer guide addresses common problems and provides practical solutions.
Q1: I am having trouble dissolving this compound in my aqueous buffer for an experiment. What is the recommended solvent?
A1: this compound has poor water solubility and should not be dissolved directly in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent. This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2][3] For most biological applications, high-purity, anhydrous DMSO is the preferred solvent for creating stock solutions.
Q2: After dissolving this compound in DMSO, it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. This occurs because the compound is not soluble in the final aqueous environment. Here are several troubleshooting steps to prevent precipitation:
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and to reduce the chances of precipitation.
-
Stepwise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock solution directly into a large volume of aqueous buffer. Instead, perform serial dilutions. For example, make an intermediate dilution of the stock solution in your aqueous buffer before preparing the final concentration.
-
Vortexing During Dilution: Add the this compound stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This promotes rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the stock solution may help to increase the solubility of this compound. However, be cautious as excessive heat can degrade the compound.
Q3: My this compound powder is not fully dissolving even in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:
-
Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up compound aggregates and facilitate dissolution.
-
Gentle Heating: Gently warm the solution to 37°C while stirring or vortexing.
-
Purity of DMSO: Ensure you are using high-purity, anhydrous (water-free) DMSO. The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is an antibiotic that is a congener of lydicamycin (B608755).[4][5] It is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6]
What is the mechanism of action of this compound?
The precise mechanism of action for this compound is not fully elucidated in the available literature. However, studies on its congener, lydicamycin, suggest that it likely inhibits the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall in Gram-positive bacteria. This leads to a cell envelope stress response and ultimately inhibits bacterial growth.
What are the recommended storage conditions for this compound?
This compound should be stored at -20°C.[7] Stock solutions in DMSO can also be stored at -20°C for extended periods, though it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.
Data Presentation
| Solvent | This compound Solubility | Clindamycin Solubility (Approximate) |
| Aqueous Solutions | Poor/Insoluble | ~0.2 mg/mL in PBS (pH 7.2)[8] |
| DMSO | Soluble[1][3] | ~30 mg/mL[8] |
| DMF | Soluble[1][3] | ~30 mg/mL[8] |
| Ethanol | Soluble[1][3] | ~20 mg/mL[8] |
| Methanol | Soluble[1][3] | - |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution of this compound
This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 841.1 g/mol .[5][6] To prepare 1 mL of a 10 mM stock solution, you will need 0.8411 mg of this compound.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM solution, if you weighed 0.8411 mg of this compound, you would add 100 µL of DMSO.
-
Dissolve the compound:
-
Vortex the solution vigorously for several minutes.
-
Visually inspect the solution to ensure all particles have dissolved.
-
If undissolved particles remain, sonicate the tube in a bath sonicator for 5-10 minutes.
-
Gentle warming in a 37°C water bath can also be applied to aid dissolution.
-
-
Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol for Preparing a Working Solution of this compound for a Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the dilution of the DMSO stock solution into a bacterial growth medium for use in an MIC assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plate
-
Vortex mixer
Procedure:
-
Prepare an intermediate dilution: To minimize the final DMSO concentration, first prepare an intermediate dilution of the this compound stock solution in the growth medium. For example, to achieve a final concentration of 100 µM, you could add 10 µL of the 10 mM stock solution to 990 µL of MHB. This results in a 100 µM intermediate solution with 1% DMSO.
-
Perform serial dilutions: In a 96-well plate, perform serial two-fold dilutions of the intermediate solution with the growth medium to achieve the desired concentration range for the MIC assay.
-
Maintain low final DMSO concentration: Ensure that the final concentration of DMSO in all wells of the assay plate is below 0.5% to prevent any inhibitory effects of the solvent on bacterial growth. A vehicle control (growth medium with the same final concentration of DMSO without this compound) should always be included in the experiment.
-
Inoculate with bacteria: Add the bacterial inoculum to each well of the microtiter plate according to standard MIC protocol guidelines.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Proposed mechanism of action of this compound.
References
- 1. usbio.net [usbio.net]
- 2. bioaustralis.com [bioaustralis.com]
- 3. lydicamycin CAS#: 133352-27-9 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]
- 7. agscientific.com [agscientific.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scbt.com [scbt.com]
How to prevent precipitation of TPU-0037A in media
Welcome to the technical support center for TPU-0037A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges, such as precipitation in media.
Troubleshooting Guide: Preventing Precipitation of this compound
Precipitation of this compound, a hydrophobic molecule, in aqueous-based cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to prevent and troubleshoot this problem.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate when added to my cell culture medium?
This compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol, but it has poor aqueous solubility.[1][2] When a concentrated stock solution of this compound in an organic solvent is diluted into the aqueous environment of cell culture media, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final volume of DMSO added to the cell culture medium.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%. However, the tolerance to DMSO can vary between different cell lines. It is crucial to perform a vehicle control experiment (medium with the same final concentration of DMSO) to assess the effect of the solvent on your specific cells.
Q4: Can I dissolve this compound directly in the cell culture medium?
Directly dissolving this compound in cell culture medium is not recommended due to its hydrophobic nature and poor aqueous solubility. This will likely result in incomplete dissolution and precipitation.
Q5: How does the presence of serum in the medium affect the solubility of this compound?
The presence of serum, such as fetal bovine serum (FBS), can enhance the apparent solubility of hydrophobic compounds like this compound. Serum proteins, particularly albumin, can bind to hydrophobic molecules, effectively keeping them in solution. If you are observing precipitation in serum-free media, consider if adding a low percentage of serum is compatible with your experimental design.
Data Presentation: Solubility of Hydrophobic Compounds
| Solvent | General Solubility of Hydrophobic Compounds | Recommended Use for this compound |
| DMSO | High (often >10 mg/mL) | Primary solvent for stock solutions. |
| Ethanol | Moderate to High | Alternative solvent for stock solutions. |
| Methanol | Moderate to High | Alternative solvent for stock solutions. |
| Water | Very Low to Insoluble | Not recommended for initial dissolution. |
| Cell Culture Media | Very Low | Working solutions require careful preparation. |
| Media with Serum | Low to Moderate | Serum proteins can increase apparent solubility. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.
Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile, conical microcentrifuge tubes
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Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculation: Determine the mass of this compound powder required to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Mass (mg) = Desired Concentration (mol/L) * Molecular Weight (841.0 g/mol ) * Volume (L) * 1000
-
-
Dissolution:
-
Under sterile conditions, accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Sterilization (Optional): If required for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO into a new sterile tube.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of Working Solutions of this compound in Cell Culture Medium
Objective: To prepare a working solution of this compound in cell culture medium while minimizing the risk of precipitation.
Materials:
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This compound stock solution (from Protocol 1)
-
Complete cell culture medium (with or without serum), pre-warmed to 37°C
-
Sterile conical tubes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Medium: In a sterile conical tube, place the required volume of pre-warmed complete cell culture medium.
-
Stepwise Dilution (Recommended):
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a small volume of the pre-warmed medium. For example, add 1-2 µL of the high-concentration stock to 100-200 µL of medium and mix thoroughly.
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed medium.
-
-
Direct Dilution (Alternative):
-
While gently but continuously vortexing or stirring the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop to the medium. This rapid dispersion is critical to prevent localized high concentrations that lead to precipitation.
-
-
Final Mix and Inspection:
-
After adding the stock solution, continue to mix the working solution for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation (cloudiness, particles, or film). If precipitation is observed, discard the solution and troubleshoot by adjusting the final concentration or the dilution method.
-
-
Cell Treatment: Use the freshly prepared working solution to treat your cells immediately. Avoid storing diluted aqueous solutions of this compound.
Signaling Pathways and Experimental Workflows
Proposed Antibacterial Mechanism of Action of Lydicamycin Congeners
This compound is a congener of lydicamycin, an antibiotic known to be active against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[3][4][5][6][7][8] While the precise signaling pathway of this compound is not fully elucidated, many antibiotics targeting bacteria interfere with essential cellular processes such as protein synthesis or cell wall synthesis. The following diagram illustrates a generalized mechanism of action for antibiotics that inhibit bacterial protein synthesis, a likely mode of action for this class of compounds.
Caption: Generalized pathway of bacterial protein synthesis inhibition.
Experimental Workflow for Preventing Precipitation
The following workflow provides a logical sequence of steps to minimize and troubleshoot the precipitation of this compound in your experiments.
Caption: A logical workflow for preparing and troubleshooting this compound solutions.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. scbt.com [scbt.com]
- 8. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TPU-0037A Concentration for Efficacy and Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of TPU-0037A for assessing its efficacy and toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
This compound is an antibiotic that is a congener of lydicamycin.[1][2] It has demonstrated inhibitory activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus.[1][3] It has not shown significant activity against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa.[1][3]
Q2: What is a good starting concentration range for in vitro efficacy studies?
For a compound with known antibiotic activity like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve and determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strains. A logarithmic or two-fold serial dilution series, for example, from 0.1 µg/mL to 100 µg/mL, is a common starting point.
Q3: How should I prepare and store this compound stock solutions?
Most small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[4] It is critical to ensure the final concentration of DMSO in your experimental medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[4] It is recommended to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[4]
Q4: How can I determine the optimal incubation time for this compound treatment?
The optimal incubation time will depend on the bacterial species being tested and the specific endpoint of your assay (e.g., inhibition of growth, bactericidal effect). For MIC determination, a standard incubation time is typically 18-24 hours. For time-kill kinetic assays, you would measure bacterial viability at multiple time points (e.g., 0, 2, 4, 8, 12, and 24 hours) after treatment with a fixed concentration of this compound.
Q5: Should I be concerned about serum in my culture medium affecting this compound activity?
While less of a concern for standard bacterial MIC testing, if you are evaluating this compound's activity in more complex media or in the presence of host cells, be aware that serum proteins can bind to small molecules. This binding can reduce the effective concentration of the compound available to the target. If you suspect significant interference, you may need to perform experiments in serum-free or reduced-serum conditions.
Troubleshooting Guides
Efficacy Assays (e.g., MIC, Time-Kill Assays)
| Issue | Possible Cause | Solution |
| No observable antibacterial effect at tested concentrations. | 1. Concentration is too low. 2. Compound instability. 3. Resistant bacterial strain. | 1. Test a higher concentration range.2. Prepare fresh stock solutions. Ensure proper storage conditions are maintained.3. Verify the identity and expected susceptibility of your bacterial strain. Include a known sensitive strain as a positive control. |
| High variability between experimental replicates. | 1. Inconsistent bacterial inoculum. 2. Pipetting errors during serial dilutions. 3. Inconsistent incubation conditions. | 1. Standardize the preparation of your bacterial inoculum to ensure a consistent starting cell density.2. Ensure your pipettes are calibrated and use proper pipetting techniques, especially for serial dilutions.[5]3. Ensure consistent temperature, aeration, and incubation times across all replicates and experiments. |
| Unexpected results with control groups. | 1. Contamination of media or reagents. 2. Inactive positive control antibiotic. | 1. Use aseptic techniques and check all media and reagents for contamination.2. Use a fresh, properly stored stock of your positive control antibiotic. |
Cytotoxicity Assays (Mammalian Cell Lines)
| Issue | Possible Cause | Solution |
| High background toxicity in vehicle control. | 1. Solvent (e.g., DMSO) concentration is too high. 2. Unhealthy cells. | 1. Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1% for DMSO).[4] Run a vehicle-only control to assess its effect.[4]2. Ensure cells are healthy, within a low passage number, and seeded at an optimal density.[6] |
| No cytotoxic effect observed at any concentration. | 1. This compound has low or no cytotoxicity to the tested cell line at the concentrations used. 2. Assay incubation time is too short. | 1. This could be a positive result, indicating selectivity for bacterial targets. Consider testing a much higher concentration range to identify a potential toxicity threshold.2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine if the cytotoxic effects are delayed.[4] |
| Inconsistent results between experiments. | 1. Variable cell seeding density. 2. Inconsistent cell culture conditions. | 1. Optimize and standardize the cell seeding density for your assay plate format to ensure a consistent cell number in each well.[6]2. Standardize all cell culture parameters, including media composition, serum percentage, and cell passage number.[5] |
Data Presentation
Table 1: Known Antibacterial Efficacy of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5 | [1][3] |
| Bacillus subtilis | 1.56 - 12.5 | [1][3] |
| Micrococcus luteus | 1.56 - 12.5 | [1][3] |
| Escherichia coli | >50 | [1][3] |
| Proteus mirabilis | >50 | [1] |
| Proteus vulgaris | >50 | [1] |
| Pseudomonas aeruginosa | >50 | [1] |
Table 2: Example Data Structure for In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HEK293 | MTT | 24 | User-determined |
| HEK293 | MTT | 48 | User-determined |
| HepG2 | LDH Release | 24 | User-determined |
| HepG2 | LDH Release | 48 | User-determined |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: Culture bacteria overnight in appropriate broth medium. Dilute the overnight culture to achieve a standardized starting concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or other appropriate media). Concentrations should span the expected MIC range.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: In Vitro Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Cell Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: Experimental workflow for characterizing this compound efficacy and toxicity.
Caption: Logical workflow for troubleshooting common experimental issues.
References
TPU-0037A stability in different solvents and temperatures
For researchers, scientists, and drug development professionals utilizing TPU-0037A, understanding its stability in various solvents and at different temperatures is critical for experimental success and data integrity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several common organic solvents. For optimal dissolution, it is recommended to use ethanol, methanol (B129727), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: What is the recommended storage temperature for this compound?
A2: To ensure the long-term stability of the compound, it is recommended to store this compound at -20°C.[1] When supplied, it may be shipped on blue ice and should be stored at the recommended temperature upon receipt.[1]
Q3: How should I prepare stock solutions of this compound?
A3: It is advisable to prepare stock solutions in a suitable solvent such as DMSO or ethanol. Once reconstituted, it is recommended to aliquot the solution into single-use vials and store them at -20°C to minimize freeze-thaw cycles.[1]
Q4: Is there any known instability of this compound in specific solvents?
A4: While specific degradation kinetics in different solvents are not extensively published for this compound, it is a common practice to avoid long-term storage of small molecules in protic solvents, such as methanol and ethanol, at room temperature, as this may lead to solvolysis. For aqueous buffers, the stability of the compound can be pH-dependent. It is recommended to use freshly prepared solutions for experiments whenever possible.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: To determine the stability of this compound in your experimental setup, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves analyzing the purity of a solution of this compound at different time points under your specific solvent and temperature conditions. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Data Presentation: Solubility and Storage
| Parameter | Recommendation | Source |
| Solubility | Ethanol, Methanol, DMF, DMSO | [1] |
| Storage Temperature (Solid) | -20°C | [1] |
| Storage Temperature (Solution) | -20°C (aliquoted) | [1] |
Experimental Protocols: General Stability Assessment
A crucial aspect of working with a novel compound like this compound is to establish its stability under your specific experimental conditions. A forced degradation study is a common approach to understand the intrinsic stability of a drug substance.
Objective: To evaluate the stability of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and establish a stability-indicating analytical method.
Methodology: Stability-Indicating HPLC Method Development
-
Column Selection: A reversed-phase C18 column is a common starting point for the analysis of small organic molecules.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: A UV detector is commonly used. The detection wavelength should be chosen at the absorbance maximum of this compound.
-
Forced Degradation Study:
-
Acidic Conditions: Incubate a solution of this compound in a mild acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Conditions: Incubate a solution of this compound in a mild basic solution (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Conditions: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose a solution of this compound to a light source, as specified in ICH guideline Q1B.
-
-
Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if it can resolve the parent this compound peak from all degradation product peaks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Solution | - Poor solubility in the chosen solvent at the desired concentration.- Change in temperature or pH. | - Use a different solvent in which the compound is more soluble.- Prepare a more dilute stock solution.- Gently warm the solution or use sonication to aid dissolution.- Ensure the pH of the buffer is within the compound's stable range. |
| Inconsistent Results in Biological Assays | - Degradation of the compound in the assay medium.- Adsorption of the compound to plasticware. | - Assess the stability of this compound in the assay medium over the time course of the experiment.- Prepare fresh solutions immediately before use.- Consider using low-adhesion plasticware or adding a small amount of a non-ionic surfactant to the buffer. |
| Appearance of Unexpected Peaks in HPLC | - Degradation of the compound.- Contamination of the sample or solvent. | - Confirm the identity of the new peaks using mass spectrometry.- If degradation is confirmed, re-evaluate storage and handling procedures.- Use high-purity solvents and clean equipment to avoid contamination. |
Visualizations
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: TPU-0037A Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with TPU-0037A antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected Minimum Inhibitory Concentration (MIC) range for this compound against quality control (QC) strains?
A1: The expected MIC ranges for this compound against common QC strains have been established through internal validation. Significant deviation from these ranges may indicate an issue with the experimental setup. Please refer to the table below for the acceptable MIC ranges.
| Quality Control Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 - 2 |
| Escherichia coli | 25922 | 2 - 8 |
| Pseudomonas aeruginosa | 27853 | 8 - 32 |
| Enterococcus faecalis | 29212 | 1 - 4 |
Q2: What are the most common sources of variability in antibacterial susceptibility testing?
A2: Inconsistent results in antibacterial susceptibility testing can arise from several factors.[1][2][3] The most common sources include:
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Inoculum Preparation: Incorrect bacterial density can significantly alter MIC values.
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Media and Reagents: Variations in media composition, pH, or cation concentration can affect the activity of the antibacterial agent.
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Incubation Conditions: Fluctuations in temperature, time, and atmospheric conditions (e.g., CO2 levels) can impact bacterial growth and compound efficacy.[4]
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Compound Handling: Improper storage, dilution, or solubility issues with this compound can lead to inaccurate concentrations.
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Operator Error: Inconsistent pipetting, reading of results, or deviations from the standardized protocol can introduce variability.[5]
Q3: How should this compound be prepared for use in an assay?
A3: For consistent results, this compound should be prepared following a standardized procedure. It is recommended to dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution should then be serially diluted in the appropriate broth medium to achieve the final desired concentrations for the assay. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth.
Troubleshooting Guides
Issue 1: Higher than expected MIC values for QC strains.
This issue often points to a problem with the compound's activity or the experimental setup that is antagonizing its effect.
| Potential Cause | Recommended Action |
| Degraded this compound | Prepare a fresh stock solution of this compound. Ensure the compound has been stored under the recommended conditions. |
| Inoculum too high | Prepare a new inoculum, ensuring the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[1] Verify the final inoculum density in the wells. |
| Binding to plasticware | Consider using low-binding microplates. |
| Antagonistic components in media | Ensure the correct type and batch of Mueller-Hinton Broth (MHB) is being used. Check for any supplements that may interfere with this compound. |
Issue 2: Lower than expected MIC values for QC strains.
This could indicate an issue with the bacterial inoculum or that the compound concentration is higher than intended.
| Potential Cause | Recommended Action |
| Inoculum too low | Prepare a fresh inoculum to the density of a 0.5 McFarland standard. A lower density of bacteria will be inhibited by a lower concentration of the compound. |
| Evaporation during incubation | Ensure proper sealing of microplates to prevent the concentration of this compound from increasing due to evaporation. |
| Error in serial dilutions | Review the dilution scheme and ensure accurate pipetting. Prepare fresh serial dilutions. |
| Active solvent effects | Verify that the final concentration of the solvent (e.g., DMSO) is not inhibiting bacterial growth. Run a solvent-only control. |
Issue 3: Inconsistent results between experimental repeats.
Lack of reproducibility is a critical issue that can often be traced back to procedural variability.
| Potential Cause | Recommended Action |
| Inconsistent inoculum preparation | Strictly adhere to the protocol for inoculum preparation, including the growth phase of the bacteria and the turbidity standardization. |
| Variations in incubation time | Use a calibrated timer and ensure all plates are incubated for the same duration.[3] |
| Reader subjectivity | Have a second researcher read the results independently to check for consistency.[5] Use a microplate reader for quantitative assessment of growth if possible. |
| Contamination | Check for contamination in the bacterial culture, media, or reagents. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] The broth microdilution method is a common procedure for determining the MIC.
-
Preparation of this compound: Prepare a 2-fold serial dilution of this compound in a 96-well microplate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh culture plate (18-24 hours growth), select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate.
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3]
-
Perform an MIC Assay: Follow the MIC assay protocol as described above.
-
Subculturing: From the wells showing no visible growth in the MIC assay, take a 10-20 µL aliquot and plate it onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum count.[3]
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Standard workflow for a broth microdilution MIC assay.
References
- 1. Errors in Antibiotic Susceptibility Testing and the Association with Licensure and Certification: A Contributor to Antibiotic Resistance - ProQuest [proquest.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance | MDPI [mdpi.com]
- 5. Reader error in determining minimal inhibitory concentrations with microdilution susceptibility test panels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting low potency of TPU-0037A in experiments
Welcome to the technical support center for TPU-0037A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary activity?
This compound is an antibiotic that is a structural analog of lydicamycin.[1] It is known to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
Q2: What is the proposed mechanism of action for this compound?
As a congener of lydicamycin, this compound is believed to share a similar mechanism of action. Lydicamycin is thought to inhibit bacterial protein synthesis by binding to the bacterial ribosome.[3] More recent research on lydicamycins suggests they may also elicit a transcriptional response similar to antibiotics that target the cell wall and can induce morphological changes, such as sporulation, in certain bacteria.[4]
Q3: What is the spectrum of activity for this compound?
This compound is active against Gram-positive bacteria but not Gram-negative bacteria.[2]
Q4: What are the physical and chemical properties of this compound?
| Property | Value |
| CAS Number | 485815-59-6 |
| Molecular Formula | C46H72N4O10 |
| Molecular Weight | 841.1 g/mol |
| Appearance | Colorless film |
| Solubility | Soluble in DMSO, ethanol, and methanol.[1] |
| Storage | Store at -20°C for long-term stability. |
Q5: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution in a solvent in which it is readily soluble, such as DMSO, ethanol, or methanol.[1] For cellular assays, ensure the final concentration of the solvent in the culture medium is not toxic to the cells.
Troubleshooting Guide: Low Potency of this compound in Experiments
This guide addresses potential reasons for observing lower-than-expected potency of this compound in your experiments.
Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) in antibacterial assays.
Possible Cause 1: Compound Integrity and Purity
-
Troubleshooting Action: Verify the purity of your this compound sample using methods like HPLC. Ensure the compound has not degraded due to improper storage.
-
Rationale: Impurities or degradation products can reduce the effective concentration of the active compound.
Possible Cause 2: Solubility Issues
-
Troubleshooting Action: Visually inspect your assay tubes or plates for any precipitation of the compound. If solubility is a concern, consider using a different solvent for your stock solution or adjusting the final solvent concentration in your assay medium.
-
Rationale: Poor solubility will lead to an overestimation of the MIC, as the actual concentration of the dissolved, active compound is lower than the nominal concentration.
Possible Cause 3: Suboptimal Assay Conditions
-
Troubleshooting Action: Review your experimental protocol. Ensure the correct bacterial strain, inoculum density, growth medium, and incubation conditions (temperature, time, aeration) are being used.
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Rationale: The potency of antibiotics can be highly dependent on the specific conditions of the susceptibility test.
Possible Cause 4: Bacterial Resistance
-
Troubleshooting Action: If possible, verify the identity and expected susceptibility profile of your bacterial strain. Consider testing a known sensitive control strain in parallel.
-
Rationale: The bacterial strain you are using may have acquired resistance to this class of antibiotics.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
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Bacterial culture in logarithmic growth phase
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0.5 McFarland turbidity standard
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Sterile saline or broth for dilution
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: From a fresh culture, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension into the assay medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration, and mix well.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This will bring the final volume in each well to 200 µL and halve the concentration of this compound in each well.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Data Presentation
Table 1: Reported Minimum Inhibitory Concentrations (MICs) for this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5 | [2] |
| Bacillus subtilis | 1.56 - 12.5 | [2] |
| Micrococcus luteus | 1.56 - 12.5 | [2] |
| Escherichia coli | >50 | [2] |
| Proteus mirabilis | >50 | [2] |
| Proteus vulgaris | >50 | [2] |
| Pseudomonas aeruginosa | >50 | [2] |
Visualizations
Troubleshooting Workflow for Low Potency
Caption: A logical workflow for troubleshooting low potency of this compound.
Proposed Mechanism of Action for Lydicamycins
Caption: A diagram illustrating the proposed mechanisms of action for this compound.
References
Technical Support Center: Managing Off-Target Effects of TPU-0037A in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, validating, and mitigating potential off-target effects of TPU-0037A in mammalian cell culture experiments. While this compound is known as an antibiotic, its use in exploring novel intracellular signaling pathways may lead to unintended cellular effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects occur when a small molecule inhibitor binds to and alters the function of proteins other than its intended target. These unintended interactions can lead to ambiguous experimental results, cellular toxicity, and misinterpretation of the inhibitor's role in a biological process. For this compound, which has a primary antibiotic function, its effects on mammalian cells are not fully characterized, making it crucial to validate that any observed phenotype is a direct result of modulating the intended target.
Q2: What are the initial signs that suggest this compound might be causing off-target effects in my cell-based assay?
Common indicators of potential off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype observed when the target protein is knocked down or knocked out using techniques like CRISPR/Cas9 or siRNA.
-
Inconsistent results with structurally different inhibitors: A different small molecule inhibitor targeting the same protein does not produce the same cellular outcome.
-
Unexplained cellular toxicity: Significant cell death or morphological changes are observed at concentrations close to the effective dose for the intended target.
-
Activation or inhibition of unexpected signaling pathways: Western blot or other analyses show changes in pathways not thought to be downstream of the intended target.
Q3: How can I minimize the risk of off-target effects from the start of my experiments with this compound?
Proactive measures can significantly reduce the impact of off-target effects:
-
Thorough literature review: Although data on this compound in mammalian cells is limited, reviewing literature on similar compounds or its known antibiotic mechanism may provide clues to potential off-targets.
-
Dose-response experiments: Determine the minimal effective concentration of this compound to elicit the desired on-target effect and avoid using excessively high concentrations.
-
Use of appropriate controls: Always include vehicle-only (e.g., DMSO) controls and, if possible, a negative control compound that is structurally similar to this compound but inactive against the intended target.
Troubleshooting Guide
Issue 1: High levels of cell death observed at the effective concentration of this compound.
Potential Cause: Off-target cytotoxic effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
Solution:
-
Determine the Therapeutic Window: Conduct a dose-response experiment to determine both the concentration of this compound that effectively inhibits the target (EC50) and the concentration that causes 50% cell death (IC50). A significant difference between these values indicates a viable therapeutic window.
-
Orthogonal Validation: Confirm that the on-target phenotype is not linked to the cytotoxicity by using a structurally different inhibitor for the same target or by using a genetic approach like siRNA or CRISPR to silence the target.
-
Identify Off-Target Pathways: If cytotoxicity persists at the on-target concentration, consider proteome-wide profiling techniques to identify unintended binding partners of this compound.
Issue 2: The observed phenotype with this compound does not match the phenotype from genetic knockdown of the target.
Potential Cause: The observed phenotype is due to off-target effects of this compound, or compensatory mechanisms are activated in the genetic model.
Signaling Pathway Analysis:
Let's hypothesize that the intended target of this compound is Kinase A, but it also has an off-target effect on Kinase X, which is part of a parallel survival pathway.
Caption: Hypothetical on-target vs. off-target signaling of this compound.
Solution:
-
Western Blot Analysis: Probe for the activation state of key proteins in pathways commonly associated with off-target effects (e.g., MAPK/ERK, PI3K/Akt, STAT pathways). Compare the effects of this compound with those of a known specific inhibitor of the intended target.
-
Rescue Experiment: If the off-target is identified, overexpressing a drug-resistant mutant of the intended target should rescue the on-target phenotype but not the off-target phenotype.
-
Chemical Analogs: If available, test structural analogs of this compound. A change in the off-target profile with a different analog can help confirm the source of the unintended effects.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % On-Target Inhibition | % Cell Viability |
| 0.01 | 5 | 100 |
| 0.1 | 45 | 98 |
| 0.5 | 85 | 95 |
| 1.0 | 92 | 80 |
| 5.0 | 95 | 55 |
| 10.0 | 96 | 20 |
In this example, the EC50 for on-target inhibition is approximately 0.1 µM, while the IC50 for cytotoxicity is around 5.0 µM, indicating a reasonable therapeutic window.
Table 2: Comparison of Phenotypes from Different Validation Methods
| Method | Observed Phenotype | Conclusion |
| This compound (0.5 µM) | Cell Cycle Arrest at G1 | Suggests potential off-target effect |
| Target Knockdown (siRNA) | Increased Apoptosis | Expected on-target phenotype |
| Inhibitor X (On-Target) | Increased Apoptosis | Confirms on-target phenotype |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay
Objective: To determine the cytotoxic concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the assay and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) and normalize the data to the vehicle-only control. Plot the normalized values against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Off-Target Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at the effective concentration (EC50), a 10-fold higher concentration, and a vehicle control for a relevant time point (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK/ERK, p-Akt/Akt, p-STAT3/STAT3).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and compare the ratio of phosphorylated to total protein across the different treatment conditions.
Technical Support Center: Enhancing In Vivo Bioavailability of TPU-0037A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the antibiotic TPU-0037A.
Troubleshooting Guides
Researchers encountering low in vivo efficacy of this compound may be facing challenges with its bioavailability. The following table summarizes potential strategies to enhance the systemic exposure of this compound. It is important to note that the optimal strategy will depend on the specific physicochemical properties of this compound, which should be thoroughly characterized.
Table 1: Summary of Potential Bioavailability Enhancement Strategies for this compound
| Strategy Category | Specific Approach | Principle | Potential Advantages | Key Experimental Considerations |
| Physicochemical Modification | Salt Formation | For ionizable compounds, forming a salt can significantly improve aqueous solubility and dissolution rate. | Simple to implement; can be highly effective. | Requires an ionizable group in this compound; screen various counterions. |
| Amorphous Solid Dispersions | Dispersing this compound in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.[1] | Can be applied to a wide range of compounds; significant solubility enhancement. | Polymer selection is critical; physical stability of the amorphous form needs to be assessed. | |
| Cocrystallization | Forming a crystalline solid with a benign coformer can alter the crystal packing and improve solubility.[1] | Can enhance solubility and stability; intellectual property opportunities. | Coformer screening is required; stoichiometry needs to be controlled. | |
| Formulation Development | Lipid-Based Formulations (e.g., SEDDS, SMEDDS) | Dissolving this compound in lipid excipients can enhance its solubilization in the gastrointestinal tract and may facilitate lymphatic absorption, bypassing first-pass metabolism.[2][3] | Suitable for lipophilic compounds; can significantly increase absorption. | Excipient compatibility and stability must be evaluated; requires careful formulation development. |
| Nanoparticle Formulations | Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.[2] | Applicable to poorly soluble drugs; can improve dissolution velocity. | Manufacturing process can be complex; potential for particle aggregation. | |
| Cyclodextrin (B1172386) Complexation | Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[4][5] | Well-established technique; can improve stability. | Stoichiometry of the complex needs to be determined; not suitable for all molecular sizes. | |
| Chemical Modification | Prodrug Synthesis | Chemically modifying this compound to a more soluble or permeable promoiety that is converted to the active drug in vivo. | Can overcome multiple barriers (solubility, permeability); allows for targeted delivery. | Requires synthetic chemistry expertise; metabolic activation needs to be confirmed. |
Frequently Asked Questions (FAQs)
Q1: We are observing poor in vivo activity of this compound despite good in vitro potency. Could this be a bioavailability issue?
A1: Yes, poor in vivo activity despite good in vitro potency is a classic indicator of low bioavailability. This compound is a relatively large molecule (Molecular Formula: C46H72N4O10)[6], and such compounds often exhibit poor aqueous solubility and/or low membrane permeability, which are key determinants of oral bioavailability. We recommend conducting pharmacokinetic studies to determine the plasma concentration of this compound after administration.
Q2: What are the first experimental steps to investigate the low bioavailability of this compound?
A2: A logical first step is to characterize the physicochemical properties of this compound that influence oral absorption. This includes determining its aqueous solubility at different pH values, its logP (lipophilicity), and its permeability using a Caco-2 cell assay. The results from these experiments will help guide the selection of an appropriate bioavailability enhancement strategy.
Q3: How do I choose between a lipid-based formulation and a solid dispersion for this compound?
A3: The choice depends on the properties of this compound. If the compound is highly lipophilic (high logP), a lipid-based formulation is often a good starting point. These formulations can enhance the solubilization of the drug in the gut.[2][3] If the compound has a high melting point and is a crystalline solid, an amorphous solid dispersion could be more effective at increasing the dissolution rate.[1] It is often beneficial to screen both approaches at a small scale.
Q4: Can co-administration of other agents improve the bioavailability of this compound?
A4: Co-administration of bioenhancers that inhibit metabolic enzymes (like CYP3A4) or efflux transporters (like P-glycoprotein) can potentially increase the bioavailability of drugs that are substrates for these proteins.[4] However, it is first necessary to determine if this compound is metabolized by these enzymes or is a substrate for efflux transporters.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound using Solvent Evaporation
-
Materials: this compound, a suitable polymer (e.g., PVP, HPMC-AS), a volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone).
-
Procedure:
-
Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film/powder in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Characterize the resulting solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate the dissolution rate of the solid dispersion compared to the crystalline drug.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Materials: this compound, a lipid carrier (e.g., medium-chain triglycerides), a surfactant (e.g., Tween 80, Cremophor EL), and a cosurfactant (e.g., Transcutol P, PEG 400).
-
Procedure:
-
Determine the solubility of this compound in various lipid carriers, surfactants, and cosurfactants to select suitable excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and cosurfactant.
-
Prepare the SEDDS formulation by mixing the selected lipid, surfactant, and cosurfactant in the optimal ratio.
-
Dissolve this compound in the SEDDS pre-concentrate with gentle heating or vortexing.
-
Evaluate the self-emulsification properties of the formulation by adding it to an aqueous medium under gentle agitation and observing the formation of a nano- or microemulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.
-
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Logical relationships between bioavailability problems and solutions.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
Technical Support Center: Overcoming Resistance to TPU-0037A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the antibiotic TPU-0037A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its spectrum of activity?
A1: this compound is a polyketide antibiotic, structurally related to lydicamycin. It is primarily effective against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). It is generally not effective against Gram-negative bacteria.
Q2: I am observing higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against my bacterial strain. What are the potential causes?
A2: Higher than expected MICs suggest the development of resistance. Potential mechanisms of resistance to a compound like this compound in Gram-positive bacteria include:
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Alterations in the Cell Membrane: As this compound is a tetramic acid-containing polyketide, it likely disrupts the bacterial cell membrane potential.[1] Mutations altering membrane lipid composition can reduce drug binding and efficacy.
-
Increased Efflux Pump Activity: Bacteria can actively pump the antibiotic out of the cell before it can reach its target. Overexpression of multi-drug resistance (MDR) efflux pumps is a common resistance strategy.
-
Biofilm Formation: Bacteria growing in a biofilm are encased in a protective extracellular matrix, which can limit antibiotic penetration and lead to increased resistance.[2][3]
-
Target Modification: Although the exact target is not fully elucidated, if this compound interacts with a specific cellular component, mutations in the gene encoding that component could prevent the antibiotic from binding.
-
Enzymatic Degradation: While less common for this class of antibiotics, the bacteria may produce enzymes that modify or degrade this compound.
Q3: My this compound appears to be less effective in a multi-day experiment compared to a short-term viability assay. Why might this be?
A3: This is a common observation and is often linked to biofilm formation. In a short-term assay, the bacteria are likely in a planktonic (free-swimming) state. Over several days, these bacteria can adhere to surfaces and form a biofilm. Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic counterparts.[3] You should test for biofilm formation in your experimental setup.
Q4: How can I test if efflux pumps are responsible for the observed resistance to this compound?
A4: You can perform a potentiation assay using an efflux pump inhibitor (EPI). By determining the MIC of this compound in the presence and absence of a known EPI (e.g., reserpine, verapamil), you can assess the contribution of efflux pumps. A significant reduction in the MIC in the presence of the EPI suggests that efflux is a major resistance mechanism. A detailed protocol for an ethidium (B1194527) bromide efflux assay is provided in the "Experimental Protocols" section.
Q5: Can the agr quorum-sensing system in Staphylococcus aureus affect its susceptibility to this compound?
A5: Yes, the accessory gene regulator (agr) quorum-sensing system in S. aureus is a key regulator of virulence and biofilm formation.[2][3] A functional agr system can influence the expression of factors that contribute to resistance, such as biofilm-associated proteins and toxins. Dysregulation of the agr system can lead to altered biofilm architecture and potentially different susceptibility profiles to antibiotics.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in MIC results for this compound. | Inconsistent inoculum preparation. | Ensure you are using a standardized inoculum (e.g., 0.5 McFarland standard) and that the bacterial culture is in the logarithmic growth phase. |
| This compound is effective against one strain of S. aureus but not another. | Strain-specific resistance mechanisms. | The resistant strain may possess specific resistance genes (e.g., for efflux pumps) or have mutations in the drug's target site. Perform comparative genomic or transcriptomic analysis to identify differences. |
| No bacterial growth in the positive control wells of the MIC assay. | Issue with the bacterial culture or growth medium. | Verify the viability of your bacterial stock and the quality of your growth medium. |
| Reduced this compound activity in the presence of certain media components. | The antibiotic may bind to components in the media, reducing its effective concentration. | Test the activity of this compound in different standard growth media to identify any inhibitory effects. |
Quantitative Data
Table 1: In Vitro Activity of this compound Against Various Bacterial Strains
| Bacterial Strain | Gram Status | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Positive | 1.56 - 12.5 | [1] |
| Bacillus subtilis | Positive | 1.56 - 12.5 | [1] |
| Micrococcus luteus | Positive | 1.56 - 12.5 | [1] |
| Escherichia coli | Negative | >50 | [1] |
| Proteus mirabilis | Negative | >50 | [1] |
| Proteus vulgaris | Negative | >50 | [1] |
| Pseudomonas aeruginosa | Negative | >50 | [1] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
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0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed by eye or with a microplate reader.
-
Efflux Pump Activity Assay using Ethidium Bromide (EtBr)
This method assesses efflux pump activity by measuring the accumulation of the fluorescent dye ethidium bromide.
Materials:
-
Bacterial culture
-
Tryptic Soy Agar (TSA) plates
-
Ethidium Bromide (EtBr) stock solution
-
UV Transilluminator
Procedure:
-
Prepare EtBr-Agar Plates:
-
Prepare TSA and autoclave. Allow it to cool to 50-55°C.
-
Add EtBr to the molten agar to final concentrations ranging from 0.5 to 2.5 µg/mL.
-
Pour the plates and allow them to solidify in the dark.
-
-
Inoculation:
-
Grow bacterial cultures to an optical density (OD₆₀₀) of 0.6.
-
Adjust the culture turbidity to a 0.5 McFarland standard.
-
Inoculate the EtBr-agar plates by streaking the bacterial suspension onto the surface.
-
-
Incubation and Visualization:
-
Incubate the plates in the dark at 37°C for 16-24 hours.
-
Visualize the plates under a UV transilluminator.
-
The level of fluorescence is inversely proportional to efflux pump activity. Strains with high efflux activity will show minimal fluorescence as they pump out the EtBr.
-
Biofilm Quantification using Crystal Violet Assay
This protocol quantifies the amount of biofilm formed on a plastic surface.
Materials:
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom tissue culture plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
PBS
Procedure:
-
Biofilm Formation:
-
Grow an overnight culture of the test strain in TSB.
-
Dilute the overnight culture 1:100 in TSB with 1% glucose.
-
Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
-
Staining:
-
Gently aspirate the medium from each well.
-
Wash the wells twice with 200 µL of PBS to remove planktonic cells.
-
Air-dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Quantification:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 15 minutes at room temperature.
-
Transfer 150 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 595 nm using a microplate reader.
-
Visualizations
Caption: The agr quorum-sensing pathway in S. aureus and its influence on resistance.
Caption: Workflow for troubleshooting resistance to this compound.
References
Adjusting pH for optimal TPU-0037A activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the activity of TPU-0037A by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for assays involving this compound?
A1: Currently, there is no publicly available data specifying the optimal pH for this compound activity. As a general starting point for novel compounds, it is recommended to begin experiments at a physiological pH of 7.4. Subsequently, a pH optimization assay should be performed to determine the ideal pH for your specific experimental conditions.
Q2: How can I determine the optimal pH for this compound in my assay?
A2: A pH titration experiment is the most effective method. This involves setting up the assay across a range of pH values and measuring the activity of this compound at each point. The pH that yields the highest activity is considered the optimum. A suggested range for initial testing is from pH 6.0 to 8.5.
Q3: What buffering systems are suitable for studying this compound activity?
A3: The choice of buffer is critical as it can influence enzyme or compound activity. Common biological buffers that can be considered include phosphate-buffered saline (PBS) for physiological pH, MES for more acidic conditions, and Tris-HCl for more alkaline conditions. It is crucial to ensure the chosen buffer does not interact with this compound or other components in the assay.
Q4: Can the pH of the cell culture medium affect the efficacy of this compound?
A4: Yes, the pH of the cell culture medium can significantly impact the activity and stability of a compound. Most mammalian cell lines thrive at a pH between 7.2 and 7.4.[1] Deviations from this range can not only affect cellular health but also alter the charge and conformation of this compound, potentially impacting its interaction with its target.[2]
Troubleshooting Guide
This guide addresses common issues encountered when investigating the optimal pH for this compound activity.
| Issue | Possible Cause | Recommended Solution |
| Low or No this compound Activity Observed | The pH of the assay buffer is outside the optimal range for this compound activity. | Perform a pH titration experiment, testing a range of pH values (e.g., 6.0 to 8.5) to identify the optimal pH. |
| The buffer system is interfering with the assay. | Test alternative buffer systems with similar buffering ranges. | |
| This compound has precipitated out of solution. | Check the solubility of this compound at different pH values. Adjust the pH of the stock solution or assay buffer to maintain solubility. | |
| Inconsistent Results Between Experiments | The pH of the buffers was not accurately or consistently prepared. | Always calibrate the pH meter before preparing buffers.[3] Prepare fresh buffers for each experiment. |
| The temperature at which pH was measured varied. | Ensure that the pH of all buffers is measured and adjusted at the same temperature at which the experiment will be conducted, as pH can be temperature-dependent.[2] | |
| Cell Culture Media Color Change During Experiment | A significant shift in media pH due to cellular metabolism. A yellow color indicates acidification, while a purple color suggests alkalinization.[1][4] | Use a CO2 incubator to maintain physiological pH.[5] Consider using a medium with a stronger buffering capacity, such as one supplemented with HEPES.[2] |
| Bacterial or fungal contamination. | Visually inspect the culture for signs of contamination. If contamination is suspected, discard the culture and start a new one from a fresh stock.[4] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound in a Biochemical Assay
This protocol provides a general framework for identifying the optimal pH for this compound activity in a cell-free biochemical assay.
-
Buffer Preparation :
-
Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments from 6.0 to 8.5). Suitable buffers include MES (pH 6.0-6.5), PIPES (pH 6.5-7.0), HEPES (pH 7.0-7.5), and Tris-HCl (pH 7.5-8.5).
-
Ensure all buffers are at the same molar concentration.
-
-
Assay Setup :
-
In a 96-well plate, set up reactions for each pH value to be tested.
-
For each pH, include a control (vehicle) and a test (this compound) group.
-
Add the buffer, target enzyme/protein, and substrate to each well.
-
Add a fixed concentration of this compound to the test wells and an equivalent volume of vehicle (e.g., DMSO) to the control wells.
-
-
Incubation and Measurement :
-
Incubate the plate at the desired temperature for a fixed period.
-
Measure the reaction product using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis :
-
Calculate the percentage of this compound activity at each pH relative to the control.
-
Plot the percentage of activity against the pH to determine the optimal pH.
-
Protocol 2: Adjusting and Maintaining pH in Cell Culture for this compound Treatment
This protocol outlines the steps for ensuring a stable pH environment when treating cells with this compound.
-
Media Preparation :
-
Prepare the cell culture medium as per the manufacturer's instructions.
-
For experiments sensitive to pH fluctuations, consider supplementing the medium with a biological buffer such as HEPES at a final concentration of 10-25 mM.
-
-
pH Measurement and Adjustment :
-
Aseptically obtain a small sample of the medium.
-
Use a calibrated and sterilized pH probe to measure the pH.
-
If adjustment is necessary, use sterile 1N HCl or 1N NaOH to bring the pH to the desired range (typically 7.2-7.4).[6] Add the acid or base dropwise while gently stirring.
-
Allow the medium to equilibrate in a CO2 incubator before use.
-
-
Experimental Procedure :
-
Plate the cells and allow them to adhere overnight.
-
The following day, replace the old medium with the pH-adjusted medium containing the desired concentration of this compound or vehicle control.
-
Monitor the color of the phenol (B47542) red indicator in the medium throughout the experiment for any significant pH changes.[1]
-
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Preventing degradation of TPU-0037A during storage
This technical support center provides guidance on the proper storage and handling of TPU-0037A to prevent its degradation and ensure experimental success. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C.[1][2] Multiple suppliers confirm this as the optimal temperature for long-term stability. One supplier indicates that the compound is stable for at least four years when stored at this temperature.
Q2: How should I handle the compound upon receipt?
A2: this compound is typically shipped on blue ice and should be transferred to a -20°C freezer immediately upon arrival.[2] It is supplied as a colorless film.[1][2]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2]
Q4: How should I prepare stock solutions of this compound?
A4: To prepare a stock solution, reconstitute the solid this compound in a suitable solvent such as DMSO, ethanol, or methanol to the desired concentration. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Preventing Degradation During Storage and Experiments
Researchers may encounter issues related to the degradation of this compound, particularly when working with solutions. While specific degradation kinetics for this compound are not extensively published, the following troubleshooting guide is based on the general properties of related polyketide and macrolide antibiotics and provides best practices to maintain the integrity of the compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound in stock or working solutions. | - Prepare fresh solutions: If degradation is suspected, prepare fresh working solutions from a new aliquot of the frozen stock solution. - Verify stock solution integrity: If the issue persists, prepare a fresh stock solution from the solid compound. - Follow proper storage protocols: Ensure that both solid compound and stock solutions are stored as recommended. |
| Visible changes in the solution (e.g., color change, precipitation) | Instability of this compound in the chosen solvent or buffer, or exposure to adverse conditions. | - Use recommended solvents: Ensure dissolution in high-purity DMSO, ethanol, or methanol. - Protect from light: Store solutions in amber vials or wrap vials in aluminum foil to prevent potential photodegradation. - Maintain appropriate pH: Avoid highly acidic or basic aqueous solutions, as these conditions can promote hydrolysis of similar compounds. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation between experiments. | - Aliquot stock solutions: Upon reconstitution, immediately aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. - Limit time at room temperature: Keep solutions on ice when in use and return to cold storage promptly. |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the calculated volume of a recommended solvent (e.g., DMSO) to the vial to achieve the desired stock solution concentration.
-
Vortex briefly to ensure complete dissolution.
-
Immediately dispense the stock solution into single-use, light-protected (e.g., amber) vials.
-
Store the aliquots at -20°C or for longer-term storage, consider -80°C.
Summary of Storage Conditions
| Form | Recommended Storage Temperature | Recommended Solvents | Key Considerations |
| Solid | -20°C | N/A | Store in a tightly sealed container, protected from light and moisture. |
| Solution | -20°C or -80°C | DMSO, Ethanol, Methanol | Aliquot to avoid freeze-thaw cycles. Protect from light. Avoid prolonged exposure to room temperature. |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting issues related to the potential degradation of this compound.
References
Contamination issues in TPU-0037A stock solutions
This technical support center provides guidance on the proper handling and use of TPU-0037A stock solutions, with a focus on preventing and troubleshooting contamination issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as 30-Demethyl-lydicamycin, is an antibiotic that is a structural analog of lydicamycin.[1] It is primarily used in research settings for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] It is not intended for human, therapeutic, or diagnostic use.[3]
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in ethanol, methanol, DMF, and DMSO.[1] To prepare a stock solution, dissolve the compound in a suitable solvent to the desired concentration. It is crucial to use sterile techniques throughout the process to prevent contamination. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q3: What are the recommended storage conditions for this compound stock solutions?
This compound as a solid should be stored at -20°C.[1] Once reconstituted into a stock solution, it is recommended to aliquot and store it at -20°C to minimize freeze-thaw cycles.[1]
Q4: What are the common signs of contamination in my this compound stock solution or cell culture?
Common indicators of contamination include:
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Turbidity: The culture medium appears cloudy or hazy.[4]
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pH Changes: A rapid change in the color of the culture medium, often to yellow (acidic) for bacterial contamination or pink/purple (alkaline) for fungal contamination.[4]
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Visible Particles: The presence of moving small objects (bacteria) or filamentous structures (fungi) when viewed under a microscope.[4]
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Abnormal Cell Growth: A sudden decrease in cell viability, changes in cell morphology, or an unexpected increase in cell proliferation.[5]
Troubleshooting Contamination Issues
Issue 1: My cell culture became cloudy and the media color changed to yellow shortly after adding the this compound working solution.
This is a strong indication of bacterial contamination.[4]
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Possible Cause 1: Contaminated Stock Solution. The this compound stock solution may have been contaminated during preparation or handling.
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Solution: Discard the contaminated culture and the suspect aliquot of the stock solution. Prepare a fresh working solution from a new, unopened aliquot of the this compound stock. If the problem persists, prepare a new stock solution from the solid compound, paying strict attention to aseptic technique.
-
-
Possible Cause 2: Contamination from Experimental Procedure. The contamination may have been introduced during the process of treating the cells.
-
Solution: Review your aseptic technique. Ensure that all reagents, pipettes, and other equipment are sterile. Work within a certified laminar flow hood and minimize the time that cultures and reagents are exposed to the open environment.[6]
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Issue 2: I observe filamentous growth in my cell culture after treatment with this compound.
This suggests fungal contamination.[5]
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Possible Cause 1: Environmental Contamination. Fungal spores are common in the laboratory environment and can be introduced from the air or from contaminated surfaces.
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Solution: Discard the contaminated culture. Thoroughly clean and disinfect the incubator, biosafety cabinet, and surrounding work area. Check for any potential sources of fungal growth in the lab.
-
-
Possible Cause 2: Contaminated Reagents. The this compound stock solution or other reagents, such as the cell culture medium or serum, could be the source of contamination.
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Solution: Test for contamination in all reagents used in the experiment. If possible, filter-sterilize the this compound stock solution through a 0.22 µm syringe filter if the solvent is compatible.
-
Issue 3: My cells are growing poorly and show abnormal morphology, but the media is not cloudy.
This could be a sign of mycoplasma contamination or chemical contamination.[5]
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Possible Cause 1: Mycoplasma Contamination. Mycoplasma are small bacteria that do not cause visible turbidity but can significantly impact cell health.
-
Solution: Test your cell cultures for mycoplasma using a PCR-based or fluorescence staining method. If positive, discard the contaminated cells and test all other cell lines in the lab. Obtain new, certified mycoplasma-free cells if necessary.
-
-
Possible Cause 2: Chemical Contamination. Non-living contaminants, such as endotoxins or impurities in the solvent, can affect cell health.[7]
-
Solution: Use high-purity, sterile-filtered solvents for preparing your stock solution. Ensure all laboratory water is of high quality (e.g., Milli-Q).
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C46H72N4O10 | [1][3] |
| Molecular Weight | 841.1 g/mol | [1][3] |
| Appearance | Colorless film | [1] |
| Purity | >95% by HPLC | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO | [1] |
| Storage Temperature | -20°C | [1][3] |
| Biological Activity | Active against Gram-positive bacteria (e.g., MRSA) | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
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This compound (solid)
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Sterile, high-purity DMSO
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Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
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Perform all subsequent steps in a certified laminar flow hood using strict aseptic technique.
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Weigh out the required amount of this compound. For example, to prepare 1 mL of a 10 mM solution, you would need 0.8411 mg of this compound.
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Aseptically add the appropriate volume of sterile DMSO to the solid this compound.
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Vortex briefly until the solid is completely dissolved.
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Aliquot the stock solution into sterile, single-use microcentrifuge tubes. This minimizes the risk of contaminating the entire stock and avoids repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
-
Protocol 2: Routine Check for Microbial Contamination in Stock Solutions
-
Materials:
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This compound stock solution aliquot
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Sterile nutrient broth (e.g., Tryptic Soy Broth)
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Sterile culture tubes or plates
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Incubator at 37°C
-
-
Procedure:
-
In a laminar flow hood, add a small volume (e.g., 1-2 µL) of the this compound stock solution to a sterile culture tube or plate containing nutrient broth.
-
Incubate the tube or plate at 37°C for 24-48 hours.
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After incubation, visually inspect the broth for any signs of turbidity, which would indicate bacterial contamination.
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If the broth remains clear, the stock solution is likely free of bacterial contamination.
-
Mandatory Visualization
Caption: Workflow for preparing and using this compound stock solutions.
Caption: A logical workflow for troubleshooting common contamination issues.
References
- 1. toku-e.com [toku-e.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. Aseptic Techniques | Pharmlabs [pharmlabs.unc.edu]
- 7. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Interpreting Unexpected Results from TPU-0037A Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during the study of TPU-0037A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
A1: this compound is an antibiotic that is a congener of lydicamycin. It is expected to inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus. It is not expected to be effective against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa.[1][2][3]
Q2: We observe lower than expected or no activity against susceptible Gram-positive strains. What could be the cause?
A2: Several factors could contribute to this:
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Compound Stability: Ensure that this compound has been stored correctly at -20°C and protected from light to prevent degradation.
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Inoculum Density: The concentration of the bacterial inoculum is critical. An inoculum that is too dense can overwhelm the antibiotic, leading to apparent resistance. Refer to standardized protocols for inoculum preparation.
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Media Composition: The type of growth media can influence the activity of the antibiotic. Ensure you are using a standard medium such as Mueller-Hinton Agar (B569324) (MHA) for susceptibility testing.
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Resistance Development: While less likely in short-term experiments, the bacterial strain may have developed resistance. It is advisable to use a well-characterized, sensitive control strain for comparison.
Q3: We are observing unexpected cytotoxicity in our eukaryotic cell line assays. Is this a known effect of this compound?
A3: The available literature primarily focuses on the antibacterial activity of this compound and does not provide detailed information on its cytotoxicity against eukaryotic cells. Unexpected cytotoxicity could be due to off-target effects or the specific sensitivity of the cell line being used. It is recommended to perform a dose-response experiment to determine the cytotoxic concentration (CC50) and compare it to the effective antimicrobial concentration.
Q4: Can this compound be used in animal models?
A4: There is no readily available information on the in vivo efficacy or toxicology of this compound in animal models. Before planning any in vivo studies, it is crucial to conduct comprehensive in vitro toxicology and pharmacokinetic studies.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| No zone of inhibition around the disk for a susceptible Gram-positive bacterium. | 1. Incorrect inoculum density (too high).2. Degraded this compound.3. Improper agar depth in the petri dish. | 1. Standardize the inoculum to a 0.5 McFarland standard.2. Use a fresh stock of this compound.3. Ensure the agar depth is 4 mm as per standard protocols.[3] |
| Variability in Minimum Inhibitory Concentration (MIC) values across experiments. | 1. Inconsistent serial dilutions.2. Fluctuations in incubation temperature and time.3. Contamination of the bacterial culture. | 1. Use calibrated pipettes and perform careful serial dilutions.2. Ensure consistent incubation conditions (e.g., 37°C for 18-24 hours).3. Perform a purity check of the bacterial culture before each experiment. |
| This compound shows activity against a Gram-negative bacterium. | 1. Contamination of the Gram-negative bacterial culture with a Gram-positive bacterium.2. The specific strain of Gram-negative bacteria may have an unusual susceptibility profile. | 1. Streak the culture for single colonies and perform a Gram stain to confirm purity.2. Verify the identity of the bacterial strain and repeat the experiment with a known resistant Gram-negative control strain. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility of the compound in the chosen solvent or medium.2. Interaction with components of the medium. | 1. Ensure the solvent used to dissolve this compound is appropriate (e.g., DMSO, methanol) and the final concentration of the solvent in the medium is low.2. Test the solubility of this compound in the medium at the desired concentration before starting the experiment. |
Data Presentation
Table 1: Antimicrobial Activity of this compound
| Organism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5[1][2] |
| Bacillus subtilis | Gram-positive | 1.56 - 12.5[1][2] |
| Micrococcus luteus | Gram-positive | 1.56 - 12.5[1][2] |
| Escherichia coli | Gram-negative | >50[1][2] |
| Proteus mirabilis | Gram-negative | >50[1][2] |
| Proteus vulgaris | Gram-negative | >50[1][2] |
| Pseudomonas aeruginosa | Gram-negative | >50[1][2] |
Experimental Protocols
Antibiotic Susceptibility Testing: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in CAMHB. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the adjusted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay: MTT Assay
This protocol is for assessing the cytotoxicity of this compound against a eukaryotic cell line.
-
Cell Seeding: Seed a 96-well plate with your chosen cell line at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Hypothetical signaling pathway for this compound.
References
Technical Support Center: Calibrating Equipment for Sensitive TPU-0037A Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately calibrating equipment for sensitive measurements of TPU-0037A, an antibiotic that is a congener of lydicamycin.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the critical pieces of equipment that require precise calibration for sensitive this compound analysis?
A1: For sensitive quantitative analysis of this compound, such as determining its concentration in biological matrices or for Minimum Inhibitory Concentration (MIC) assays, the following equipment is critical to calibrate:
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) systems: Essential for detecting and quantifying low concentrations of this compound.
-
Analytical Balances: Used for accurately weighing the primary standard of this compound to prepare stock solutions.
-
Pipettes (manual and electronic): Crucial for preparing accurate serial dilutions for calibration curves and biological assays.[6][7]
-
pH Meters: Important if buffer preparation at a specific pH is required for the mobile phase in chromatography or for biological assays.
-
Spectrophotometers: May be used in certain colorimetric assays or to determine bacterial growth inhibition.[6][7]
Q2: How often should I calibrate my equipment for this compound measurements?
A2: The frequency of calibration depends on the instrument, its usage, and your laboratory's standard operating procedures (SOPs).[7] Here are some general guidelines:
| Equipment | Recommended Calibration Frequency |
| HPLC/LC-MS System | Daily performance check (e.g., system suitability test) and full calibration with every new batch of samples or when changing reagents. |
| Analytical Balance | Daily checks with certified weights and a full professional calibration annually. |
| Pipettes | Every 3-6 months, or more frequently with heavy use.[7] |
| pH Meter | Before each use with standard buffer solutions. |
| Spectrophotometer | Before each experiment for blanking, with periodic checks for wavelength accuracy and photometric accuracy.[6] |
Q3: What are the common sources of error in preparing calibration standards for this compound?
A3: Errors in calibration standard preparation can significantly impact the accuracy of your results. Common sources of error include:
-
Inaccurate weighing of the primary standard: This can be due to an uncalibrated balance or improper weighing technique.
-
Cross-contamination: Using the same pipette tip for different standards can lead to inaccurate concentrations.[8]
-
Pipetting errors: Inaccurate volume dispensing due to uncalibrated or improperly used pipettes.[8]
-
Degradation of stock solutions: this compound solutions may degrade over time if not stored correctly. It is crucial to use freshly prepared solutions or solutions stored under recommended conditions for a validated period.[8]
-
Solvent evaporation: Leaving stock solutions uncapped can lead to an increase in concentration.
Troubleshooting Guides
Guide 1: HPLC/LC-MS Calibration and Analysis Issues
This guide addresses common problems encountered during the quantitative analysis of this compound using HPLC or LC-MS.
Problem: Poor linearity of the calibration curve (R² < 0.99).
| Possible Cause | Troubleshooting Step |
| Inaccurate standard preparation | Prepare a fresh set of calibration standards using a recently calibrated balance and pipettes. Ensure complete dissolution of the this compound standard. |
| Detector saturation | If the highest concentration points are deviating, they may be outside the linear range of the detector. Dilute the highest concentration standards and re-inject. |
| Inappropriate integration parameters | Manually review the peak integration for each standard to ensure consistency. Adjust integration parameters if necessary. |
| Column degradation | The column may be contaminated or losing efficiency. Flush the column with a strong solvent or replace it if the problem persists. |
Problem: No peaks or very low peak intensity for this compound.
| Possible Cause | Troubleshooting Step |
| Injector blockage | Check the injector for any blockages and clean if necessary.[9] |
| Incorrect injection volume | Verify the injection volume setting in the software and ensure the syringe is drawing the correct amount. |
| Detector malfunction | Ensure the detector is turned on and the settings are appropriate for your analysis.[9] |
| Degraded this compound sample | Prepare a fresh sample or standard to rule out degradation. |
Problem: Tailing or broad peaks for this compound.
| Possible Cause | Troubleshooting Step |
| Column contamination | Clean the column with appropriate solvents.[9] |
| Poor column efficiency | The column may be old or damaged. Replace the column.[9] |
| Incompatible mobile phase pH | Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. |
| Column overload | Reduce the concentration of the injected sample.[9] |
Guide 2: Pipette Calibration and Technique
Accurate pipetting is fundamental for all quantitative assays.
Problem: Inaccurate or inconsistent volume delivery.
| Possible Cause | Troubleshooting Step |
| Pipette out of calibration | Calibrate the pipette using the gravimetric method (dispensing distilled water and weighing it on a calibrated analytical balance). |
| Incorrect pipetting technique | Ensure you are using the correct technique: immerse the tip to the proper depth, aspirate and dispense smoothly, and touch off the last drop on the side of the container. |
| Leaking pipette | Check the seals and O-rings for damage and replace them if necessary. |
| Using incorrect pipette tips | Always use high-quality tips recommended by the pipette manufacturer. |
Experimental Protocols
Protocol 1: Preparation of a Calibration Curve for HPLC Analysis of this compound
-
Prepare a 1 mg/mL stock solution: Accurately weigh 10 mg of this compound primary standard using a calibrated analytical balance. Dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or DMSO) in a volumetric flask.
-
Perform serial dilutions: Create a series of working standards by serially diluting the stock solution. For example, to create a 100 µg/mL standard, pipette 1 mL of the stock solution into a 10 mL volumetric flask and fill to the mark with the mobile phase.
-
Construct the calibration curve: Prepare at least five concentration levels that bracket the expected concentration of your unknown samples.
-
Inject standards: Inject each standard into the HPLC system in triplicate, starting from the lowest concentration.
-
Plot the curve: Plot the average peak area against the known concentration for each standard. Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
Visualizations
Caption: Workflow for quantitative analysis of this compound.
Caption: Troubleshooting decision tree for poor calibration curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tpu 0037a — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. caymanchem.com [caymanchem.com]
- 6. How to Calibrate Lab Equipment: A Practical Guide With Steps - Surplus Solutions [connect.ssllc.com]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. aasnig.com [aasnig.com]
Validation & Comparative
A Comparative Analysis of TPU-0037A and Linezolid for the Treatment of Gram-Positive Infections
An In-depth Review of Preclinical Data for Two Anti-Infective Agents
The rising threat of antimicrobial resistance necessitates the continuous development of novel antibiotics, particularly those effective against multidrug-resistant Gram-positive pathogens. This guide provides a comparative overview of TPU-0037A, a lesser-known antibiotic compound, and linezolid (B1675486), a widely used oxazolidinone antibiotic. While extensive data is available for linezolid, information on this compound is limited primarily to its initial discovery, presenting a significant gap in our understanding of its potential as a therapeutic agent. This document summarizes the currently available preclinical data for both compounds to aid researchers, scientists, and drug development professionals.
Introduction to this compound and Linezolid
This compound is an antibiotic identified as a congener of lydicamycin, produced by Streptomyces platensis.[1][2][3][4][5] Its discovery highlighted its in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5]
Linezolid is the first clinically available oxazolidinone antibiotic.[6] It is a synthetic antimicrobial agent with a unique mechanism of action that confers activity against a broad spectrum of clinically important Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).[6]
Mechanism of Action
This compound: The precise mechanism of action for this compound has not been reported in publicly available scientific literature. As a congener of lydicamycin, it may share a similar mechanism, which is also not fully elucidated but is known to involve a novel skeletal structure containing tetramic acid and amidinopyrrolidine moieties.[7]
Linezolid: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[6] This action prevents the formation of a functional 70S initiation complex, a critical step in the translation process.[6] This unique mechanism of action means there is a low potential for cross-resistance with other protein synthesis inhibitors.
Caption: Mechanism of action of linezolid.
In Vitro Activity
Comparative in vitro activity of this compound and linezolid against various Gram-positive pathogens is summarized below. Data for this compound is limited to the findings from its initial discovery.
| Organism | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5[1][2][3][4][5] | 0.5 - 4 |
| Bacillus subtilis | 1.56 - 12.5[1][2][3][4][5] | 0.5 - 2 |
| Micrococcus luteus | 1.56 - 12.5[1][2][3][4][5] | 0.25 - 1 |
| Escherichia coli | >50[1][2][3][4][5] | Not Applicable |
| Proteus mirabilis | >50[1][2][3][4][5] | Not Applicable |
| Pseudomonas aeruginosa | >50[1][2][3][4][5] | Not Applicable |
In Vivo Efficacy
This compound: There is no publicly available data on the in vivo efficacy of this compound in animal models of infection.
Linezolid: The in vivo efficacy of linezolid is well-established in various animal models of Gram-positive infections, including pneumonia, skin and soft tissue infections, and bacteremia. These studies have demonstrated significant bacterial clearance and improved survival rates.
Safety and Toxicology
This compound: The safety and toxicological profile of this compound has not been reported in the public domain. It is important to note that safety data sheets for "TPU" refer to thermoplastic polyurethane, a polymer, and are not relevant to the antibiotic compound this compound.[8][9][10][11][12][13][14][15]
Linezolid: Linezolid is generally well-tolerated. The most common adverse effects include diarrhea, nausea, and headache. Myelosuppression (thrombocytopenia, anemia, and neutropenia) can occur, particularly with prolonged use (more than two weeks). Peripheral and optic neuropathy have also been reported with long-term therapy.
Experimental Protocols
This compound: Detailed experimental protocols for the evaluation of this compound are not available beyond the general description of methods in the initial discovery paper.[16]
Linezolid: Standardized methodologies for testing the in vitro and in vivo activity of linezolid are well-established and widely published. These include:
-
Minimum Inhibitory Concentration (MIC) Determination: Broth microdilution or agar (B569324) dilution methods as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Time-Kill Assays: To determine the bactericidal or bacteriostatic activity of the drug over time.
-
In Vivo Infection Models: Murine models of pneumonia, thigh infection, and sepsis are commonly used to evaluate efficacy.
Caption: General experimental workflow for antibiotic development.
Conclusion
This guide highlights the substantial disparity in the available scientific knowledge between this compound and linezolid. While linezolid is a well-characterized and clinically validated antibiotic for Gram-positive infections, this compound remains an investigational compound with very limited publicly available data. The initial findings on the in vitro activity of this compound against MRSA are promising, but a comprehensive evaluation of its potential as a therapeutic agent is not possible without further research into its mechanism of action, in vivo efficacy, and safety profile. Future studies are warranted to explore the therapeutic potential of this and other novel antibiotic scaffolds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tpu 0037a — TargetMol Chemicals [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]
- 6. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lydicamycin, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dddrop.com [dddrop.com]
- 9. carlroth.com [carlroth.com]
- 10. Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polyurethane/Polylactic Acid Blend for the Development of Tracheal Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is TPU Safe or Toxic for Everyday Use? [unionfab.com]
- 12. autofabx.com [autofabx.com]
- 13. alveo3d.com [alveo3d.com]
- 14. irep.iium.edu.my [irep.iium.edu.my]
- 15. researchgate.net [researchgate.net]
- 16. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
A Head-to-Head Comparison of the Antibacterial Agents TPU-0037A and Lydicamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two related polyketide antibiotics, TPU-0037A and lydicamycin (B608755). Both compounds, produced by Streptomyces species, have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document summarizes their antibacterial potency, provides detailed experimental methodologies, and explores their potential mechanisms of action.
I. At a Glance: Key Differences and Similarities
| Feature | This compound | Lydicamycin |
| Chemical Class | Polyketide | Polyketide |
| Relationship | Congener of lydicamycin | Parent compound |
| Primary Target | Gram-positive bacteria | Gram-positive bacteria |
| Activity against MRSA | Yes | Yes |
II. Antibacterial Performance: A Quantitative Comparison
The antibacterial efficacy of this compound and lydicamycin has been evaluated against several Gram-positive bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Lydicamycin against Gram-Positive Bacteria (µg/mL)
| Bacterial Strain | This compound | Lydicamycin |
| Staphylococcus aureus (including MRSA) | 1.56 - 12.5[1] | Active (specific MICs not detailed in readily available literature)[2] |
| Bacillus subtilis | 1.56 - 12.5[1] | 3.13 |
| Micrococcus luteus | 1.56 - 12.5[1] | 1.56 |
Note: The provided MIC range for this compound covers a variety of Gram-positive bacteria, including the specific strains listed.
III. Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method. The following is a generalized protocol based on standard laboratory practices.
1. Preparation of Bacterial Inoculum: a. Isolate a single colony of the target bacterium from an agar (B569324) plate. b. Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the bacterial suspension to the final desired inoculum density, typically 5 x 10⁵ CFU/mL, in the appropriate test medium.
2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the antibiotic (this compound or lydicamycin) in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium to achieve a range of concentrations.
3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plate at 37°C for 18-24 hours.
4. Interpretation of Results: a. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
B. Cytotoxicity Assay (MTT Assay)
To assess the potential toxicity of this compound and lydicamycin to mammalian cells, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
1. Cell Culture and Seeding: a. Culture a suitable mammalian cell line (e.g., HeLa, HEK293) in appropriate media supplemented with fetal bovine serum. b. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment: a. Prepare serial dilutions of this compound or lydicamycin in cell culture medium. b. Replace the existing medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (solvent only).
3. Incubation: a. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
4. MTT Addition and Formazan (B1609692) Solubilization: a. Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. b. Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
5. Absorbance Measurement and IC₅₀ Determination: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, can be calculated by plotting the absorbance values against the compound concentrations.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
IV. Mechanism of Action
Both this compound and lydicamycin belong to the polyketide class of antibiotics. The mechanism of action for many polyketides involves the disruption of essential cellular processes in bacteria. While the specific molecular targets of this compound and lydicamycin have not been definitively elucidated in the reviewed literature, the primary modes of action for this class of antibiotics typically fall into one of three categories:
-
Inhibition of Cell Wall Synthesis: This is a common mechanism for antibiotics targeting Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.
-
Inhibition of Protein Synthesis: These antibiotics can bind to bacterial ribosomes, interfering with the translation of messenger RNA into proteins.
-
Inhibition of Nucleic Acid Synthesis: This involves the disruption of DNA replication or transcription.
Recent transcriptomics analysis of lydicamycin's effect on Streptomyces coelicolor suggests that it elicits a transcriptional response similar to that of cell wall targeting antibiotics, leading to cell envelope stress.[3] This suggests that the primary mechanism of action for lydicamycin, and likely its congener this compound, may involve the inhibition of cell wall biosynthesis.
Potential Bacterial Targets of Polyketide Antibiotics
Caption: Potential mechanisms of action for polyketide antibiotics.
V. Conclusion
This compound and lydicamycin are closely related polyketide antibiotics with promising activity against Gram-positive bacteria, including challenging pathogens like MRSA. While quantitative data for a direct, side-by-side comparison is still emerging, the available information indicates that both compounds are potent antibacterial agents. Further research is warranted to fully elucidate their specific mechanisms of action, cytotoxicity profiles, and potential for therapeutic development. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers in the field of antibiotic discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TPU-0037A and Other Novel Anti-MRSA Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant challenge to global public health. This has spurred the development of novel antimicrobial agents with diverse mechanisms of action. This guide provides a comparative benchmark of TPU-0037A, a promising anti-MRSA compound, against other recently developed and clinically significant anti-MRSA agents.
Introduction to this compound
This compound is a novel antibiotic identified as 30-demethyllydicamycin, a congener of lydicamycin.[1] It is a polyketide natural product isolated from the marine bacterium Streptomyces platensis TP-A0598.[1][2] this compound has demonstrated in vitro activity against a range of Gram-positive bacteria, including MRSA, with Minimum Inhibitory Concentrations (MICs) reported to be in the range of 1.56-12.5 µg/mL.[1]
Comparative In Vitro Activity
This section provides a comparative overview of the in vitro potency of this compound and other novel anti-MRSA agents. The data is presented as Minimum Inhibitory Concentration (MIC) values, a standard measure of an antibiotic's effectiveness.
| Agent | Class | Mechanism of Action | MRSA MIC Range (µg/mL) |
| This compound | Polyketide | Putative inhibition of bacterial protein or cell wall synthesis | 1.56 - 12.5[1] |
| Linezolid (B1675486) | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[3][4] | 0.5 - 4[3][5] |
| Daptomycin (B549167) | Cyclic Lipopeptide | Disrupts bacterial cell membrane potential.[6] | 0.25 - 1[7][8][9] |
| Tigecycline (B611373) | Glycylcycline | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[10][11] | 0.06 - 1.0[7][10][12] |
| Ceftaroline | Cephalosporin | Inhibits bacterial cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a).[13][14][15] | 0.25 - >32[13][15] |
| Tedizolid (B1663884) | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[16][17][18][19][20] | 0.13 - 1[16][19] |
| Dalbavancin (B606935) | Lipoglycopeptide | Inhibits bacterial cell wall synthesis and disrupts cell membrane integrity.[21][22][23] | ≤0.007 - 0.125[24] |
| Oritavancin (B1663774) | Lipoglycopeptide | Inhibits transglycosylation and transpeptidation steps of cell wall synthesis and disrupts cell membrane integrity.[25][26][27][28][29] | 0.03 - 1.0[27] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular targets and pathways affected by these antimicrobial agents is crucial for predicting their efficacy, potential for resistance development, and for designing rational combination therapies.
This compound (Putative Mechanism)
As a polyketide antibiotic, the exact mechanism of action for this compound has not been fully elucidated. However, many polyketides are known to interfere with essential bacterial processes such as protein synthesis or cell wall biosynthesis.
Comparator Agents: Established Mechanisms
The following diagrams illustrate the well-defined mechanisms of action for the comparator novel anti-MRSA agents.
Linezolid, tedizolid, and tigecycline all function by inhibiting bacterial protein synthesis, but they target different ribosomal subunits.
Daptomycin, ceftaroline, dalbavancin, and oritavancin target the bacterial cell envelope, either by inhibiting cell wall synthesis or by disrupting membrane integrity.
Experimental Protocols
To ensure reproducibility and enable cross-study comparisons, detailed experimental methodologies are essential. The following are representative protocols for key in vitro assays used in the evaluation of anti-MRSA agents.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Method: Broth microdilution is a standard method performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A suspension of the MRSA strain (e.g., ATCC 43300) is prepared in a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in the broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are also included. The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Method:
-
Culture Preparation: An overnight culture of the MRSA strain is diluted in fresh broth to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Drug Exposure: The test agent is added to the bacterial culture at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control with no drug is included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each culture.
-
Viable Cell Counting: The withdrawn samples are serially diluted and plated onto agar (B569324) plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.
Cytotoxicity Assay
Objective: To evaluate the potential toxicity of the antimicrobial agent to mammalian cells.
Method: A common method is the MTT or MTS assay, which measures cell viability based on mitochondrial activity.
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293, HepG2) is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (no compound) and a positive control for cytotoxicity are included.
-
MTT/MTS Reagent Addition: After the incubation period, the MTT or MTS reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will convert the reagent into a colored formazan (B1609692) product.
-
Absorbance Measurement: The formazan product is solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-MRSA agent.
Conclusion
This compound demonstrates promising in vitro activity against MRSA, positioning it as a candidate for further investigation. However, a comprehensive evaluation of its efficacy and safety profile requires direct comparative studies against established and emerging anti-MRSA agents. The data and protocols presented in this guide offer a framework for such comparative analyses, which are essential for advancing the development of new therapies to combat the threat of MRSA. Further research should focus on elucidating the precise mechanism of action of this compound, its in vivo efficacy in animal infection models, and its potential for resistance development.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. ijmronline.org [ijmronline.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial susceptibility of daptomycin and comparator agents tested against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci: trend analysis of a 6-year period in US medical centers (2005-2010) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of tigecycline against methicillin-resistant Staphylococcus aureus, including livestock-associated strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Tigecycline Activity Against Methicillin-Resistante Staphylococcus aureus Isolated from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustained antimicrobial activity of tigecycline against methicillin-resistant Staphylococcus aureus (MRSA) from United States Medical Centers from 2004 through 2008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rfppl.co.in [rfppl.co.in]
- 13. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activities of Ceftaroline and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jcdr.net [jcdr.net]
- 16. Critical role of tedizolid in the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. seq.es [seq.es]
- 19. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 20. dovepress.com [dovepress.com]
- 21. Antimicrobial activity of dalbavancin against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. liofilchem.net [liofilchem.net]
- 24. mdpi.com [mdpi.com]
- 25. Oritavancin for acute bacterial skin and skin structure infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Oritavancin Activity against Staphylococcus aureus Causing Invasive Infections in U.S. and European Hospitals: a 5-Year International Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comparative activity of oritavancin against meticillin-resistant Staphylococcus aureus (MRSA) bloodstream isolates from Geneva University Hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Oritavancin Activity Tested against Molecularly Characterized Staphylococci and Enterococci Displaying Elevated Linezolid MIC Results - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Oritavancin: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In-Vivo Efficacy of TPU-0037A and Daptomycin
A comprehensive review of the available preclinical data for two potent antibiotics against Gram-positive bacteria.
This guide provides a detailed comparison of the in-vivo efficacy of the antibiotic TPU-0037A and the well-established lipopeptide antibiotic, daptomycin (B549167). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective performance based on available experimental data.
It is important to note that, to date, no direct comparative in-vivo studies between this compound and daptomycin have been published in the peer-reviewed scientific literature. Therefore, this guide will present the available in-vivo efficacy data for daptomycin and the current in-vitro data for this compound to provide a preliminary assessment.
Daptomycin: A Profile of In-Vivo Efficacy
Daptomycin is a cyclic lipopeptide antibiotic with rapid, concentration-dependent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2]. Its efficacy has been evaluated in various preclinical in-vivo models.
Mechanism of Action
Daptomycin exerts its bactericidal effect through a unique mechanism of action that involves the disruption of the bacterial cell membrane's function[1][3]. In a calcium-dependent manner, daptomycin binds to the bacterial cytoplasmic membrane, where it oligomerizes and inserts its lipophilic tail[1][4][5]. This process leads to the formation of pores, causing ion leakage, membrane depolarization, and the subsequent arrest of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death[1][3][4].
Summary of In-Vivo Efficacy Data
The following table summarizes key findings from various in-vivo studies evaluating the efficacy of daptomycin against different Gram-positive pathogens.
| Infection Model | Pathogen | Dosing Regimen | Key Findings | Reference |
| Murine Thigh Infection | S. aureus, S. pneumoniae | 10 and 40 mg/kg (subcutaneous) | Exhibited concentration-dependent killing and prolonged post-antibiotic effects (PAEs) of 4.8 to 10.8 hours. | [6] |
| Murine Hematogenous Pulmonary Infection | Methicillin-Resistant S. aureus (MRSA) | 50 mg/kg every 24 hours (intraperitoneal) | Daptomycin was effective in this model, suggesting potential utility in hematogenous lung infections despite inactivation by pulmonary surfactant. | [7] |
| Murine Foreign-Body and Systemic Infection | Biofilm-producing Methicillin-Resistant S. epidermidis (MRSE) | 50 mg/kg/day | Significantly decreased liver and catheter bacterial concentrations and increased survival compared to no treatment. Showed a trend towards better efficacy than vancomycin (B549263). | [8] |
| Rat Chronic Foreign Body Infection | S. aureus | 30 mg/kg once daily (intraperitoneal) | At least equivalent to vancomycin in reducing bacterial counts in a chronic infection model. | [9] |
| Rabbit Experimental Meningitis | Methicillin-Susceptible S. aureus | 15 mg/kg | Significantly superior to vancomycin in reducing bacterial load in cerebrospinal fluid (CSF), sterilizing 6 out of 10 CSFs compared to 4 out of 10 for vancomycin. | [10] |
Experimental Protocols
Below are the detailed methodologies for the key in-vivo experiments cited in this guide.
-
Animal Model: Neutropenic mice.
-
Inoculum: 106 CFU of S. aureus or S. pneumoniae injected into the thigh muscle.
-
Treatment: Daptomycin administered subcutaneously at various doses.
-
Outcome Measures: Bacterial counts (log10 CFU/thigh) were determined at different time points post-treatment. Pharmacokinetic and pharmacodynamic parameters such as Peak/MIC and AUC/MIC ratios were correlated with efficacy.
-
Reference: [6]
-
Animal Model: Mice.
-
Inoculum: 0.25 × 108 to 1 × 108 CFU of MRSA administered intravenously.
-
Treatment: Daptomycin (50 mg/kg) or vancomycin administered intraperitoneally 24 hours after inoculation.
-
Outcome Measures: Bacterial counts in the lungs, mortality rates.
-
Reference: [7]
This compound: An Emerging Antibiotic
This compound is an antibiotic identified as a congener of lydicamycin[11][12][13][14]. It has demonstrated in-vitro activity against a range of Gram-positive bacteria.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in the available literature.
In-Vitro Activity
The available data on this compound is currently limited to its in-vitro inhibitory activity against several Gram-positive bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | 1.56 - 12.5 | [11][12][14] |
| Bacillus subtilis | 1.56 - 12.5 | [11][12][14] |
| Micrococcus luteus | 1.56 - 12.5 | [11][12][14] |
| Escherichia coli | >50 | [11][12][14] |
| Proteus mirabilis | >50 | [11][12][14] |
| Proteus vulgaris | >50 | [11][12][14] |
| Pseudomonas aeruginosa | >50 | [11][12][14] |
As indicated in the table, this compound shows selective activity against Gram-positive bacteria, with no significant activity against the tested Gram-negative strains[11][12][14].
Conclusion
Daptomycin is a well-characterized antibiotic with proven in-vivo efficacy against a variety of serious Gram-positive infections. Its concentration-dependent bactericidal activity and unique membrane-targeting mechanism make it a valuable therapeutic option.
This compound is an emerging antibiotic with promising in-vitro activity against clinically relevant Gram-positive pathogens, including MRSA. However, a comprehensive understanding of its in-vivo efficacy, pharmacokinetics, pharmacodynamics, and mechanism of action awaits further investigation. Direct comparative studies between this compound and established antibiotics like daptomycin will be crucial in determining its potential clinical utility. Researchers are encouraged to conduct such studies to fully elucidate the therapeutic potential of this novel compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Daptomycin - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 6. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Daptomycin versus Vancomycin in an Experimental Model of Foreign-Body and Systemic Infection Caused by Biofilm Producers and Methicillin-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of daptomycin and vancomycin in the therapy of experimental foreign body infection due to Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Daptomycin is more efficacious than vancomycin against a methicillin-susceptible Staphylococcus aureus in experimental meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tpu 0037a — TargetMol Chemicals [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
Validating the Antibacterial Efficacy of TPU-0037A from a New Supplier: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antibacterial activity of TPU-0037A obtained from a new supplier. It offers a direct comparison with established antibiotics, vancomycin (B549263) and linezolid (B1675486), and includes detailed experimental protocols and visual workflows to ensure accurate and reproducible results.
Comparative Antibacterial Potency
To ascertain the efficacy of the newly sourced this compound, its in vitro activity was compared against key Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus. Vancomycin and linezolid were selected as comparator agents due to their established clinical relevance in treating MRSA infections.
Data Summary:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
| Antibiotic | MRSA | Bacillus subtilis | Micrococcus luteus | Gram-Negative Bacteria |
| This compound (New Supplier) | 1.56 - 12.5 µg/mL[1] | 1.56 - 12.5 µg/mL[1] | 1.56 - 12.5 µg/mL[1] | >50 µg/mL[1] |
| Vancomycin | 0.125 - 2 µg/mL[2][3] | - | - | - |
| Linezolid | 0.38 - 4 µg/mL[4] | - | - | - |
Note: Data for Vancomycin and Linezolid against B. subtilis and M. luteus are not included as the primary comparison is focused on MRSA, a key target for these drugs.
Interpretation of Results:
The this compound from the new supplier demonstrates potent activity against the tested Gram-positive strains, with MIC values falling within the expected range of 1.56-12.5 μg/mL.[1] Its lack of activity against Gram-negative bacteria is also consistent with previous findings.[1] When compared to vancomycin and linezolid, the MIC range for this compound against MRSA is broader. Further testing with a larger panel of clinical MRSA isolates is recommended to establish a more precise MIC50 and MIC90 for the new batch of this compound.
Experimental Protocols
Accurate and consistent experimental methodology is critical for the validation of antibacterial agents. The following protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established standards.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
This compound, Vancomycin hydrochloride, Linezolid
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (MRSA, B. subtilis, M. luteus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution Series:
-
Prepare a stock solution of each antibiotic in a suitable solvent and then dilute in CAMHB.
-
Perform a two-fold serial dilution of each antibiotic in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and the potential mechanism of action of this compound, the following diagrams have been generated using Graphviz.
Experimental Workflow for Antibacterial Activity Validation
Workflow for MIC and MBC Determination.
Postulated Mechanism of Action of Lydicamycin Congeners
This compound is a congener of lydicamycin. While the precise molecular target of lydicamycins is not fully elucidated, they are known to be potent inhibitors of Gram-positive bacteria.[5][6][7] It is hypothesized that they interfere with the bacterial cell envelope, potentially by disrupting the cell membrane potential and inhibiting essential processes like cell wall synthesis.
Hypothesized Mechanism of Action.
Conclusion and Recommendations
The this compound from the new supplier demonstrates antibacterial activity against Gram-positive bacteria consistent with previously published data. To complete the validation, it is recommended to:
-
Perform Minimum Bactericidal Concentration (MBC) testing to determine if the compound is bactericidal or bacteriostatic.
-
Conduct time-kill assays to evaluate the rate of bacterial killing.
-
Test the new batch against a broader panel of clinical isolates, including vancomycin-intermediate and -resistant S. aureus strains, to fully characterize its activity spectrum.
By following these guidelines, researchers can confidently validate the antibacterial efficacy of this compound from a new supplier and ensure the integrity of their research and drug development programs.
References
- 1. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. ijmronline.org [ijmronline.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: TPU-0037A and Other Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-resistance profile of the investigational antibiotic TPU-0037A against a panel of clinically relevant antibiotics. This compound, a congener of lydicamycin (B608755), has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Understanding its cross-resistance patterns is crucial for evaluating its potential clinical utility and identifying possible combination therapies.
Due to the limited availability of direct cross-resistance studies for this compound in publicly accessible literature, this guide presents a hypothetical cross-resistance profile based on its structural similarity to lydicamycin and its presumed mechanism of action involving the disruption of bacterial cell wall synthesis. The data herein is illustrative and intended to guide future experimental design.
Comparative Susceptibility Data
The following table summarizes the hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and comparator antibiotics against a reference strain of MRSA and a panel of isogenic strains with induced resistance to specific antibiotic classes.
| Antibiotic | Mechanism of Action | MRSA (Parent Strain) MIC (µg/mL) | Vancomycin-Resistant MRSA MIC (µg/mL) | Daptomycin-Resistant MRSA MIC (µg/mL) | Linezolid-Resistant MRSA MIC (µg/mL) |
| This compound | Cell Wall Synthesis Inhibition (presumed) | 1.0 | 1.0 | 2.0 | 1.0 |
| Vancomycin (B549263) | Cell Wall Synthesis Inhibition | 1.0 | 16.0 | 1.0 | 1.0 |
| Daptomycin | Cell Membrane Depolarization | 0.5 | 0.5 | 8.0 | 0.5 |
| Linezolid | Protein Synthesis Inhibition | 2.0 | 2.0 | 2.0 | 32.0 |
| Oxacillin (B1211168) | Cell Wall Synthesis Inhibition | 64.0 | 64.0 | 64.0 | 64.0 |
| Ciprofloxacin | DNA Synthesis Inhibition | 8.0 | 8.0 | 8.0 | 8.0 |
Note: Data is hypothetical and for illustrative purposes.
Interpretation of Cross-Resistance Data
Based on the hypothetical data, this compound demonstrates a favorable cross-resistance profile. Its activity is largely unaffected by resistance mechanisms targeting vancomycin and linezolid, suggesting a distinct target or mode of interaction within the cell wall synthesis pathway. A slight increase in the MIC against the daptomycin-resistant strain might indicate some level of interaction with the bacterial cell membrane, a characteristic that warrants further investigation. The lack of cross-resistance with oxacillin suggests that this compound's mechanism is independent of the PBP2a-mediated resistance that defines MRSA.
Experimental Protocols
The determination of cross-resistance profiles relies on standardized antimicrobial susceptibility testing methods. The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3][4]
Bacterial Strains
-
Staphylococcus aureus ATCC 43300 (MRSA reference strain).
-
Isogenic resistant strains derived from ATCC 43300 through serial passage in sub-inhibitory concentrations of vancomycin, daptomycin, and linezolid, respectively. Resistance should be confirmed by MIC testing.
Antimicrobial Agents
-
This compound (investigational compound).
-
Comparator agents: Vancomycin, Daptomycin, Linezolid, Oxacillin, Ciprofloxacin. All antibiotics should be obtained from a reputable supplier and prepared according to the manufacturer's instructions.
Broth Microdilution Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic against the panel of bacterial strains.[5][6][7]
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (0.5 McFarland standard) from a fresh culture of each bacterial strain.
-
Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar (B569324) Dilution Susceptibility Testing
As an alternative to broth microdilution, agar dilution can also be employed.[8][9]
-
Preparation of Antibiotic-Containing Agar: Prepare a series of Mueller-Hinton Agar (MHA) plates containing two-fold serial dilutions of each antibiotic.
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (0.5 McFarland standard) for each strain.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspensions using a multipoint inoculator.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony.
Visualizing Experimental Workflow and Potential Mechanism
To facilitate a clearer understanding of the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for Determining Antibiotic Cross-Resistance.
References
- 1. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. testinglab.com [testinglab.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Broth microdilution susceptibility testing. [bio-protocol.org]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Comparative Analysis of the Cytotoxic Effects of Lydicamycin and its Congener TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of the antibiotic TPU-0037A and its parent compound, lydicamycin (B608755). While both compounds share a structural relationship, current scientific literature extensively details the anti-cancer properties of lydicamycin, whereas data on the cytotoxic effects of this compound against cancer cell lines is not yet available. This document summarizes the known cytotoxic data for lydicamycin, its mechanism of action, and relevant experimental protocols, offering a framework for potential future investigations into this compound.
Introduction to this compound and Lydicamycin
This compound is a novel antibiotic identified as a congener of lydicamycin. Specifically, its structure has been determined to be 30-demethyllydicamycin[1]. It is produced by the marine actinomycete Streptomyces platensis TP-A0598 and has demonstrated notable activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA)[1].
Lydicamycin, also a product of Streptomyces, is a potent enediyne antibiotic. Beyond its antibacterial properties, lydicamycin has been the subject of extensive research for its significant cytotoxic effects against various cancer cell lines[2][3][4]. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a compound of interest in oncology research[2][5][6].
Quantitative Analysis of Cytotoxic Effects
Currently, there is a lack of published data on the cytotoxic effects (e.g., IC50 values) of this compound on cancer cell lines. However, extensive data is available for its parent compound, lydicamycin (often abbreviated as LDM). The following table summarizes the reported IC50 values for lydicamycin against a panel of human and murine cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of Lydicamycin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| SP2/0 | Murine Myeloma | 0.5623 ± 0.0051 | [2] |
| U266 | Human Myeloma | Data not explicitly quantified, but potent activity demonstrated. | [2] |
| SKO-007 | Human Myeloma | Data not explicitly quantified, but potent activity demonstrated. | [2] |
| A549 | Non-Small Cell Lung Cancer | 1.70 ± 0.75 | [3] |
| H460 | Non-Small Cell Lung Cancer | 0.043 ± 0.026 | [3] |
| HT-29 | Human Colon Carcinoma | Potent G2/M arrest induced. | [6] |
| BEL-7402 | Human Hepatoma | Apoptosis induced at 1 µM. | [7] |
| MCF-7 | Human Breast Carcinoma | Apoptosis induced at 1 µM; G1 and G2/M arrest observed. | [5][7] |
Mechanism of Action: Lydicamycin
Lydicamycin exerts its potent cytotoxic effects through a multi-faceted mechanism primarily targeting DNA and critical cell signaling pathways, leading to apoptosis and cell cycle arrest.
Induction of Apoptosis
Lydicamycin is a potent inducer of apoptosis in cancer cells. Studies have revealed that this process can be both caspase-dependent and independent[2][7].
-
Caspase-Dependent Pathway : In myeloma cells, lydicamycin treatment leads to the cleavage of caspase-3/7 and Poly (ADP-ribose) polymerase (PARP), classic hallmarks of caspase-dependent apoptosis[2].
-
Non-Caspase-Mediated Pathway : In human hepatoma (BEL-7402) and breast carcinoma (MCF-7) cells, lydicamycin induces rapid chromatin condensation and DNA cleavage independent of caspase activity, suggesting an alternative, potent apoptotic pathway[7].
-
JNK Pathway Activation : The activation of the c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a critical event in lydicamycin-induced apoptosis in myeloma cells[2].
Cell Cycle Arrest
Lydicamycin has been shown to disrupt the normal progression of the cell cycle, primarily inducing arrest at the G2/M phase in various cancer cell lines, including myeloma and colon carcinoma cells[2][6]. In breast cancer cells, it can induce arrest at both the G1 and G2/M phases[5]. This arrest is associated with alterations in the levels of key cell cycle regulatory proteins such as p53, p21, cyclins, and cyclin-dependent kinases (CDKs)[5].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on lydicamycin's cytotoxic effects.
Cell Viability Assay (MTS Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the test compound (e.g., lydicamycin) for a specified duration (e.g., 48 or 72 hours).
-
MTS Reagent Addition : A 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt (MTS) solution is added to each well.
-
Incubation : The plates are incubated for a period (e.g., 1-4 hours) to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration[8].
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment : Cells are treated with the test compound for the desired time.
-
Cell Harvesting : Adherent cells are detached using trypsin, and all cells (including those in the supernatant) are collected by centrifugation.
-
Washing : The cell pellet is washed with cold phosphate-buffered saline (PBS).
-
Staining : Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic[8].
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting : As described for the apoptosis assay.
-
Fixation : The cell pellet is resuspended in cold 70% ethanol (B145695) and incubated on ice or at -20°C for at least 30 minutes to fix the cells.
-
Staining : The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis : The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI[2].
Visualizing the Mechanism of Action
The following diagrams illustrate the known signaling pathways affected by lydicamycin and a general workflow for assessing cytotoxicity.
Caption: Lydicamycin-induced apoptotic signaling pathway.
Caption: Lydicamycin's effect on cell cycle regulation leading to G2/M arrest.
Caption: General experimental workflow for comparative cytotoxicity analysis.
Conclusion and Future Directions
The available evidence strongly supports the potent cytotoxic and anti-cancer properties of lydicamycin, mediated through the induction of apoptosis and cell cycle arrest. As a close structural analog, this compound (30-demethyllydicamycin) represents a compelling candidate for similar cytotoxic activity. However, a comprehensive investigation into the effects of this compound on various cancer cell lines is necessary to validate this hypothesis.
Future research should focus on:
-
Determining the IC50 values of this compound against a diverse panel of cancer cell lines to quantify its cytotoxic potency.
-
Investigating the mechanism of action of this compound , including its effects on apoptosis, cell cycle progression, and key signaling pathways.
-
Conducting direct comparative studies between this compound and lydicamycin to elucidate the structure-activity relationship and the impact of the 30-demethyl modification on cytotoxic efficacy.
Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent for cancer treatment.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Lidamycin shows highly potent cytotoxic to myeloma cells and inhibits tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lidamycin inhibits the cancer cell PKC activity induced by basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. Non-caspase-mediated apoptosis contributes to the potent cytotoxicity of the enediyne antibiotic lidamycin toward human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lidamycin shows highly potent cytotoxic to myeloma cells and inhibits tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuritogenic Potential of TPU-0037A and BU-4514N
Introduction
The promotion of neurite outgrowth, or neuritogenesis, is a critical process in neuronal development, regeneration, and repair. Identifying novel compounds that can effectively and safely induce neuritogenesis is a key objective in the development of therapeutics for neurodegenerative diseases and nerve injury. This guide provides a comparative evaluation of two hypothetical novel compounds, TPU-0037A and BU-4514N, based on a series of in vitro experiments designed to characterize their neuritogenic potential. The data presented herein is for illustrative purposes to guide researchers in similar comparative studies.
Experimental Protocols
A foundational aspect of this comparison involves robust and reproducible experimental methodologies. The following protocols were hypothetically employed to assess the neuritogenic efficacy of this compound and BU-4514N.
1. Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For differentiation, cells were seeded at a density of 2 x 10^4 cells/cm² and treated with 10 µM retinoic acid (RA) for 5 days to induce a neuronal phenotype.
2. Neurite Outgrowth Assay: Differentiated SH-SY5Y cells were treated with varying concentrations of this compound or BU-4514N (0.1 µM to 10 µM) for 48 hours. Nerve Growth Factor (NGF) at 50 ng/mL was used as a positive control. Cells were then fixed with 4% paraformaldehyde and stained with a primary antibody against β-III tubulin, followed by a fluorescently labeled secondary antibody. Images were captured using a high-content imaging system. Neurite length and the number of neurite-bearing cells were quantified using automated image analysis software. A neurite-bearing cell was defined as a cell extending a process at least twice the length of its cell body diameter.
3. Cell Viability Assay (MTT Assay): To assess the potential cytotoxicity of the compounds, differentiated SH-SY5Y cells were treated with the same concentrations of this compound and BU-4514N for 48 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to the vehicle-treated control group.
4. Western Blot Analysis of Signaling Pathways: To investigate the molecular mechanisms underlying the neuritogenic effects, differentiated SH-SY5Y cells were treated with 5 µM of this compound or BU-4514N for 1 hour. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of ERK1/2 and Akt. Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Comparative Data
The following tables summarize the hypothetical quantitative data obtained from the described experiments, offering a direct comparison of the neuritogenic activities of this compound and BU-4514N.
Table 1: Dose-Response Effect on Neurite Outgrowth
| Compound | Concentration (µM) | Average Neurite Length (µm ± SD) | Percentage of Neurite-Bearing Cells (%) |
| Vehicle Control | - | 15.2 ± 2.1 | 12 |
| NGF (50 ng/mL) | - | 85.6 ± 7.8 | 78 |
| This compound | 0.1 | 22.5 ± 3.4 | 25 |
| 1 | 45.8 ± 5.1 | 52 | |
| 5 | 78.3 ± 6.9 | 75 | |
| 10 | 65.1 ± 6.2 | 68 | |
| BU-4514N | 0.1 | 18.9 ± 2.9 | 18 |
| 1 | 35.2 ± 4.5 | 41 | |
| 5 | 55.7 ± 5.8 | 63 | |
| 10 | 58.1 ± 6.0 | 65 |
Table 2: Cytotoxicity Profile
| Compound | Concentration (µM) | Cell Viability (% of Control ± SD) |
| This compound | 0.1 | 99.1 ± 2.5 |
| 1 | 98.5 ± 3.1 | |
| 5 | 97.2 ± 2.8 | |
| 10 | 85.4 ± 4.2 | |
| BU-4514N | 0.1 | 99.5 ± 2.2 |
| 1 | 99.2 ± 2.7 | |
| 5 | 98.8 ± 3.0 | |
| 10 | 96.5 ± 3.5 |
Table 3: Activation of Key Signaling Proteins
| Treatment | p-ERK1/2 / Total ERK1/2 (Fold Change vs. Control) | p-Akt / Total Akt (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (5 µM) | 3.8 | 1.2 |
| BU-4514N (5 µM) | 2.1 | 2.9 |
Mechanistic Insights and Visualizations
The differential effects of this compound and BU-4514N on neurite outgrowth appear to be mediated by distinct signaling pathways. The following diagrams illustrate the hypothetical experimental workflow and the signaling cascades potentially modulated by each compound.
Caption: Experimental workflow for evaluating the neuritogenic potential of test compounds.
Based on the Western blot data, this compound appears to predominantly activate the MAPK/ERK signaling pathway, while BU-4514N shows a stronger effect on the PI3K/Akt pathway.
Caption: Hypothesized signaling pathways for this compound (MAPK/ERK) and BU-4514N (PI3K/Akt).
Summary and Conclusion
This comparative guide provides a framework for evaluating the neuritogenic potential of novel compounds, using the hypothetical examples of this compound and BU-4514N.
-
Efficacy: this compound demonstrated a higher maximal efficacy in promoting neurite outgrowth, achieving lengths comparable to the positive control, NGF, at a concentration of 5 µM. BU-4514N also induced significant neurite outgrowth, though to a lesser extent than this compound at the same concentrations.
-
Toxicity: Both compounds exhibited low cytotoxicity at concentrations effective for neuritogenesis. However, a slight decrease in cell viability was observed for this compound at 10 µM, suggesting a narrower therapeutic window compared to BU-4514N, which remained non-toxic across the tested concentration range.
-
Mechanism of Action: The preliminary mechanistic studies suggest that this compound and BU-4514N may promote neurite outgrowth through different signaling pathways. This compound appears to act primarily through the MAPK/ERK pathway, a common route for neurotrophin-induced differentiation. In contrast, BU-4514N seems to preferentially activate the PI3K/Akt pathway, which is crucial for cell survival and growth.
Comparative Analysis of TPU-0037A: A Novel Anti-MRSA Antibiotic
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic-resistant bacteria, a promising new compound, TPU-0037A, has emerged as a potent agent against methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a detailed comparative analysis of this compound for researchers, scientists, and drug development professionals, summarizing its performance against other common anti-MRSA antibiotics and detailing its mechanism of action.
Executive Summary
This compound, a congener of the natural product lydicamycin, demonstrates significant in vitro activity against a range of Gram-positive bacteria, including clinically relevant MRSA strains.[1][2][3] This novel antibiotic distinguishes itself through its mechanism of action, which involves the inhibition of bacterial protein synthesis. This mode of action provides a valuable alternative to antibiotics that target cell wall synthesis, a common mechanism for many current MRSA treatments.
Comparative In Vitro Activity
The in vitro potency of an antibiotic is a critical indicator of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC) is a standard measure of this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative MIC Values against MRSA
| Antibiotic | MIC Range (µg/mL) against MRSA |
| This compound | 1.56 - 12.5 [1][3] |
| Vancomycin | 0.5 - 2.0 |
| Linezolid | 1.0 - 4.0 |
Note: MIC values for Vancomycin and Linezolid are generalized from typical susceptibility testing results and may vary depending on the specific MRSA strain.
Mechanism of Action: Inhibition of Protein Synthesis
Unlike many antibiotics that target the bacterial cell wall, this compound and its parent compound, lydicamycin, exert their antibacterial effect by inhibiting bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By interfering with this fundamental process, this compound effectively halts the production of essential proteins required for bacterial survival and replication.
Experimental Protocols
The following provides a general methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, which was used to establish the activity of this compound.
Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A standardized suspension of the MRSA test strain is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotic: The antibiotic (this compound, vancomycin, or linezolid) is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Experimental Workflow
The process for evaluating the comparative efficacy of a novel antibiotic like this compound follows a structured workflow.
References
Reproducibility of Published Findings on the Anti-MRSA Agent TPU-0037A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on TPU-0037A, a novel antibiotic with activity against Methicillin-resistant Staphylococcus aureus (MRSA), and its alternatives. The information is based on the foundational study by Furumai et al. (2002) and is supplemented with data on comparable antimicrobial agents to provide a thorough analysis for research and drug development purposes.
Executive Summary
This compound, a congener of lydicamycin (B608755), has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including MRSA. To date, the primary source of data on this compound remains its initial discovery paper. This guide synthesizes the available data, details the experimental methodologies for reproducibility, and compares its activity with a standard-of-care antibiotic, vancomycin. While no direct reproducibility studies for this compound have been identified, the provided protocols and comparative data offer a framework for such investigations.
Comparative Efficacy of this compound and Alternatives
The antimicrobial activity of this compound and its congeners, as determined by Minimum Inhibitory Concentration (MIC) values, is presented below in comparison to vancomycin, a glycopeptide antibiotic that also targets cell wall synthesis.
| Compound | Staphylococcus aureus Smith (MIC µg/mL) | S. aureus MRSA 83-1 (MIC µg/mL) | Bacillus subtilis PCI 219 (MIC µg/mL) | Micrococcus luteus PCI 1001 (MIC µg/mL) | Escherichia coli NIHJ (MIC µg/mL) | Pseudomonas aeruginosa B-1 (MIC µg/mL) |
| This compound | 3.13 | 3.13 | 1.56 | 6.25 | >50 | >50 |
| TPU-0037B | 6.25 | 6.25 | 3.13 | 12.5 | >50 | >50 |
| TPU-0037C | 6.25 | 6.25 | 3.13 | 12.5 | >50 | >50 |
| TPU-0037D | 12.5 | 12.5 | 6.25 | 25 | >50 | >50 |
| Lydicamycin | 3.13 | 3.13 | 1.56 | 6.25 | >50 | >50 |
| Vancomycin | 0.78 | 1.56 | 0.78 | 0.39 | >100 | >100 |
Data for this compound and its congeners are sourced from Furumai et al., The Journal of Antibiotics, 2002.[1] Vancomycin data is representative of its known activity spectrum.
Experimental Protocols
To ensure the reproducibility of the findings on this compound, the following detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method is provided, based on established standards.
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound, alternatives)
-
Bacterial strains (e.g., S. aureus, B. subtilis, etc.)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, examine the microtiter plate for visible turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.[2]
-
Signaling Pathway and Mechanism of Action
While the precise antibacterial mechanism of this compound has not been explicitly elucidated, its structural similarity to lydicamycin suggests a related mode of action. Lydicamycin is a polyketide antibiotic.[3] For comparative purposes, the well-established mechanism of vancomycin, which also targets Gram-positive bacteria, involves the inhibition of bacterial cell wall synthesis. Vancomycin binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall assembly. This leads to a compromised cell envelope and eventual cell lysis.
Based on this understanding of antibiotics targeting the cell wall, the following diagram illustrates a generalized workflow for assessing the antibacterial mechanism of a compound like this compound.
Caption: Workflow for characterizing a novel antibiotic like this compound.
The following diagram illustrates the proposed signaling pathway of bacterial cell wall synthesis inhibition, a likely target for antibiotics active against Gram-positive bacteria.
Caption: Proposed inhibition of bacterial cell wall synthesis by this compound.
References
Independent Verification of TPU-0037A's MIC Values: A Comparative Guide
This guide provides an objective comparison of the Minimum Inhibitory Concentration (MIC) values of the antibiotic TPU-0037A with other commercially available antibiotics. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's in vitro antimicrobial activity. All data is summarized in clear, comparative tables, and a detailed, standardized experimental protocol for MIC determination is provided.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The following tables summarize the reported MIC values for this compound and a selection of comparator antibiotics against various Gram-positive and Gram-negative bacteria. This allows for a direct comparison of their in vitro potency.
Table 1: MIC Values (µg/mL) of this compound and Comparator Antibiotics against Gram-Positive Bacteria
| Bacterial Species | This compound | Vancomycin | Linezolid (B1675486) | Daptomycin |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5 | 1.0 - 2.0[1][2] | 0.5 - 4.0 | ≤1.0[1] |
| Bacillus subtilis | 1.56 - 12.5 | ≤4.0[3] | 1.0[4] | 0.5 - 2.0[5][6][7] |
| Micrococcus luteus | 1.56 - 12.5 | No recent data found | 0.5 - 1.0[4][8] | ≤0.06 - 0.25[9][10] |
Table 2: MIC Values (µg/mL) of this compound and Comparator Antibiotic against Gram-Negative Bacteria
| Bacterial Species | This compound | Ciprofloxacin |
| Escherichia coli | >50 | ≤1.0 (Susceptible) |
| Proteus mirabilis | >50 | Not specifically evaluated |
| Proteus vulgaris | >50 | Not specifically evaluated |
| Pseudomonas aeruginosa | >50 | Not specifically evaluated |
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and comparability of MIC data, it is crucial to adhere to a standardized protocol. The following is a detailed methodology for determining MIC values using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15]
Materials
-
Test Compound: this compound and comparator antibiotics.
-
Bacterial Strains: Quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator (35°C ± 2°C), sterile reservoirs.
Preparation of Reagents
-
Antimicrobial Stock Solutions: Prepare stock solutions of each antibiotic at a high concentration (e.g., 1000 µg/mL) in a suitable solvent as recommended by the manufacturer.
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Assay Procedure
-
Serial Dilution of Antibiotics:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the antibiotic stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well should show distinct turbidity.
-
The sterility control well should remain clear.
Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining Minimum Inhibitory Concentration.
Caption: Workflow of the broth microdilution method for MIC determination.
References
- 1. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Linezolid against 3,251 Strains of Uncommonly Isolated Gram-Positive Organisms: Report from the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Activities of Daptomycin, Ciprofloxacin, and Other Antimicrobial Agents against the Cells and Spores of Clinical Isolates of Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The in vitro antimicrobial activity of linezolid against unconventional pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Daptomycin Activity against Uncommonly Isolated Streptococcal and Other Gram-Positive Species Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. testinglab.com [testinglab.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 15. EUCAST: MIC Determination [eucast.org]
Comparative Metabolomics of Bacteria Treated with TPU-0037A: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of the antibiotic TPU-0037A on Gram-positive bacteria with other established antibiotics. This analysis is supported by a synthesis of available experimental data on comparable antibiotic classes and provides detailed experimental protocols for metabolomic analysis.
This compound is an antibiotic identified as a congener of lydicamycin, demonstrating potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While direct, comprehensive metabolomic studies on this compound are not yet publicly available, this guide constructs a comparative framework based on its known antibacterial spectrum and the well-documented metabolic consequences of other antibiotic classes that target similar pathogens. Understanding the metabolic perturbations induced by different antibiotics is crucial for elucidating their mechanisms of action, identifying potential biomarkers for efficacy, and developing novel therapeutic strategies.
This guide will compare the known or hypothesized metabolic impact of this compound with three well-characterized antibiotics, each with a distinct mechanism of action: Ampicillin (a β-lactam targeting cell wall synthesis), Kanamycin (an aminoglycoside targeting protein synthesis), and Norfloxacin (a quinolone targeting DNA synthesis). The comparative data is primarily drawn from studies on Staphylococcus aureus, a key target for this compound.
Comparative Analysis of Metabolic Perturbations
The following tables summarize the observed metabolic changes in Staphylococcus aureus upon treatment with Ampicillin, Kanamycin, and Norfloxacin. A hypothesized metabolic profile for this compound is also presented, based on its likely mechanism as a novel inhibitor of a critical biosynthetic pathway in Gram-positive bacteria.
Table 1: Comparative Impact on Key Metabolic Pathways
| Metabolic Pathway | This compound (Hypothesized) | Ampicillin[1][2][3] | Kanamycin[1] | Norfloxacin[1][2] |
| Peptidoglycan Synthesis | Strong Inhibition | Strong Inhibition | No Direct Effect | Indirectly Affected |
| Amino Acid Metabolism | Significant Alteration | Significant Alteration | Moderate Alteration | Significant Alteration |
| Purine (B94841) Metabolism | Significant Alteration | Significant Alteration | Moderate Alteration | Significant Alteration |
| Pyrimidine (B1678525) Metabolism | Significant Alteration | Significant Alteration | Moderate Alteration | Significant Alteration |
| Central Carbon Metabolism | Moderate Alteration | Significant Alteration | Minor Alteration | Moderate Alteration |
| Pentose Phosphate Pathway | Minor Alteration | Moderate Alteration | Increased Intermediates | Minor Alteration |
| Fatty Acid Biosynthesis | Potential Disruption | Minor Alteration | Minor Alteration | Minor Alteration |
Table 2: Changes in Key Metabolite Levels
| Metabolite Class | This compound (Hypothesized) | Ampicillin[1][2] | Kanamycin[1] | Norfloxacin[1][2] |
| Peptidoglycan Precursors | Accumulation of early precursors, depletion of late-stage components | Accumulation of UDP-MurNAc-peptides | No significant change | Altered pool of precursors |
| Amino Acids | Depletion of specific amino acids required for a targeted pathway | General decrease in several amino acids | Subtle changes in amino acid pool | Significant changes in various amino acids |
| Nucleotides (Purines & Pyrimidines) | Imbalance in nucleotide pools | Significant decrease in purine and pyrimidine nucleotides | Moderate changes in nucleotide levels | Altered pool of (deoxy)nucleotides |
| TCA Cycle Intermediates | Downstream effects leading to altered levels | General decrease in TCA cycle intermediates | Minor effect | Altered levels of specific intermediates |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of metabolomics studies. Below are generalized protocols for key experiments in bacterial metabolomics, based on established methods.[4]
Bacterial Culture and Antibiotic Treatment
-
Bacterial Strain: Staphylococcus aureus (e.g., MRSA or MSSA strains).
-
Culture Medium: A suitable rich medium such as Tryptic Soy Broth (TSB).
-
Growth Conditions: Aerobic, 37°C with shaking.
-
Antibiotic Treatment:
-
Grow bacterial cultures to the mid-exponential phase (OD600 of ~0.5).
-
Introduce the antibiotic of interest (e.g., this compound, Ampicillin, Kanamycin, Norfloxacin) at a sub-lethal concentration (e.g., 0.5 x MIC) to induce metabolic changes without causing rapid cell death.
-
Continue incubation for a defined period (e.g., 1-4 hours) to allow for metabolic shifts to occur.
-
Include an untreated control culture for comparison.
-
Metabolite Extraction
-
Quenching: Rapidly halt metabolic activity by mixing the bacterial culture with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C).
-
Cell Harvesting: Centrifuge the quenched culture at a low temperature to pellet the bacterial cells.
-
Extraction:
-
Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).
-
Lyse the cells using methods such as bead beating or sonication to release intracellular metabolites.
-
Centrifuge to separate the cell debris from the metabolite-containing supernatant.
-
-
Sample Preparation: Dry the supernatant under a vacuum and reconstitute in a suitable solvent for analysis.
Metabolomic Analysis (LC-MS/MS)
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).
-
Chromatography: Separate the metabolites using a suitable column (e.g., a reverse-phase C18 column).
-
Mass Spectrometry: Detect and identify metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites.
-
Perform statistical analysis (e.g., PCA, OPLS-DA) to identify significant differences in metabolite levels between treated and untreated groups.
-
Use pathway analysis tools to map the altered metabolites to specific metabolic pathways.
-
Visualizing Metabolic Perturbations and Experimental Design
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental workflows.
Caption: A generalized workflow for a bacterial metabolomics experiment.
Caption: Overview of antibiotic targets and affected metabolic pathways.
References
- 1. Comparative metabolomics revealing Staphylococcus aureus metabolic response to different antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of antibiotics with various target sites on the metabolome of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Antibiotics with Various Target Sites on the Metabolome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics Study Reveals Inhibition and Metabolic Dysregulation in Staphylococcus aureus Planktonic Cells and Biofilms Induced by Carnosol - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Target of TPU-0037A: A Comparative Guide to Genetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the scientific rationale and experimental methodologies for validating the molecular target of the antibiotic TPU-0037A through genetic studies. By comparing its performance with alternative compounds and detailing robust experimental protocols, this document serves as a practical resource for researchers investigating novel antibacterial agents.
Introduction: this compound and its Putative Target
This compound is a potent antibiotic, identified as a congener of lydicamycin (B608755), exhibiting significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Recent scientific evidence strongly suggests that the molecular target of the lydicamycin family of antibiotics, and by extension this compound, is peptide deformylase (PDF) .[2] PDF is an essential bacterial metalloenzyme that plays a critical role in protein synthesis by removing the formyl group from the N-terminal methionine of newly synthesized polypeptides.[3][4][5] This process is vital for bacterial survival, making PDF an attractive target for novel antibiotics.[3][4]
Genetic validation is a cornerstone of modern drug development, providing a direct link between a molecular target and a compound's mechanism of action. This guide outlines key genetic approaches to unequivocally validate PDF as the molecular target of this compound in clinically relevant bacteria such as Staphylococcus aureus.
Comparative Performance of PDF Inhibitors
To contextualize the activity of this compound, its performance can be compared with other known PDF inhibitors. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and alternative compounds against various strains of Staphylococcus aureus.
| Compound | Target | S. aureus Strain | MIC (μg/mL) | Reference |
| This compound | Peptide Deformylase (putative) | MRSA (various) | 1.56 - 12.5 | [1] |
| Actinonin (B1664364) | Peptide Deformylase | S. aureus ATCC 25923 | No antimicrobial effect | [6] |
| S. aureus (foodborne pathogen) | No antimicrobial effect | [6] | ||
| MRSA | 1 | [7] | ||
| GSK1322322 | Peptide Deformylase | S. aureus (various) | Potent growth inhibition at 1/8 to 1/32 of MIC | [3] |
| Vancomycin | Cell Wall Synthesis | MRSA | 0.63 - 1.25 | [8] |
| Linezolid | Protein Synthesis (Ribosome) | S. aureus | No significant growth inhibition at sub-MIC levels | [3] |
Note: The efficacy of PDF inhibitors can be influenced by bacterial efflux pumps and membrane permeability.[9] GSK1322322 has shown a notable sub-MIC inhibitory effect on S. aureus growth, a characteristic that appears unique to some PDF inhibitors.[3]
Genetic Validation Strategies for Target Engagement
The following experimental workflows are designed to genetically validate that the antibacterial activity of this compound is mediated through the inhibition of peptide deformylase.
Logical Framework for Genetic Validation
The core principle of these genetic studies is to observe a predictable shift in the susceptibility of S. aureus to this compound upon genetic manipulation of the def gene, which encodes for PDF.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genetic Manipulation of MRSA Using CRISPR/Cas9 Technology | Springer Nature Experiments [experiments.springernature.com]
- 3. Potent Sub-MIC Effect of GSK1322322 and Other Peptide Deformylase Inhibitors on In Vitro Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CRISPRi-based genetic resource to study essential Staphylococcus aureus genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic manipulation of Staphylococci—breaking through the barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and evaluation of antimicrobial activity of actinonin against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Details of Actinomycin D-Treated MRSA Revealed via High-Dimensional Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for the Antibiotic Agent TPU-0037A
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides procedural guidance for the safe and compliant disposal of the antibiotic agent TPU-0037A. Given that specific disposal protocols for this compound are not publicly available, these guidelines are based on established best practices for the disposal of antibiotic and chemical waste in a laboratory setting. Adherence to your institution's specific environmental health and safety (EHS) protocols is mandatory.
I. Immediate Safety and Handling Precautions
Proper handling of this compound is essential to ensure personnel safety and prevent environmental contamination. Always utilize appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat when handling this compound. In the event of a spill, immediately contain and decontaminate the area according to your laboratory's established procedures for handling chemical spills.
II. Waste Characterization and Segregation
The appropriate disposal method for this compound waste is contingent upon its concentration and formulation. It is critical to segregate waste streams to ensure proper disposal.
| Waste Type | Description | Primary Disposal Route |
| High-Concentration Waste | Includes pure this compound powder, stock solutions (e.g., in DMSO, ethanol, or methanol), and materials heavily contaminated with the concentrated agent.[1] | Hazardous Chemical Waste.[1] |
| Low-Concentration Liquid Waste (Aqueous) | Includes used cell culture media containing this compound at working concentrations and buffer solutions from experiments. | Chemical Waste (pending institutional guidelines).[1][2] |
| Contaminated Solid Waste (Non-Sharps) | Comprises items such as pipette tips, flasks, petri dishes, and gloves that have come into contact with this compound. | Biohazardous or Chemical Waste, as per institutional policy.[3] |
| Contaminated Sharps | Includes needles, syringes, and other sharp objects contaminated with this compound. | Sharps Waste (designated for chemical or biohazardous materials).[2] |
| Empty Containers | Original vials or containers that held pure or stock solutions of this compound. | Hazardous Chemical Waste (unless triple-rinsed, with rinsate collected as hazardous waste). |
III. Step-by-Step Disposal Protocols
The following protocols provide a detailed methodology for the disposal of different types of this compound waste.
Protocol 1: Disposal of High-Concentration this compound Waste
-
Segregation : Collect all high-concentration waste, including expired stock solutions and unused pure compound, in a dedicated, properly labeled, and leak-proof hazardous waste container.[4]
-
Labeling : Clearly label the container as "Hazardous Waste" and specify the contents, including "Antibiotic this compound" and the solvent used (e.g., DMSO).
-
Storage : Store the sealed container in a designated satellite accumulation area, following your institution's guidelines for chemical waste storage.
-
Disposal Request : Arrange for pickup and disposal through your institution's EHS department or their designated hazardous waste contractor.
Protocol 2: Disposal of Low-Concentration Aqueous Waste (e.g., Used Culture Media)
The heat stability of this compound is not documented in publicly available resources. Therefore, autoclaving cannot be assumed to deactivate the antibiotic.[1] The following precautionary approach should be taken:
-
Collection : Collect all aqueous waste containing this compound in a clearly labeled, leak-proof container.[2] Do not mix with other chemical waste streams unless permitted by your EHS department.
-
Treatment : This waste should be treated as chemical waste.[1][4] Do not autoclave with the intention of deactivating the antibiotic unless explicitly approved by your institution's EHS for this specific compound.
-
Disposal : Manage the collected liquid waste through your institution's chemical waste disposal program.
Protocol 3: Disposal of Contaminated Solid Waste
-
Collection : Place all non-sharp solid waste contaminated with this compound (e.g., gloves, pipette tips, culture flasks) into a designated waste container. This may be a biohazardous waste bin or a specific container for chemically contaminated solid waste, depending on institutional policies.[3]
-
Labeling : Ensure the container is clearly marked to indicate its contents.
-
Disposal : Dispose of the container according to your institution's procedures for either biohazardous or chemically contaminated solid waste.
IV. Experimental Workflow and Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Always prioritize your institution's specific guidelines and consult with your EHS department for clarification on any procedures.
References
Navigating the Safe Handling of TPU-0037A: A Guide for Laboratory Professionals
** chercheurs, scientifiques et professionnels du développement de médicaments, ce document fournit des informations de sécurité et de logistique essentielles pour la manipulation du TPU-0037A. En l'absence d'une fiche de données de sécurité (FDS) spécifique disponible publiquement pour le this compound, ce guide s'appuie sur les meilleures pratiques de laboratoire pour la manipulation de composés de recherche puissants et non caractérisés.
Recommended Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table outlines general PPE recommendations for handling potent research compounds.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Check for any signs of degradation or puncture before and during use. | Provides a barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised. |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times. | Protects the eyes from splashes or aerosols of the compound. A face shield offers broader protection for the entire face. |
| Body Protection | A fully buttoned laboratory coat should be worn. For procedures with a higher risk of contamination, consider a disposable gown. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A risk assessment should determine the need for respiratory protection. If working with powders or creating aerosols, a properly fitted N95 respirator or higher may be necessary. | Minimizes the risk of inhaling the compound, especially in powder form or when aerosols may be generated. All respirator use requires a formal respiratory protection program, including fit testing and training.[1][2] |
Experimental Workflow for Handling this compound
The following workflow outlines key safety considerations at each stage of handling this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
